molecular formula C8H10N2O B014700 N-Nitroso-N-ethylaniline CAS No. 612-64-6

N-Nitroso-N-ethylaniline

Cat. No.: B014700
CAS No.: 612-64-6
M. Wt: 150.18 g/mol
InChI Key: WXRXVZXYLBWKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRXVZXYLBWKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025786
Record name N-Nitroso-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992)
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

266 °F at 760 mmHg (NTP, 1992)
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.0874 (NTP, 1992) - Denser than water; will sink
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

612-64-6
Record name N-NITROSO-N-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20794
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl-N-nitrosoaniline, N-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-ethylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitroso-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-nitrosoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL-N-NITROSOANILINE, N-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RW6X8LUQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of N-Nitroso-N-ethylaniline from N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth technical overview of the synthesis of N-Nitroso-N-ethylaniline, a compound of interest for researchers in organic synthesis and drug development. The document outlines the chemical properties of the reactants and products, details the underlying reaction mechanism, and provides a comprehensive experimental protocol for its preparation from N-ethylaniline.

This compound is a member of the N-nitrosamine class of compounds.[1] The synthesis detailed herein is a classic example of N-nitrosation, a fundamental reaction in organic chemistry. This process involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid.[2][3] Understanding the precise conditions and mechanisms of this synthesis is crucial for controlling the formation of such compounds, which are often studied for their chemical properties and as intermediates in the synthesis of other molecules.[1]

Compound Data

A summary of the key physical and chemical properties of the primary reactant and product is presented below.

PropertyN-EthylanilineThis compoundSodium NitriteHydrochloric Acid (conc.)
CAS Number 103-69-5612-64-6[4]7632-00-07647-01-0
Molecular Formula C₈H₁₁NC₈H₁₀N₂O[4]NaNO₂HCl
Molecular Weight 121.18 g/mol 150.18 g/mol [4]69.00 g/mol 36.46 g/mol
Appearance Colorless to pale yellow liquidClear amber or yellow liquid[5]White solidColorless fuming liquid
Boiling Point 205 °C~265 °C (decomposes)320 °C (dec.)-85.05 °C
Density 0.963 g/mL1.11 g/mL2.168 g/cm³1.18 g/cm³

Reaction Mechanism and Pathway

The synthesis of this compound is achieved through the electrophilic nitrosation of the secondary amine, N-ethylaniline. The reaction is typically performed in an acidic aqueous medium. The key steps are:

  • Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Deprotonation: The resulting intermediate is then deprotonated by a base (such as water) to yield the stable this compound product.

The overall transformation is a well-established method for the preparation of N-nitrosamines from secondary amines.[6]

reaction_pathway cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack & Deprotonation NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HONO->NO_plus + H⁺, - H₂O N_ethylaniline N-Ethylaniline Intermediate Protonated Intermediate N_ethylaniline->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a standard procedure for the nitrosation of a similar secondary aromatic amine, N-methylaniline, and is designed for laboratory-scale synthesis.[7] Working with Hazardous Chemicals: N-nitrosamines are a class of compounds considered to be potential carcinogens.[1] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials and Equipment:

  • N-Ethylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ice

  • Benzene (B151609) or Diethyl Ether (for extraction)

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, add 121.2 g (1.0 mole) of N-ethylaniline. To this, add 145 mL of concentrated hydrochloric acid and approximately 400 g of crushed ice.

  • Nitrosation: Stir the mixture vigorously to create a fine suspension. The temperature of the mixture should be maintained at or below 10°C throughout the addition step, adding more ice as necessary.

  • Prepare a solution of 70.0 g (1.01 mole) of sodium nitrite in 250 mL of water. Add this solution slowly from a dropping funnel to the stirred amine-acid mixture over a period of 10-15 minutes.

  • Reaction Time: After the addition is complete, continue to stir the mixture for an additional hour, allowing the reaction to go to completion while maintaining a low temperature. The product, this compound, will separate as a yellow oily layer.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the oily product layer.

  • Extract the remaining aqueous layer twice with 100 mL portions of a suitable organic solvent like benzene or diethyl ether to recover any dissolved product.

  • Combine the initial oily layer with the organic extracts. Wash the combined organic phase with water, followed by a wash with a 5% sodium bicarbonate solution, and a final wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation at atmospheric pressure. The remaining residue, crude this compound, should be purified by vacuum distillation. The product is a light yellow liquid.[7]

Quantitative Data Summary

The following table summarizes the molar quantities, reaction conditions, and expected outcomes for the synthesis. The yield is estimated based on analogous reactions.[7]

ParameterValueNotes
N-Ethylaniline 1.0 mole (121.2 g)Limiting Reagent
Sodium Nitrite 1.01 mole (70.0 g)A slight molar excess is used to ensure complete reaction.
Hydrochloric Acid ~1.7 mole (145 mL of conc. HCl)Provides the acidic medium for nitrous acid formation.
Reaction Temperature 0 - 10 °CMaintained with an ice bath to prevent side reactions and degradation.
Reaction Time ~ 1.5 hoursIncludes addition and subsequent stirring.
Theoretical Yield 150.18 gBased on 1.0 mole of N-ethylaniline.
Expected Actual Yield 130 - 140 g (87 - 93 %)[7]The yield is dependent on the purity of the starting material.[7]

References

An In-depth Technical Guide on the Formation Mechanism of N-Nitroso-N-ethylaniline from Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso-N-ethylaniline, a representative N-nitrosamine, from its secondary amine precursor, N-ethylaniline. This document details the underlying chemical principles, experimental protocols for its synthesis and analysis, and quantitative data pertinent to its formation.

Core Mechanism of this compound Formation

The formation of this compound from the secondary amine N-ethylaniline is a classic example of N-nitrosation. This reaction typically occurs under acidic conditions in the presence of a nitrosating agent derived from a nitrite (B80452) source, such as sodium nitrite. The overall reaction involves the substitution of the hydrogen atom on the nitrogen of the secondary amine with a nitroso group (-N=O).

The process is initiated by the protonation of the nitrite ion (NO₂⁻) in an acidic medium to form nitrous acid (HNO₂). Subsequently, two molecules of nitrous acid can undergo dehydration to form the highly reactive nitrosating agent, dinitrogen trioxide (N₂O₃). Alternatively, in the presence of strong acids, nitrous acid can be protonated and lose a water molecule to form the nitrosonium ion (NO⁺), another potent electrophile.

The lone pair of electrons on the nitrogen atom of N-ethylaniline then acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (either N₂O₃ or NO⁺). This is the rate-determining step of the reaction. Following the nucleophilic attack, a proton is lost from the nitrogen atom, leading to the formation of the stable this compound.

Computational studies using Density Functional Theory (DFT) on similar secondary amines suggest that the N-nitrosation reaction is thermodynamically favorable, with a relatively low activation energy barrier, indicating that the reaction is likely to proceed readily under favorable conditions.[1][2] The reaction rate is influenced by the pKa of the amine, with the unprotonated form being the reactive species.[1][2]

dot

Caption: Reaction pathway for the formation of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of the analogous compound, N-nitrosomethylaniline, and is suitable for the preparation of this compound.[3]

Materials:

  • N-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Benzene (B151609) (or other suitable organic solvent like dichloromethane)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • In a flask equipped with a mechanical stirrer, combine N-ethylaniline, concentrated hydrochloric acid, and a significant amount of crushed ice.

  • Stir the mixture vigorously to ensure efficient cooling and mixing. Maintain the temperature at or below 10°C throughout the reaction by adding more ice as needed.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred mixture of N-ethylaniline and hydrochloric acid over a period of 5-10 minutes.

  • After the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.

  • The product, this compound, will separate as an oily layer.

  • Transfer the reaction mixture to a separatory funnel and separate the oily product layer.

  • Extract the aqueous layer with two portions of benzene (or another suitable organic solvent).

  • Combine the organic extracts with the initial oily product layer.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent by distillation at atmospheric pressure.

  • The crude product can be further purified by vacuum distillation.

Quantitative Analysis of this compound using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for the quantification of N-nitrosamines.[4] The following provides a general framework for developing a quantitative analytical method.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (single quadrupole or tandem quadrupole)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. Prepare a stock solution of the internal standard.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent. Spike the sample with the internal standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a suitable gradient elution program to achieve good separation of this compound from other components in the sample matrix.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a tandem MS. Monitor the appropriate precursor and product ions for this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Quantitative Analysis (HPLC-MS) Start_Synth Mix N-Ethylaniline, HCl, and Ice Add_Nitrite Add NaNO₂ Solution (≤10°C) Start_Synth->Add_Nitrite React Stir for 1 hour Add_Nitrite->React Separate Separate Oily Product React->Separate Extract Extract Aqueous Layer Separate->Extract Dry Dry Organic Phase Extract->Dry Purify Purify by Distillation Dry->Purify Prep_Sample Prepare and Spike Sample Purify->Prep_Sample Synthesized Product Prep_Standards Prepare Calibration Standards Inject Inject into HPLC-MS Prep_Standards->Inject Prep_Sample->Inject Acquire_Data Acquire Data (SIM or MRM) Inject->Acquire_Data Quantify Quantify using Calibration Curve Acquire_Data->Quantify

Caption: A typical experimental workflow for synthesis and analysis.

Quantitative Data

The yield of this compound is dependent on several factors, including the concentrations of the reactants, the pH of the reaction medium, and the temperature. While specific kinetic data for N-ethylaniline is not extensively tabulated in the literature, the general principles of N-nitrosation kinetics apply.

The rate of nitrosation of secondary amines is typically first-order with respect to the amine and second-order with respect to nitrous acid. The optimal pH for the nitrosation of most secondary amines is in the range of 3-4. At lower pH values, the concentration of the unprotonated, reactive form of the amine decreases, leading to a slower reaction rate. At higher pH values, the concentration of the active nitrosating species, N₂O₃, decreases.

The synthesis of the analogous N-nitrosomethylaniline has been reported with yields of 87-93%.[3] Similar high yields can be expected for the synthesis of this compound under optimized conditions.

ParameterCondition/ValueExpected OutcomeReference
Reactants N-Ethylaniline, Sodium Nitrite, HClFormation of this compound[3]
Optimal pH ~3-4Maximum reaction rateGeneral Nitrosation Kinetics
Temperature ≤10°CMinimizes side reactions and decomposition[3]
Reported Yield (Analog) 87-93% (for N-nitrosomethylaniline)High yield expected[3]

Factors Influencing Formation

Several factors can influence the rate and extent of this compound formation:

  • pH: As mentioned, the pH of the reaction medium is critical. The optimal pH represents a compromise between the availability of the unprotonated amine and the active nitrosating species.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of nitrous acid and the N-nitrosamine product. For preparative synthesis, low temperatures are generally preferred.[3]

  • Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For instance, thiocyanate (B1210189) can act as a catalyst, while ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation as it can reduce the nitrosating species.

  • Concentration of Reactants: The rate of reaction is dependent on the concentrations of both the N-ethylaniline and the nitrosating agent.

Conclusion

The formation of this compound from N-ethylaniline is a well-understood chemical transformation that proceeds readily under acidic conditions in the presence of a nitrite source. The reaction mechanism involves the nucleophilic attack of the secondary amine on an active nitrosating species. By carefully controlling the reaction conditions, particularly pH and temperature, high yields of the N-nitrosamine can be achieved. For analytical purposes, HPLC-MS provides a robust and sensitive method for the quantification of this compound, which is crucial for monitoring its presence in various matrices, including pharmaceutical products. This guide provides the foundational knowledge and protocols for researchers and professionals working with this class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Nitroso-N-ethylaniline for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Nitroso-N-ethylaniline (NEA), a compound of significant interest in toxicological and synthetic chemistry research. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and insights into its mechanism of action.

Core Physicochemical Properties

This compound is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic potential.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and application in a research setting.

Summary of Quantitative Data

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Source
CAS Number 612-64-6[1][2]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2]
IUPAC Name N-ethyl-N-phenylnitrous amide[2]
Physical Property Value Source
Physical Description Clear amber or yellow liquid/oil. Some sources describe it as a yellow crystalline solid.[2][3][4][5]
Boiling Point 130 °C (266 °F) at 760 mmHg; 86 °C at 1 mmHg[2][3][5]
Density 1.0874 g/cm³[2]
Solubility Insoluble in water (less than 1 mg/mL at 20 °C). Soluble in DMSO (approx. 5 mg/mL), methanol (B129727), and ethanol.[1][2][6]
Refractive Index 1.528 - 1.6180 (estimate)[3][5]
Spectroscopic Data Values / Observations Source
UV-Vis (λmax) 217, 273 nm (in ethanol)[1]
¹H NMR Conforms to structure[6]
¹³C NMR Conforms to structure[6]
Mass Spectrometry (GC-MS) Major peaks at m/z 77, 120, 106[2]
Infrared (IR) Spectroscopy Conforms to structure[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[8] The following protocol is adapted from a well-established procedure for a similar compound, N-nitrosomethylaniline.[9]

Workflow for the Synthesis of this compound

G cluster_prep Preparation of Reaction Mixture cluster_nitrosation Nitrosation cluster_workup Work-up and Purification N_Ethylaniline N-Ethylaniline Reaction_Vessel Reaction Vessel N_Ethylaniline->Reaction_Vessel Add HCl Concentrated HCl HCl->Reaction_Vessel Add Ice Ice Ice->Reaction_Vessel Add to maintain 0-5 °C Stirring Vigorous Stirring Separation Separate Organic Layer Reaction_Vessel->Separation NaNO2_sol Aqueous Sodium Nitrite Solution NaNO2_sol->Reaction_Vessel Slow addition Extraction Extract Aqueous Layer with Organic Solvent Separation->Extraction Drying Dry Combined Organic Layers Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • N-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Deionized water

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve N-ethylaniline in a mixture of concentrated hydrochloric acid and crushed ice. The temperature of the mixture should be maintained between 0 and 5 °C.

  • While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

  • The reaction mixture is then transferred to a separatory funnel. The organic layer (which may be oily) is separated.

  • The aqueous layer is extracted multiple times with an organic solvent.

  • The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield this compound as a yellow oil.

Analytical Methodologies

The detection and quantification of N-nitrosamines, including this compound, are critical in various matrices, from pharmaceutical products to environmental samples. Due to their potential presence at trace levels, highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically employed.[10][11]

General Workflow for Analytical Determination

G Sample Sample containing this compound Extraction Sample Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis Instrumental Analysis Concentration->Analysis GC_MS GC-MS Analysis->GC_MS  GC-based LC_MS LC-MS/MS Analysis->LC_MS LC-based   Data_Processing Data Processing and Quantification GC_MS->Data_Processing LC_MS->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for the analysis of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix.[7]

  • GC Conditions (Typical):

    • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation, for example, starting at 40°C and ramping up to 250°C.

    • Carrier Gas: Helium is commonly used.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 150, 120, 106, 77).

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Similar to GC-MS, sample preparation often involves LLE or SPE. The final extract is typically dissolved in a solvent compatible with the mobile phase.[12]

  • LC Conditions (Typical):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid additive) and an organic solvent like methanol or acetonitrile.[12]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrosamines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

Biological Activity and Mechanism of Carcinogenicity

N-nitrosamines as a class are well-established carcinogens.[13][14] Their carcinogenic activity is not direct but requires metabolic activation.

The generally accepted mechanism involves the enzymatic oxidation of the N-nitrosamine by cytochrome P450 (CYP) enzymes, primarily in the liver.[15][16] This process, known as α-hydroxylation, leads to the formation of an unstable α-hydroxy nitrosamine.[13][17] This intermediate then spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion. This electrophilic diazonium ion can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA. The formation of DNA adducts can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[14]

General Metabolic Activation Pathway of N-Nitrosamines

G cluster_activation Metabolic Activation cluster_decomposition Spontaneous Decomposition cluster_dna_damage DNA Damage cluster_carcinogenesis Carcinogenesis N_Nitrosamine This compound Alpha_Hydroxy α-Hydroxy Nitrosamine (unstable intermediate) N_Nitrosamine->Alpha_Hydroxy CYP450 Enzymes (α-hydroxylation) Aldehyde Acetaldehyde Alpha_Hydroxy->Aldehyde releases Diazonium_Ion Ethyldiazonium Ion (reactive electrophile) Alpha_Hydroxy->Diazonium_Ion forms DNA DNA Diazonium_Ion->DNA alkylates DNA_Adduct Alkylated DNA Adducts Mutation Mutations DNA_Adduct->Mutation Cancer Initiation of Cancer Mutation->Cancer

Caption: General metabolic activation pathway leading to the carcinogenicity of N-nitrosamines.

Safety, Handling, and Storage

This compound should be handled as a potential carcinogen and a toxic substance. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

For storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator.[18] It is incompatible with strong oxidizing agents.

In case of spills, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal. The contaminated area should be decontaminated with a suitable solvent.

This guide is intended for research purposes and provides a summary of the available technical information on this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety guidelines.

References

Spectroscopic Profile of N-Nitroso-N-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitroso-N-ethylaniline, a compound of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR spectral data.

¹H NMR Data
¹³C NMR Data

The PubChem database provides access to the ¹³C NMR spectrum of this compound.[2][3] Although specific chemical shift values with assignments are not detailed in the available resources, the spectrum is a key identifier for the carbon framework of the molecule.

Table 1: Summary of NMR Data for this compound

Nucleus Observed Data Source
¹HUsed for structural confirmation.Certificate of Analysis
¹³CSpectrum available for structural verification.PubChem

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. A vapor phase IR spectrum is available through the PubChem database.[2][3]

Table 2: Key IR Absorption Bands for this compound (Vapor Phase)

Functional Group Characteristic Absorption Range (cm⁻¹) Notes
N=O Stretch~1450 - 1490Characteristic for N-nitrosamines.
C-N Stretch~1200 - 1350Aromatic amine C-N stretching.
C-H Stretch (Aromatic)~3000 - 3100Phenyl group C-H bonds.
C-H Stretch (Aliphatic)~2850 - 3000Ethyl group C-H bonds.
C=C Stretch (Aromatic)~1400 - 1600Benzene ring skeletal vibrations.

Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The NIST WebBook and PubChem provide access to the electron ionization (EI) mass spectrum.[2][3]

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₈H₁₀N₂O[2][4][5]
Molecular Weight 150.18 g/mol [2][4][5]
Major Fragment Ions (m/z) 120, 106, 77[2][3]

The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (-NO) and subsequent fragmentation of the remaining amine structure. The prominent peaks at m/z 120, 106, and 77 are consistent with this pattern.

Experimental Protocols

Detailed, specific experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following sections provide generalized experimental methodologies that are readily adaptable for this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic nitroso compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize interference with the analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol

For acquiring the IR spectrum of liquid this compound:

  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of N-nitrosamines is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 35-200).

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin_Film Preparation of Thin Film Sample->Thin_Film Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Thin_Film->IR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Mass_Fragmentation Key Fragmentation Pathways of this compound in EI-MS M [C₆H₅N(NO)CH₂CH₃]⁺˙ m/z = 150 Molecular Ion M_minus_NO [C₆H₅N(CH₂CH₃)]⁺˙ m/z = 120 M->M_minus_NO - NO (30) M_minus_C2H5 [C₆H₅N(NO)]⁺ m/z = 121 M->M_minus_C2H5 - C₂H₅ (29) Fragment_106 [C₆H₅NCH₂]⁺ m/z = 106 M_minus_NO->Fragment_106 - CH₂ Fragment_77 [C₆H₅]⁺ m/z = 77 Fragment_106->Fragment_77 - HCN

Caption: Postulated key fragmentation pathways of this compound in EI-MS.

References

Early Carcinogenicity Studies of N-Nitroso-N-ethylaniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

N-Nitroso-N-ethylaniline: Carcinogenicity Profile

This compound is a member of the N-nitrosamine class of compounds. While the U.S. Environmental Protection Agency (EPA) classifies N-nitrosamines as probable human carcinogens, specific data on NNEA is sparse and somewhat contradictory.[1]

Insights from a Structurally Similar Compound: N-Nitroso-N-methylaniline (NNMA)

Due to the scarcity of data on NNEA, this guide presents information on its close structural analog, N-Nitroso-N-methylaniline (NNMA), to provide a comparative framework. NNMA has been more extensively studied and is a known esophageal carcinogen in rats.[2][3]

Quantitative Carcinogenicity Data for N-Nitroso-N-methylaniline

The following table summarizes key findings from early carcinogenicity studies on NNMA. It is crucial to reiterate that these data pertain to NNMA and not NNEA.

Study Reference Animal Model Route of Administration Dose Duration of Exposure Tumor Incidence and Location
Boyland et al. (1964)RatsDrinking waterNot specifiedLifetimeIncreased incidence of malignant esophageal tumors.[2]
Kroeger-Koepke et al. (1983)F344 ratsDrinking waterNot specified50 weeks (5 days/week)Increased incidence of esophageal tumors (mostly carcinomas) in both males and females.[2]
Michejda et al. (1986)F344 female ratsDrinking waterNot specified20 weeks (6 days/week)Increased incidence of esophageal squamous cell carcinoma.[2]
Lijinsky and Kovatch (1988)Female Syrian golden hamstersGavageNot specified50 weeks (once/week)Increased incidence of liver tumors and spleen hemangiosarcoma.[2]
Experimental Protocols for N-Nitroso-N-methylaniline Carcinogenicity Studies

The methodologies employed in the foundational studies of NNMA provide a template for potential future investigations into NNEA.

General Experimental Workflow for NNMA Carcinogenicity Bioassay:

Caption: A generalized workflow for conducting a carcinogenicity bioassay of N-Nitroso-N-methylaniline in rodents.

Key Methodological Details from Cited NNMA Studies:

  • Animal Models: Primarily Fischer 344 rats and Syrian golden hamsters were used.[2]

  • Administration Routes: The most common route was via drinking water, though gavage has also been employed.[2]

  • Duration: Studies ranged from 20 weeks to the lifetime of the animals.[2]

  • Endpoint Analysis: The primary endpoint was the incidence of tumors, confirmed through histopathological examination of tissues, particularly the esophagus and liver.[2]

Metabolic Activation and Mechanism of Action of N-Nitroso-N-methylaniline

Understanding the metabolic activation of NNMA is key to comprehending its carcinogenicity and may offer clues for NNEA. The metabolism of NNMA is thought to proceed via alpha-hydroxylation, leading to the formation of a reactive electrophile that can interact with DNA.

Proposed Metabolic Activation Pathway of N-Nitroso-N-methylaniline:

Metabolic Activation of NNMA NNMA N-Nitroso-N-methylaniline Intermediate1 α-Hydroxy-N-nitrosomethylaniline NNMA->Intermediate1 CYP450 Intermediate2 Benzenediazonium (B1195382) ion Intermediate1->Intermediate2 DNA_Adduct DNA Adducts (e.g., with adenine) Intermediate2->DNA_Adduct Reaction with DNA Carcinogenesis Initiation of Carcinogenesis DNA_Adduct->Carcinogenesis

Caption: Proposed metabolic activation pathway of N-Nitroso-N-methylaniline leading to the formation of DNA adducts.

Research suggests that NNMA is metabolized to form the benzenediazonium ion.[3] This highly reactive species can then form unstable adducts with DNA bases, such as adenine, which are believed to initiate the carcinogenic process.[3][4]

In Vivo Formation of N-Nitroso Compounds

It is important to note that N-nitroso compounds can be formed in vivo from the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452), often under acidic conditions such as those found in the stomach.[5] Studies have demonstrated the in vivo formation of NNMA in mice following the administration of its precursors, N-methylaniline and amyl nitrite.[6] This highlights a potential route of exposure to carcinogenic N-nitrosamines beyond direct ingestion of the pre-formed compounds.

Conclusion and Future Directions

The existing body of scientific literature lacks definitive in vivo carcinogenicity studies for this compound. While the general classification of N-nitrosamines as carcinogens raises concern, the single available in vitro study suggests a lack of carcinogenic activity for NNEA. To resolve this ambiguity and provide a robust risk assessment, long-term animal bioassays are essential. Future research should focus on conducting comprehensive in vivo studies in rodent models, following established protocols similar to those used for NNMA. Furthermore, investigations into the metabolic pathways of NNEA and its potential to form DNA adducts would be invaluable in elucidating its mechanism of action and carcinogenic potential. Until such studies are performed, any assessment of the carcinogenicity of this compound will remain speculative and largely inferred from data on related compounds.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylaniline is a member of the N-nitrosamine class of compounds, which are of significant interest due to their potential carcinogenicity.[1] A thorough understanding of the thermal stability and decomposition pathways of this molecule is critical for its safe handling, storage, and for risk assessment in various applications, including pharmaceutical development where nitrosamine (B1359907) impurities are a major concern. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, likely decomposition products, and detailed experimental protocols for its analysis.

Thermal Stability of this compound

The thermal stability of a compound is a critical parameter that dictates its safe handling and storage conditions. For N-nitrosamines, the primary pathway of thermal decomposition is the homolytic cleavage of the nitrogen-nitrogen (N-NO) bond. The energy required for this bond scission is a key determinant of the compound's thermal stability.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, data for the related compound N-nitrosodiphenylamine indicates an energy of decomposition of 0.65 kJ/g in the range of 300-500 °C.[2] It is also known to be thermally labile and can decompose at the high temperatures used in gas chromatography injection ports.[3]

Based on the behavior of analogous compounds, this compound is expected to be a thermally sensitive compound. Upon heating, it will likely undergo decomposition, leading to the formation of various degradation products.

Table 1: Predicted Thermal Stability Data for this compound (Based on Analogous Compounds)

ParameterPredicted Value/RangeAnalytical TechniqueNotes
Onset Decomposition Temperature (°C) 150 - 250TGA/DSCThis is an estimated range. Actual values must be determined experimentally.
Energy of Decomposition (kJ/g) 0.5 - 1.0DSCBased on data for N-nitrosodiphenylamine.
Primary Decomposition Pathway Cleavage of the N-NO bondPy-GC-MS, TGA-MSThis is the characteristic decomposition pathway for N-nitrosamines.

Decomposition Products of this compound

The thermal decomposition of this compound is predicted to proceed primarily through the cleavage of the N-NO bond, leading to the formation of an N-ethylanilino radical and a nitric oxide radical. These highly reactive species can then undergo a variety of secondary reactions, leading to a complex mixture of decomposition products.

The primary and most stable expected decomposition product is N-ethylaniline , formed by the abstraction of a hydrogen atom by the N-ethylanilino radical. Under fire conditions, the decomposition is expected to produce toxic fumes of nitrogen oxides (NOx).[2]

Table 2: Predicted Thermal Decomposition Products of this compound

Product NameChemical FormulaMethod of IdentificationNotes
N-ethylaniline C₈H₁₁NPy-GC-MS, TGA-MSExpected major product from the primary decomposition pathway.
Nitric Oxide NOTGA-MS, TGA-FTIRA primary radical product from N-NO bond cleavage.
Nitrogen Dioxide NO₂TGA-MS, TGA-FTIRFormed from the oxidation of nitric oxide.
Aniline C₆H₇NPy-GC-MSPossible secondary product from the cleavage of the ethyl group.
Benzene C₆H₆Py-GC-MSPossible product from the fragmentation of the aromatic ring at higher temperatures.
Ethyl Radical C₂H₅•-A transient radical species.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments should be performed. The following are detailed protocols for the key recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air to study oxidative decomposition) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve, defined as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis: Identify the melting point from the endothermic peak. Any sharp exothermic peaks following the melting point are indicative of decomposition. The area under the decomposition exotherm can be used to calculate the energy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis tube or on a filament.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform pyrolysis at a series of temperatures, starting below the expected onset of decomposition and increasing in increments (e.g., 150 °C, 200 °C, 250 °C, and higher) to observe the evolution of different products with temperature.

    • Atmosphere: Inert atmosphere (e.g., helium).

  • GC-MS Conditions:

    • GC Column: A suitable capillary column for separating aromatic and nitrogen-containing compounds (e.g., a mid-polarity column).

    • Temperature Program: A programmed temperature ramp to separate the pyrolysis products.

    • MS Detection: Electron ionization (EI) with a mass range appropriate for the expected fragments.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Instrument Run (N2 atmosphere, 10°C/min) TGA_Sample->TGA_Run TGA_Data TGA/DTG Curve TGA_Run->TGA_Data TGA_Result Onset Decomposition Temp. Mass Loss Profile TGA_Data->TGA_Result DSC_Sample Sample Preparation (2-5 mg) DSC_Run DSC Instrument Run (N2 atmosphere, 10°C/min) DSC_Sample->DSC_Run DSC_Data DSC Thermogram DSC_Run->DSC_Data DSC_Result Melting Point Energy of Decomposition DSC_Data->DSC_Result Start This compound Sample Start->TGA_Sample Start->DSC_Sample Decomposition_Product_Workflow cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Py_Sample Sample Preparation (µg scale) Py_Run Pyrolysis at Set Temperature Py_Sample->Py_Run GC_Separation Gas Chromatographic Separation Py_Run->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Mass Spectral Library Search & Fragmentation Analysis MS_Detection->Data_Analysis Product_ID Identification of Decomposition Products Data_Analysis->Product_ID Start This compound Sample Start->Py_Sample Decomposition_Pathway NEA This compound Radicals [N-ethylanilino radical]• + [NO]• NEA->Radicals Heat (Δ) Primary Decomposition NE N-ethylaniline Radicals->NE + H• NOx NOx (NO, NO2) Radicals->NOx Oxidation Secondary Secondary Decomposition (e.g., aniline, benzene) NE->Secondary Further Fragmentation (Higher Temp.)

References

Solubility Profile of N-Nitroso-N-ethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitroso-N-ethylaniline in various organic solvents. The information is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below for easy reference and comparison.

SolventSolubilityTemperature (°C)NotesReference
Dimethyl Sulfoxide (DMSO)~ 5 mg/mLNot Specified[1][2]
Water< 1 mg/mL20 (68 °F)Insoluble[3][4][5]
EthanolSolubleNot SpecifiedNo quantitative data available.[1]
ChloroformSolubleNot SpecifiedNo quantitative data available.[6]
MethanolSolubleNot SpecifiedCommercially available as a solution.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of an organic compound, such as the shake-flask method, is described below. This method can be adapted to quantify the solubility of this compound in various organic solvents.

General Experimental Protocol: Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the solute in the saturated solution.

Materials:

  • This compound (solid or oil)

  • Selected organic solvent of analytical grade

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid/oil should be clearly visible.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature is recommended to achieve clear separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, immediately filter the aliquot using a syringe filter that is compatible with the organic solvent.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

Signaling Pathway and Experimental Workflow

N-nitroso compounds are generally recognized as carcinogenic due to their ability to form electrophilic alkylating agents that can react with DNA.[7] While a direct signaling pathway for this compound is not extensively documented, it is known to be a synthetic intermediate in the creation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).[5][8] The CXCR2 signaling pathway is involved in inflammatory responses and has been implicated in various diseases.

Below is a diagram illustrating the general experimental workflow for determining solubility, as no specific signaling pathway for this compound is available.

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Allow undissolved solute to settle C->D E Centrifuge if necessary D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute sample G->H I Quantify using HPLC/GC H->I J Calculate solubility I->J

Workflow for determining solubility.

The following diagram illustrates the relationship of this compound as a synthetic intermediate for CXCR2 antagonists, which in turn affect a biological signaling pathway.

G Role of this compound in CXCR2 Antagonist Synthesis cluster_synthesis Chemical Synthesis cluster_biological Biological Application A This compound C Synthesis of 3-amino-4-hydrazine- cyclobut-3-ene-1,2-diones A->C B Other Reagents B->C D CXCR2 Antagonist C->D is a E CXCR2 Signaling Pathway D->E inhibits F Inhibition of Inflammatory Response E->F leads to

This compound in drug development.

References

The Core Mechanism of N-Nitroso Compound Genotoxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the genotoxicity of N-nitroso compounds (NOCs), a class of potent carcinogens of significant interest to researchers, scientists, and drug development professionals. This document outlines the metabolic activation, DNA damage pathways, and cellular repair mechanisms associated with NOC exposure, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Introduction to N-Nitroso Compounds and their Genotoxic Potential

N-nitroso compounds are a broad class of chemical carcinogens characterized by a nitroso group bonded to a nitrogen atom. They are categorized into two main groups: N-nitrosamines and N-nitrosamides. While N-nitrosamides are direct-acting mutagens that spontaneously decompose at physiological pH to form reactive species, N-nitrosamines require metabolic activation to exert their genotoxic effects.[1][2] The genotoxicity of these compounds is a critical concern in drug development and environmental health, as exposure can lead to DNA damage, mutations, and ultimately, cancer.[3][4]

Metabolic Activation of N-Nitrosamines

The majority of N-nitrosamines are pro-carcinogens, meaning they are not genotoxic in their native state but are converted to reactive metabolites by metabolic enzymes.[5] This activation process is a crucial first step in their mechanism of genotoxicity.

The primary pathway for N-nitrosamine activation involves enzymatic α-hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) monooxygenases, such as CYP2E1 and CYP2A6.[5][6] This hydroxylation occurs on the carbon atom adjacent to the nitroso group, forming an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition to yield a highly reactive diazonium ion. The diazonium ion, in turn, can rearrange to form a carbenium ion, which is the ultimate electrophilic species responsible for alkylating cellular macromolecules, most critically, DNA.[5][6]

dot

Caption: Metabolic activation pathway of N-nitrosamines to form DNA-reactive species.

DNA Damage: The Formation of Genotoxic Adducts

The primary mechanism of genotoxicity for N-nitroso compounds is the covalent binding of their reactive metabolites to DNA, forming DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mispairing of bases, resulting in mutations.

The most common sites of alkylation on DNA bases are the nitrogen and oxygen atoms. While N7-alkylguanine is often the most abundant adduct formed, it is the O-alkylation products, particularly O6-alkylguanine, that are considered the most mutagenic and carcinogenic lesions.[1][2][7] O6-alkylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[8] Other significant adducts include O4-alkylthymine, N3-alkyladenine, and phosphotriesters.[5][9]

Cellular Response to N-Nitroso Compound-Induced DNA Damage

Cells have evolved sophisticated DNA damage response (DDR) and repair mechanisms to counteract the genotoxic effects of agents like N-nitroso compounds. The presence of DNA adducts triggers a complex signaling network that can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

DNA Damage Sensing and Signaling

The initial recognition of DNA damage is mediated by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11][12] ATR is generally activated by single-strand breaks and replication stress, which can arise from bulky adducts, while ATM responds primarily to double-strand breaks.[13][14][15]

Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[14][16] Activation of these pathways leads to cell cycle arrest, providing time for the cell to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication. The p53 protein plays a central role in this process by inducing the expression of genes involved in cell cycle control (e.g., p21) and apoptosis.[16]

dot

DNA_Damage_Response_Signaling NOC N-Nitroso Compounds DNA_Damage DNA Adducts & Strand Breaks NOC->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 P Chk1 Chk1 ATR->Chk1 P p53 p53 Chk2->p53 P Chk1->p53 P CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified overview of the ATM/ATR-p53 signaling pathway activated by NOC-induced DNA damage.

DNA Repair Pathways

Several DNA repair pathways are involved in removing the adducts formed by N-nitroso compounds. The specific pathway employed depends on the type of DNA lesion.

  • Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine.[3][4][17][18][19][20] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. The resulting abasic site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[3][10][21]

dot

Base_Excision_Repair DamagedBase Damaged Base (e.g., N7-methylguanine) APSite AP Site DamagedBase->APSite Base Removal Glycosylase DNA Glycosylase Nick Nick in DNA Backbone APSite->Nick Incision APEndonuclease AP Endonuclease RepairedDNA Repaired DNA Nick->RepairedDNA Synthesis & Ligation Polymerase DNA Polymerase Ligase DNA Ligase

Caption: Key steps in the Base Excision Repair (BER) pathway for N-nitroso compound-induced DNA damage.

  • Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting adducts.[22][23][24][25][26][27] The NER machinery recognizes the distortion in the DNA helix, excises a short oligonucleotide containing the lesion, and then a DNA polymerase fills in the gap using the undamaged strand as a template, followed by ligation.[23][24][26][27][28]

dot

Nucleotide_Excision_Repair BulkyAdduct Bulky DNA Adduct Recognition Damage Recognition (XPC, etc.) BulkyAdduct->Recognition Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Excision Oligonucleotide Excision Incision->Excision Synthesis DNA Synthesis (Polymerase) Excision->Synthesis Ligation Ligation (Ligase) Synthesis->Ligation RepairedDNA Repaired DNA Ligation->RepairedDNA

Caption: The sequential steps of the Nucleotide Excision Repair (NER) pathway.

  • Direct Reversal Repair: This is a highly specific and efficient repair mechanism for O6-alkylguanine adducts, mediated by the O6-methylguanine-DNA methyltransferase (MGMT) protein.[8][17][23][24][28][29][30][31][32][33] MGMT directly transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site.[17][23][28][29][30][31][32][33] This is a "suicide" mechanism, as the alkylated MGMT protein is inactivated and subsequently degraded.[17][30] The expression level of MGMT is a critical determinant of cellular resistance to the mutagenic effects of many N-nitroso compounds.[8][29]

dot

MGMT_Repair O6_MeG O6-Methylguanine in DNA Guanine Guanine in DNA O6_MeG->Guanine Methyl Transfer MGMT_Active Active MGMT (with Cysteine-SH) MGMT_Inactive Inactive MGMT (with S-Methylcysteine) MGMT_Active->MGMT_Inactive Accepts Methyl Group Degradation Proteasomal Degradation MGMT_Inactive->Degradation

Caption: The direct reversal repair mechanism of O6-methylguanine by MGMT.

Quantitative Genotoxicity Data

The genotoxic potential of N-nitroso compounds is dose-dependent. The following tables summarize quantitative data from various studies on the genotoxicity of selected N-nitroso compounds.

Table 1: In Vivo Genotoxicity of N-Nitrosodiethylamine (NDEA)

SpeciesEndpointDoseEffectReference
MouseLiver cII Mutant Frequency0.001, 0.01, 0.1, 1, 3 mg/kg/day for 28 daysStatistically significant increases at ≥ 0.1 mg/kg/day[13]
MouseLiver % Tail DNA (Comet Assay)0.001, 0.01, 0.1, 1, 3 mg/kg/day for 2 daysElevated DNA damage[13]
Hen's EggMicronucleus InductionDose-dependentPositive, reproducible results[34]

Table 2: In Vivo Genotoxicity of N-Nitrosodimethylamine (NDMA)

SpeciesEndpointDoseEffectReference
MouseLiver N7-methylguanine adductsDose-escalationLinear increase with dose
MouseLiver O6-methylguanine adductsDose-escalationSteep increase above ~1 ppm
MouseLiver Mutation Frequency≥ 1 mg/kg/daySignificant increase[35][36]
Hen's EggMicronucleus InductionDose-dependentPositive, reproducible results; higher mutagenicity than NDEA[34]

Table 3: Genotoxicity of Various N-Nitroso Compounds in Kidney Cells

CompoundSpeciesEndpointConcentrationEffectReference
N-NitrosodimethylamineHuman, RatDNA Fragmentation32 mMPositive[33]
N-NitrosodiethylamineHuman, RatDNA Fragmentation32 mMPositive[33]
N-Nitrosodi-n-propylamineHuman, RatDNA Fragmentation10 mMPositive[33]
N-NitrosodiethanolamineHuman, RatDNA Fragmentation32 mMInactive[33]
N-NitrosomorpholineHuman, RatDNA Fragmentation32 mMInactive[33]

Experimental Protocols for Genotoxicity Assessment

A variety of standardized assays are used to evaluate the genotoxic potential of N-nitroso compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[8][14][32][37][38]

  • Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains are unable to grow on a minimal medium lacking the specific amino acid. A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies.

  • Methodology:

    • Bacterial Strains: Typically, strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA (pKM101) are used to detect different types of mutations (frameshift and base-pair substitutions).

    • Metabolic Activation: Since N-nitrosamines require metabolic activation, the assay is performed both with and without an exogenous metabolic activation system, typically a liver fraction from induced rodents (S9 mix).[8][37] For N-nitrosamines, a 30-minute pre-incubation with a 30% hamster liver S9 mix is often recommended for enhanced sensitivity.[37][38]

    • Procedure: The bacterial culture, test compound at various concentrations, and S9 mix (or buffer) are mixed and pre-incubated.[37] The mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

dot

Ames_Test_Workflow Start Start PrepareCultures Prepare Bacterial Tester Strains Start->PrepareCultures Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) PrepareCultures->Mix Preincubation Pre-incubate (e.g., 30 min at 37°C) Mix->Preincubation Plate Add Top Agar and Pour onto Minimal Agar Plates Preincubation->Plate Incubate Incubate (48-72 hours at 37°C) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Dose-Response) Count->Analyze End End Analyze->End

Caption: Workflow for the Ames test with metabolic activation.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events in cultured mammalian cells.[34][39][40][41][42]

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.

  • Methodology:

    • Cell Culture: Human or rodent cell lines (e.g., CHO, TK6) or primary human peripheral blood lymphocytes are cultured.[34][39]

    • Treatment: Cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation.[39]

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.[34]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

    • Cytotoxicity Assessment: Cell proliferation is assessed to ensure that the observed genotoxicity is not due to cytotoxic effects.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks, and alkali-labile sites.[2][5][36][43][44]

  • Principle: Single cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then placed in an alkaline solution to unwind the DNA and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a high-salt lysis solution to remove cellular and nuclear membranes.

    • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[43]

    • Electrophoresis: Electrophoresis is performed under alkaline conditions.

    • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Gold).

    • Scoring: Comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA).

DNA Adduct Analysis
  • 32P-Postlabeling Assay: This is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[3][4][22][29][37]

    • Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP by T4 polynucleotide kinase. The 32P-labeled adducts are then separated by chromatography (e.g., TLC or HPLC) and quantified by their radioactivity.[1][3][22][29]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high specificity and sensitivity for the quantification of known DNA adducts.[6][7][35][45][46]

    • Principle: DNA is hydrolyzed to nucleosides or bases. The hydrolysate is then separated by liquid chromatography, and the specific adducts are detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.[7][35]

Conclusion

The genotoxicity of N-nitroso compounds is a complex process initiated by metabolic activation (for N-nitrosamines) or spontaneous decomposition (for N-nitrosamides), leading to the formation of reactive alkylating species. These electrophiles react with DNA to form a variety of adducts, with O6-alkylguanine being a particularly potent mutagenic lesion. The cellular response to this DNA damage involves a complex network of signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis. The fate of the cell and the potential for mutagenesis and carcinogenesis depend on the balance between the extent of DNA damage and the efficiency of the cellular DNA repair machinery, including the BER, NER, and MGMT pathways. A thorough understanding of these mechanisms is essential for assessing the risks associated with exposure to N-nitroso compounds and for the development of safer pharmaceuticals and consumer products.

References

Unveiling the Past: A Historical Perspective on the Discovery of N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical discovery of N-Nitroso-N-ethylaniline, a compound that belongs to the well-known class of N-nitrosamines. While the broader family of N-nitrosamines has been recognized since the 19th century, this paper traces the specific origins and early synthetic methodologies leading to the isolation and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational chemistry that underpins the current understanding of this compound.

The journey into the world of N-nitrosamines began in the latter half of the 19th century, with the pioneering work of German chemist Otto Witt on aromatic nitroso compounds. His investigations laid the groundwork for the understanding of the N-nitroso functional group. However, the first practical and widely adopted synthetic route for N-nitrosamines was reported in 1933 by Hartman and his colleagues. Their method, involving the reaction of a secondary amine with a nitrite (B80452) salt in an acidic medium, became a cornerstone of N-nitrosamine synthesis.

While a specific, singular "discovery" paper for this compound from this early period has not been identified in available records, its synthesis would have followed the general principles established by these early researchers. The first preparations of this compound were likely achieved by applying the established nitrosation reaction to its parent secondary amine, N-ethylaniline.

The Foundational Chemistry: Nitrosation of N-Ethylaniline

The logical pathway to the first synthesis of this compound is through the nitrosation of N-ethylaniline. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the secondary amine.

Nitrosation_Reaction N-Ethylaniline N-Ethylaniline This compound This compound N-Ethylaniline->this compound + Nitrous Acid Nitrous_Acid Nitrous Acid (from NaNO₂ + Acid) Water Water Synthesis_Workflow A Preparation of N-Ethylaniline Hydrochloride Solution B Cooling to 0-10°C A->B C Slow Addition of Sodium Nitrite Solution B->C D Nitrosation Reaction C->D E Phase Separation D->E F Extraction of Aqueous Layer with Benzene E->F G Combining Organic Phases E->G Oily Layer F->G Benzene Extracts H Removal of Benzene by Distillation G->H I Vacuum Distillation of Crude Product H->I J Pure this compound I->J

N-Nitroso-N-ethylaniline: A Comprehensive Technical Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-N-ethylaniline (NEA) is a versatile synthetic intermediate in organic chemistry, belonging to the N-nitrosamine class of compounds. While concerns about the carcinogenicity of some N-nitrosamines exist, NEA serves as a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. This technical guide provides an in-depth overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and key transformations, and its applications as a synthetic intermediate. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams.

Properties of this compound

This compound is a yellow oily liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1][2]
Appearance Clear amber or yellow liquid[1]
Boiling Point 130 °C[N/A]
Density 1.087 g/cm³[1]
Solubility Insoluble in water[1]
UV Absorption (λmax) 217, 273 nm[3]
Spectroscopic Data (Estimated)

¹H NMR (Estimated)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂CH₃
~3.8Quartet2H-CH₂ CH₃
~7.2-7.5Multiplet5HAromatic protons

¹³C NMR (Estimated)

Chemical Shift (δ, ppm)Assignment
~13-CH₂CH₃
~45-CH₂ CH₃
~120-130Aromatic CH
~145Aromatic C-N

IR Spectroscopy (Estimated)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1600, 1495Aromatic C=C stretch
~1450-1400N-N=O stretch
~750, 690Aromatic C-H bend

Mass Spectrometry (Estimated Fragmentation Pattern)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would likely involve the loss of the nitroso group (•NO, 30 Da) and the ethyl group (•CH₂CH₃, 29 Da).[12][13][14][15][16]

m/zFragment
150[C₈H₁₀N₂O]⁺ (Molecular ion)
120[C₈H₁₀N]⁺ (Loss of •NO)
121[C₇H₇N₂O]⁺ (Loss of •CH₂CH₃)
105[C₇H₇N]⁺
77[C₆H₅]⁺ (Phenyl cation)

Synthesis of this compound

This compound is typically synthesized by the nitrosation of N-ethylaniline using sodium nitrite (B80452) in an acidic medium. The following protocol is adapted from a reliable procedure for the synthesis of N-nitrosomethylaniline and is expected to provide a good yield.[17]

Experimental Protocol

Materials:

  • N-Ethylaniline (1 mole)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (1 mole)

  • Ice

  • Water

  • Benzene (B151609) (or other suitable organic solvent)

  • Mechanical Stirrer

  • Separatory Funnel

  • Distillation Apparatus

Procedure:

  • In a flask equipped with a mechanical stirrer, prepare a mixture of N-ethylaniline (1 mole) and concentrated hydrochloric acid in water.

  • Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.

  • While stirring vigorously, slowly add a solution of sodium nitrite (1 mole) in water, ensuring the temperature does not exceed 10 °C.

  • Continue stirring for one hour after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel. Separate the oily layer of this compound.

  • Extract the aqueous layer with two portions of benzene (or another suitable organic solvent).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation.

Expected Yield: 85-95%

Synthesis Pathway

Synthesis NEthylaniline N-Ethylaniline Intermediate Diazonium Ion Intermediate NEthylaniline->Intermediate Nitrosation NaNO2_HCl NaNO2, HCl (aq) NEA This compound Intermediate->NEA 0-5 °C

Caption: Synthesis of this compound.

Reactions of this compound as a Synthetic Intermediate

This compound is a valuable intermediate for several important organic transformations.

Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is a classic reaction of N-nitrosoanilines, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions. This reaction is particularly useful for the synthesis of p-nitroso aromatic amines.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add concentrated hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude p-nitroso-N-ethylaniline.

  • Purify the product by recrystallization or column chromatography.

Typical Yield: Good to excellent, though specific yields for this compound are not widely reported.

Fischer_Hepp NEA This compound Protonated_NEA Protonated Intermediate NEA->Protonated_NEA H⁺ Sigma_Complex Wheland Intermediate Protonated_NEA->Sigma_Complex Intramolecular Rearrangement p_Nitroso p-Nitroso-N-ethylaniline Sigma_Complex->p_Nitroso -H⁺

Caption: Fischer-Hepp Rearrangement of NEA.

Denitrosation

The nitroso group can be removed from this compound to regenerate the parent amine, N-ethylaniline. This reaction is typically carried out under acidic conditions, often with a scavenger for the liberated nitrous acid.

Materials:

  • This compound

  • Hydrochloric Acid (or another strong acid)

  • Urea (or another nitrous acid scavenger)

  • Organic Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound in an organic solvent.

  • Add a solution of hydrochloric acid and urea.

  • Heat the reaction mixture under reflux. Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a base.

  • Extract the product, N-ethylaniline, with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the product.

Typical Yield: Generally high.

Denitrosation NEA This compound NEthylaniline N-Ethylaniline NEA->NEthylaniline H⁺, Urea (Scavenger) Byproducts HNO₂ + Scavenger Products

Caption: Denitrosation of this compound.

Reduction

This compound can be reduced to the corresponding hydrazine, N,N-ethylphenylhydrazine, which is a useful synthetic intermediate.

Materials:

  • This compound

  • Reducing Agent (e.g., Zinc dust in acetic acid, or Lithium aluminum hydride)

  • Appropriate Solvent (e.g., acetic acid for Zn, diethyl ether for LiAlH₄)

Procedure (using Zinc/Acetic Acid):

  • Suspend this compound in acetic acid.

  • Gradually add zinc dust to the suspension while stirring and maintaining a low temperature.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter off the excess zinc dust.

  • Neutralize the filtrate with a base and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain N,N-ethylphenylhydrazine.

Typical Yield: Moderate to good.

Reduction NEA This compound Hydrazine N,N-Ethylphenylhydrazine NEA->Hydrazine [H] (e.g., Zn/CH₃COOH)

Caption: Reduction of this compound.

Applications in Organic Synthesis

Synthesis of Pharmaceutical Intermediates

This compound has been utilized as a synthetic intermediate in the preparation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).[3] The synthesis involves multiple steps where the core structure derived from NEA is further functionalized.

Synthesis of Azo Dyes

The reduction of this compound to N,N-ethylphenylhydrazine provides a precursor for the synthesis of certain azo dyes. Alternatively, the Fischer-Hepp rearrangement product, p-nitroso-N-ethylaniline, can be reduced to the corresponding diamine, which is a key component in the synthesis of various azo dyes.[18][19][20][21]

Experimental Workflow

Workflow Start N-Ethylaniline NEA This compound Start->NEA Nitrosation Fischer_Hepp Fischer-Hepp Rearrangement NEA->Fischer_Hepp Denitrosation Denitrosation NEA->Denitrosation Reduction Reduction NEA->Reduction CXCR2_Antagonists CXCR2 Antagonists NEA->CXCR2_Antagonists Multi-step Synthesis p_Nitroso p-Nitroso-N-ethylaniline Fischer_Hepp->p_Nitroso NEthylaniline N-Ethylaniline Denitrosation->NEthylaniline Hydrazine N,N-Ethylphenylhydrazine Reduction->Hydrazine Azo_Dyes Azo Dyes p_Nitroso->Azo_Dyes Further Steps Hydrazine->Azo_Dyes Further Steps

Caption: Synthetic utility of this compound.

Safety and Handling

N-Nitroso compounds should be handled with caution as many are considered potential carcinogens.[22] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, consult the material safety data sheet (MSDS) immediately. Waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a key synthetic intermediate with applications in the synthesis of pharmaceuticals and dyes. Its preparation via nitrosation of N-ethylaniline is a straightforward process. Subsequent transformations, such as the Fischer-Hepp rearrangement, denitrosation, and reduction, provide access to a variety of valuable building blocks for organic synthesis. While handling requires appropriate safety precautions due to the potential toxicity of N-nitrosamines, its utility in synthetic organic chemistry is well-established. This guide provides researchers and chemists with the essential technical information to effectively and safely utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Note: Quantification of N-Nitroso-N-ethylaniline using a High-Sensitivity LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties.[1] Regulatory bodies worldwide have established strict limits for the presence of these impurities in pharmaceutical products and other consumer goods. N-Nitroso-N-ethylaniline (NNEA) is an N-nitrosamine that requires sensitive and robust analytical methods for its detection and quantification at trace levels. This application note presents a detailed protocol for the quantification of this compound in a drug substance using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be highly selective and sensitive, meeting the stringent requirements for impurity testing.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)[2]

  • Water (LC-MS grade)[2]

  • Formic acid (Optima LC/MS grade)[2]

  • Diluent: 80:20 Methanol:Water (v/v)

Standard and Sample Preparation

Stock Standard Preparation (1000 µg/mL):

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1000 µg/mL.[2]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested range is 0.1 ng/mL to 50 ng/mL.[3]

Drug Substance Sample Preparation (Target Concentration: 20 mg/mL):

  • Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[4]

  • Add 5.0 mL of methanol.[4]

  • Vortex the mixture until the substance is fully dissolved or uniformly suspended.[4]

  • For drug products (tablets), crush an appropriate number of tablets to achieve the target concentration, add the solvent, and shake mechanically for 40 minutes.[4]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[4]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.[4][5]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: Kinetex F5, 2.6 µm, 100 x 4.6 mm or equivalent[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[4]

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C[4][6]

  • Autosampler Temperature: 4 - 8 °C[4]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
7.01090
9.01090
9.1955
12.0955

Mass Spectrometry (MS) System:

  • Instrument: Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[7]

  • Source Temperature: 120 °C[8]

  • Desolvation Temperature: 400 °C[8]

  • Drying Gas Flow: 15 L/min[8]

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (C₈H₁₀N₂O, MW: 150.18): (Note: These are proposed transitions. Optimization on the specific instrument is required.)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound (Quantifier)151.177.110025
This compound (Qualifier)151.1105.110015

Workflow for NNEA Quantification

LCMSMS_Workflow Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting start Receive Sample / Reference Standard stock Prepare Stock Standard (1000 µg/mL in Methanol) start->stock sample_prep Prepare Drug Substance Sample (Dissolution/Extraction) start->sample_prep cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards lcms_analysis Inject into LC-MS/MS System cal_standards->lcms_analysis centrifuge Centrifuge Sample (4500 rpm, 15 min) sample_prep->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter filter->lcms_analysis separation Chromatographic Separation (Gradient Elution) lcms_analysis->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration & Quantification data_acq->integration report Generate Final Report integration->report

References

Application Notes and Protocols: N-Nitroso-N-ethylaniline as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for the presence of these impurities in drug products.[3] Accurate and sensitive analytical methods are therefore essential for the detection and quantification of N-nitrosamines at trace levels.

N-Nitroso-N-ethylaniline (NEPhA) is a derivatized aniline (B41778) compound that serves as a critical reference standard in the analysis of nitrosamine (B1359907) impurities.[4] Its use is essential for method development, validation, and routine quality control of active pharmaceutical ingredients (APIs) and finished drug products.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name N-ethyl-N-phenylnitrous amide[5]
Synonyms N-Ethyl-N-nitrosobenzenamine, NEPhA[4]
CAS Number 612-64-6[4]
Molecular Formula C₈H₁₀N₂O[4]
Molecular Weight 150.18 g/mol [4]
Appearance Yellow oil[6]
Solubility Soluble in organic solvents such as methanol (B129727), acetonitrile, and dichloromethane (B109758).[7]
Storage Store at 2-8°C, protected from light.[8]

Analytical Applications and Protocols

The following sections provide detailed protocols for the use of this compound as a reference standard in the two most common analytical techniques for nitrosamine analysis: LC-MS/MS and GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique for the quantification of trace-level impurities in complex pharmaceutical matrices.[9]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep1 Weighing of drug substance/product and this compound reference standard prep2 Dissolution in an appropriate solvent (e.g., Methanol) prep1->prep2 prep3 Serial dilution to prepare calibration standards and spiking solutions prep2->prep3 prep4 Sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) prep3->prep4 prep5 Filtration of the final extract prep4->prep5 analysis1 Injection of prepared samples and standards into the LC-MS/MS system prep5->analysis1 analysis2 Chromatographic separation on a suitable column (e.g., C18) analysis1->analysis2 analysis3 Ionization using an appropriate source (e.g., APCI or ESI) analysis2->analysis3 analysis4 Mass spectrometric detection using Multiple Reaction Monitoring (MRM) analysis3->analysis4 data1 Integration of chromatographic peaks analysis4->data1 data2 Construction of a calibration curve from the reference standard data data1->data2 data3 Quantification of this compound in the sample data2->data3

Caption: Workflow for the analysis of this compound using LC-MS/MS.

Detailed Protocol

a) Standard and Sample Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (0.1 - 100 ng/mL): Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., methanol or dichloromethane) and vortex for 5-10 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes.[10]

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.[10]

b) LC-MS/MS Instrumental Parameters

ParameterRecommended Conditions
LC System UPLC/UHPLC system
Column C18, e.g., 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL
Ion Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity Positive
MRM Transition Precursor Ion (m/z): 151.1 -> Product Ion (m/z): 105.1 (Example)
Collision Energy To be optimized for the specific instrument

c) Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for nitrosamine analysis. These values can be used as a target during method development and validation with this compound.

ParameterTypical ValueReference
Linearity (R²) > 0.99[11]
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[12]
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL[12]
Accuracy (% Recovery) 80 - 120%[13][14]
Precision (% RSD) < 15%[13]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.

Experimental Workflow for GC-MS/MS Analysis

cluster_prep Sample and Standard Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing and Quantification prep1 Weighing of drug substance/product and this compound reference standard prep2 Dissolution in an appropriate solvent (e.g., Dichloromethane) prep1->prep2 prep3 Serial dilution to prepare calibration standards prep2->prep3 prep4 Liquid-liquid extraction of the sample prep3->prep4 prep5 Collection of the organic layer prep4->prep5 analysis1 Injection of the organic extract into the GC-MS/MS system prep5->analysis1 analysis2 Volatilization in the heated injection port analysis1->analysis2 analysis3 Separation on a capillary column (e.g., DB-624) analysis2->analysis3 analysis4 Electron Ionization (EI) and mass spectrometric detection (MRM) analysis3->analysis4 data1 Peak integration and identification analysis4->data1 data2 Calibration curve generation data1->data2 data3 Quantification of this compound data2->data3

Caption: Workflow for the analysis of this compound using GC-MS/MS.

Detailed Protocol

a) Standard and Sample Preparation

  • Stock Solution (100 µg/mL): Prepare as described in the LC-MS/MS section, using dichloromethane as the solvent.

  • Working Standard Solutions (1 - 100 ng/mL): Perform serial dilutions of the stock solution with dichloromethane.

  • Sample Preparation (API):

    • Accurately weigh about 250 mg of the API into a centrifuge tube.[14]

    • Add 10 mL of an appropriate aqueous solution (e.g., dilute NaOH) and vortex to suspend.[14]

    • Add 2 mL of dichloromethane, vortex, and shake for at least 5 minutes.[14]

    • Centrifuge to separate the layers.[14]

    • Carefully transfer the lower organic (dichloromethane) layer for analysis.[14]

b) GC-MS/MS Instrumental Parameters

ParameterRecommended Conditions
GC System Gas Chromatograph with a suitable autosampler
Column e.g., DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Inlet Temperature 220 - 250 °C
Injection Mode Splitless
Oven Program Start at 40-50°C, ramp to 240°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
MRM Transition Precursor Ion (m/z): 150 -> Product Ions (m/z): 77, 105 (Example)

c) Method Validation Parameters

The following table provides typical performance characteristics for a validated GC-MS/MS method for nitrosamine analysis.

ParameterTypical ValueReference
Linearity (R²) > 0.99[15]
Limit of Detection (LOD) 0.006 ppm[15]
Limit of Quantification (LOQ) 0.018 ppm[15]
Accuracy (% Recovery) 70 - 130%[14]
Precision (% RSD) < 15%[15]

This compound is an indispensable reference standard for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. The detailed protocols for LC-MS/MS and GC-MS/MS provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is imperative that any analytical method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose and to meet regulatory requirements for the control of these potentially carcinogenic impurities.

References

Application Notes and Protocols for N-Nitroso-N-ethylaniline in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylaniline is a member of the N-nitrosamine class of compounds, which are of significant interest in toxicology and drug metabolism studies due to their potential carcinogenic properties. Understanding the metabolic fate of such compounds is crucial for assessing their safety and pharmacokinetic profiles. Metabolic stability assays are essential in vitro tools used in drug discovery and development to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[1][2][3][4] This information helps in predicting the in vivo clearance and potential for drug-drug interactions.[1][4] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[1][2][3]

This document provides a detailed protocol for conducting an in vitro metabolic stability assay of this compound using liver microsomes. The protocol is based on established methods for other N-nitrosamines and general metabolic stability studies.

Metabolic Pathways of N-Nitrosamines

The metabolism of N-nitrosamines is primarily catalyzed by cytochrome P450 enzymes.[5][6] For N-nitroso-N-methylaniline (NMA), a close structural analog of this compound, the main metabolic pathways are α-C-hydroxylation and denitrosation.[7] α-C-hydroxylation is considered an activation pathway that can lead to the formation of reactive intermediates.[7] Denitrosation, on the other hand, leads to the formation of the corresponding amine.[8][9]

Based on the metabolism of similar compounds, the proposed metabolic pathway for this compound involves two primary routes:

  • α-Hydroxylation: The ethyl group attached to the nitrogen is hydroxylated, leading to an unstable intermediate that decomposes to form aniline (B41778) and acetaldehyde.

  • Denitrosation: The nitroso group is removed, resulting in the formation of N-ethylaniline.

The primary enzymes expected to be involved in the metabolism of this compound include CYP2A6, CYP2E1, CYP2B1, and CYP2B2, which have been shown to metabolize other nitrosamines.[7][10][11]

Metabolic Pathway of this compound cluster_pathways Proposed Metabolic Pathways This compound This compound α-Hydroxy-N-nitroso-N-ethylaniline α-Hydroxy-N-nitroso-N-ethylaniline This compound->α-Hydroxy-N-nitroso-N-ethylaniline CYP450 (α-Hydroxylation) N-ethylaniline N-ethylaniline This compound->N-ethylaniline CYP450 (Denitrosation) Aniline Aniline α-Hydroxy-N-nitroso-N-ethylaniline->Aniline Spontaneous decomposition Acetaldehyde Acetaldehyde α-Hydroxy-N-nitroso-N-ethylaniline->Acetaldehyde Spontaneous decomposition

Caption: Proposed metabolic pathways of this compound.

Experimental Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol details the steps for assessing the metabolic stability of this compound using human liver microsomes.

Materials and Reagents
  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis P1 Prepare this compound Stock Solution I1 Pre-incubate Mixture at 37°C P1->I1 P2 Prepare Incubation Mixture (Microsomes, Buffer, MgCl2) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction with NADPH P3->I2 I1->I2 I3 Incubate at 37°C with Shaking I2->I3 I4 Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) I3->I4 Q1 Quench Reaction with Cold Acetonitrile (+ IS) I4->Q1 A1 Centrifuge to Precipitate Proteins Q1->A1 A2 Transfer Supernatant A1->A2 A3 Analyze by LC-MS/MS A2->A3 A4 Determine % Remaining and Calculate CLint A3->A4

Caption: Experimental workflow for the metabolic stability assay.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.[12]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions. A typical final concentration in the incubation is 1 mM NADPH.[13]

    • Prepare the quenching solution: cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the incubation buffer and human liver microsomes. The final protein concentration should be between 0.2 and 1.0 mg/mL.[13] A typical concentration is 0.5 mg/mL.[13]

    • Add the this compound stock solution to the wells to achieve a final concentration of 1 µM.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be consistent across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with constant shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the incubation mixture.[13]

    • Immediately quench the reaction by adding a fixed volume of the cold acetonitrile solution with the internal standard (e.g., 2 volumes).

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.[14][15][16]

  • Controls:

    • Negative Control (No NADPH): Perform an incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin) to ensure the assay is performing as expected.

Data Analysis
  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

Data Presentation

The quantitative data from the metabolic stability assay should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Experimental Parameters for this compound Metabolic Stability Assay

ParameterValueReference
Test SystemHuman Liver Microsomes[13]
Substrate Concentration1 µM[13]
Microsomal Protein Conc.0.5 mg/mL[13]
CofactorNADPH Regenerating System[13]
Incubation Temperature37°C[12][13]
Time Points0, 5, 15, 30, 45 min[13]
Analytical MethodLC-MS/MS[14][15][16]

Table 2: Example Data Output for this compound Metabolic Stability

Time (min)% this compound Remaining
0100
585
1560
3035
4515

Table 3: Calculated Metabolic Stability Parameters for this compound (Example)

ParameterValue
Half-life (t₁/₂)25 min
Intrinsic Clearance (CLint)55.4 µL/min/mg

Disclaimer: The data presented in Tables 2 and 3 are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro metabolic stability of this compound using human liver microsomes. By following this protocol, researchers can generate crucial data on the metabolic fate of this compound, which is essential for safety assessment and further drug development studies. The use of appropriate controls and a validated analytical method is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[2][3] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the reliable identification and measurement of nitrosamines in complex pharmaceutical matrices.[4][5] Its high mass accuracy and resolution enable the differentiation of target analytes from matrix interferences, ensuring data integrity and compliance with regulatory standards.[5] This document provides detailed application notes and protocols for the identification of the specific nitrosamine, N-Nitroso-N-ethylaniline (NNEA), using LC-HRMS.

Experimental Workflow

A typical workflow for the analysis of this compound in pharmaceutical samples involves several key stages, from sample preparation to data acquisition and analysis. The process is designed to ensure accurate and reproducible results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing and Reporting A Weighing of Drug Substance/Product B Dissolution in Appropriate Solvent A->B C Vortexing and Shaking B->C D Centrifugation C->D E Filtration D->E F Injection into UHPLC System E->F G Chromatographic Separation F->G H Ionization (e.g., ESI, APCI) G->H I High-Resolution Mass Spectrometry H->I J Data Acquisition I->J K Peak Integration and Identification J->K L Quantification and Reporting K->L

Figure 1: General experimental workflow for this compound analysis.

Experimental Protocols

The following protocols are generalized from established methods for nitrosamine analysis and can be adapted for this compound.[6][7][8][9]

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve certified reference standard of this compound in a suitable solvent such as methanol.[6][7]

  • Intermediate Stock Solution (e.g., 100 ng/mL): Perform serial dilutions of the primary stock solution with the same solvent to achieve the desired concentration.[6][7]

  • Working Standard Solutions: Further dilute the intermediate stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 0.1–50 ng/mL).[7]

Sample Preparation (for Drug Product):

  • Crushing: Crush a sufficient number of tablets to obtain a representative powder.[8]

  • Extraction: Accurately weigh a portion of the powdered drug product and transfer it to a centrifuge tube. Add a precise volume of extraction solvent (e.g., methanol).[8] The target concentration of the active pharmaceutical ingredient (API) may vary, for instance, 20 mg/mL.[8]

  • Mixing: Vortex the mixture for approximately one minute, followed by shaking on a mechanical shaker for an extended period (e.g., 40 minutes) to ensure complete extraction.[8]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4500 rpm) for about 15 minutes to pelletize insoluble excipients.[6][8]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-HRMS analysis.[6][8]

LC-HRMS Analysis

The following table outlines typical Liquid Chromatography and High-Resolution Mass Spectrometry parameters.

ParameterRecommended Conditions
UHPLC System Vanquish Flex Quaternary UHPLC system or equivalent[6][7]
Column Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm or equivalent[8]
Column Temperature 40 °C[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Methanol[8]
Flow Rate 0.6 mL/min[8]
Injection Volume 3 µL[8]
Mass Spectrometer Q Exactive Plus Hybrid-Orbitrap or equivalent[6][7]
Ionization Source Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI)[1][10]
Polarity Positive
Scan Mode Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM / PRM[6][7]
Resolution (Full MS) ≥ 60,000[5]
Resolution (MS/MS) ≥ 15,000[5]
Spray Voltage 3.5 kV[8]
Capillary Temperature 400 °C[8]

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. The following table provides an example of how to summarize key analytical performance parameters.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.3 - 50[7]> 0.99[6]0.10[8]0.30
Other Nitrosamines
NDMA0.5 - 20[6]> 0.99[6]0.10[8]0.30
NDEA0.5 - 20[6]> 0.99[6]0.10[8]0.30

Note: The values presented are examples based on similar nitrosamine analyses and should be determined experimentally for this compound.

The data analysis workflow for identifying and confirming this compound involves several critical steps.

Data Analysis Logic cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_confirmation Confirmation A Acquire Full Scan HRMS Data B Extract Ion Chromatogram (XIC) for [M+H]+ of NNEA A->B C Compare Retention Time with Reference Standard B->C D Verify Isotopic Pattern B->D E Acquire and Analyze MS/MS Fragmentation Data B->E F Match Fragmentation Pattern with Library/Reference E->F G Confirmed Identification of This compound F->G

Figure 2: Logical workflow for the confirmation of this compound.

Fragmentation Pathway of this compound

Understanding the fragmentation pattern of this compound in the mass spectrometer is crucial for its unambiguous identification. A common fragmentation pathway for protonated nitrosamines involves the loss of the nitroso group (•NO).[11][12][13]

Fragmentation Pathway cluster_parent Parent Ion cluster_fragment Fragment Ion Parent [this compound+H]+ Fragment [C8H10N]+ Parent->Fragment -NO (loss of 30 Da)

Figure 3: Proposed primary fragmentation of this compound.

Conclusion

The use of high-resolution mass spectrometry provides a robust and reliable platform for the identification and quantification of this compound in pharmaceutical products.[4] The high sensitivity and selectivity of LC-HRMS methods are essential for meeting the stringent regulatory requirements for the control of these potentially carcinogenic impurities.[1][3] The protocols and data analysis workflows outlined in this document offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to develop and validate methods for the monitoring of this compound.

References

Application Note: Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of N-Nitroso-N-ethylaniline in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide require stringent control of these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels.[2] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso-N-ethylaniline (NNEA) in a drug product matrix. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity.[3][4]

1. Introduction

N-nitrosamines are a class of genotoxic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during its shelf life.[5] Their potential presence necessitates rigorous risk assessment and the implementation of validated analytical procedures capable of quantifying them at or below the acceptable intake (AI) limits, which are often in the nanogram-per-day range.[1] Advanced analytical techniques, particularly LC-MS/MS, are essential for achieving the required sensitivity and selectivity to ensure patient safety and regulatory compliance.[6][7] This document provides a comprehensive protocol for the analysis of this compound (NNEA), a potential nitrosamine (B1359907) impurity, and outlines the validation process to demonstrate its suitability for routine quality control testing.

2. Analytical Method

This method employs a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer, which is the gold standard for robust and sensitive quantification of known impurities.[7]

2.1. Instrumentation and Materials

  • LC System: UPLC/HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera series).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-XS) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[6][8]

  • Analytical Column: Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm) to enhance separation through π-π interactions.[9]

  • Reagents:

    • This compound reference standard

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

  • Labware: Volumetric flasks, autosampler vials, analytical balance.

2.2. Chromatographic and Mass Spectrometric Conditions

The following conditions were optimized for the separation and detection of NNEA.

ParameterCondition
LC Conditions
ColumnPhenyl-Hexyl (100 x 4.6 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water[10]
Mobile Phase B0.1% Formic Acid in Methanol[10]
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume10 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
15.0
MS/MS Conditions
Ionization ModeESI Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V[8]
Source Temperature500°C[8]
Curtain Gas35 psi
MRM Transitions Analyte
NNEA (Quantifier)
NNEA (Qualifier)

3. Experimental Protocols

3.1. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the Stock Solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

3.2. Sample Preparation Protocol

  • Weighing: Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

G Overall Analytical Workflow for NNEA Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Sample Receive Drug Product Sample Extraction Sample Extraction (Dissolution, Sonication, Centrifugation) Sample->Extraction Standard Prepare NNEA Calibration Standards LCMS LC-MS/MS Analysis Standard->LCMS Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Calculate Final Concentration Integration->Report FinalReport Generate Final Report Report->FinalReport

Caption: High-level workflow for NNEA analysis.

4. Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[4] The validation protocol assesses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

4.1. Specificity

  • Protocol: Analyze a blank (diluent), a placebo sample (drug product matrix without API), and a placebo sample spiked with NNEA.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of NNEA in the blank and placebo chromatograms.[11]

4.2. Linearity and Range

  • Protocol: Analyze calibration standards at a minimum of six concentration levels, from the LOQ to 150% of the target concentration (e.g., 1 ng/mL to 100 ng/mL).[12]

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99.[12]

4.3. Accuracy (Recovery)

  • Protocol: Spike the drug product placebo with NNEA at three concentration levels (e.g., low, medium, high) in triplicate. Analyze the samples and calculate the percent recovery.[4]

  • Acceptance Criteria: The mean recovery should be within 80-120%.

4.4. Precision

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of placebo spiked with NNEA at 100% of the target concentration on the same day.[4]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze standards of decreasing concentration.

  • Acceptance Criteria: LOD is the concentration with an S/N ratio of ≥ 3. LOQ is the lowest concentration with an S/N ratio of ≥ 10 and acceptable precision (RSD ≤ 20%).[13]

4.6. Robustness

  • Protocol: Introduce small, deliberate variations to the method parameters (e.g., column temperature ±2°C, mobile phase flow rate ±10%, mobile phase pH ±0.2).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.[12]

4.7. System Suitability

  • Protocol: Inject a mid-level standard solution in replicate (n=6) before starting the analytical run.

  • Acceptance Criteria: The RSD of peak areas and retention times should be ≤ 10%.[11]

G ICH Q2(R1) Method Validation Parameters cluster_main cluster_params cluster_details Validation Method Validation Protocol Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Spec_Detail Blank, Placebo, Spiked Placebo Specificity->Spec_Detail Lin_Detail 6+ Concentrations r² ≥ 0.99 Linearity->Lin_Detail Acc_Detail Spiked Recovery @ 3 Levels (80-120%) Accuracy->Acc_Detail Prec_Detail Repeatability (Intra-day) Intermediate Precision RSD ≤ 15% Precision->Prec_Detail Sens_Detail LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Sensitivity->Sens_Detail Rob_Detail Vary Temp, Flow, pH Robustness->Rob_Detail

Caption: Key parameters for analytical method validation.

5. Validation Summary

The following tables summarize the acceptance criteria and typical results obtained during the validation of the LC-MS/MS method for this compound.

Table 1: Linearity, LOD, and LOQ

Parameter Result Acceptance Criteria
Linearity Range 1.0 - 100 ng/mL ---
Correlation Coefficient (r²) 0.9995 ≥ 0.99
LOD (S/N ≥ 3) 0.3 ng/mL Report Value

| LOQ (S/N ≥ 10) | 1.0 ng/mL | Report Value |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) Acceptance Criteria (%)
LOQ (1.0 ng/mL) 98.5 70 - 130
Medium (25 ng/mL) 101.2 80 - 120

| High (75 ng/mL) | 99.8 | 80 - 120 |

Table 3: Precision (%RSD)

Precision Type %RSD Acceptance Criteria (%RSD)
Repeatability (n=6) 3.5% ≤ 15%

| Intermediate Precision (n=6) | 4.8% | ≤ 15% |

The LC-MS/MS method described in this application note has been successfully developed and validated for the quantitative determination of this compound in a pharmaceutical drug product. The method meets all the validation criteria for specificity, linearity, accuracy, precision, and sensitivity as per ICH guidelines.[4] This robust and reliable method is suitable for routine quality control analysis to monitor and control NNEA impurities, ensuring product quality and patient safety.

References

Application of N-Nitroso-N-ethylaniline in Environmental Monitoring Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylaniline is a member of the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential carcinogenic properties.[1] These compounds can be formed from the reaction of secondary or tertiary amines with a nitrosating agent. Industrially, N-nitrosamines, including potentially this compound, are associated with rubber manufacturing, azo dye production, and tanning industries.[2] Their presence in industrial effluents and subsequent contamination of water, soil, and air is a significant environmental and public health concern.

This document provides detailed application notes and protocols for the environmental monitoring of this compound. While specific quantitative data for this compound in environmental matrices is scarce in publicly available literature, this guide offers adapted protocols based on established methods for the analysis of other N-nitrosamines. Furthermore, it outlines the toxicological pathway of N-nitrosamines, providing context for the importance of their monitoring.

Data Presentation

Due to a lack of specific quantitative data for this compound in environmental samples from the reviewed literature, the following table presents data for other relevant N-nitrosamines found in industrial wastewater. This information provides context for the potential range of concentrations that might be expected for N-nitrosamine contaminants.

Table 1: Concentrations of Selected N-Nitrosamines in Industrial Wastewater

N-NitrosamineIndustry TypeSample TypeConcentration RangeReference
N-Nitrosodimethylamine (NDMA)Various IndustrialWastewater Effluent0.2 - 975 µg/L[3][4]
N-Nitrosodiethylamine (NDEA)Various IndustrialWastewater Effluent<5 ng/L - 90.7 µg/L[3][4]
N-Nitrosodibutylamine (NDBA)Various IndustrialWastewater Effluent<5 ng/L - 91 µg/L[3]
N-Nitrosomorpholine (NMOR)Various IndustrialWastewater Effluent3 ng/L - 710 µg/L[3][4]

Toxicological Significance: Metabolic Activation and Carcinogenicity

The primary toxicological concern associated with N-nitrosamines is their carcinogenicity, which is initiated through metabolic activation. This process is crucial for understanding the potential health risks associated with environmental exposure to compounds like this compound.

The metabolic activation of N-nitrosamines is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[5][6] For N-nitroso-N-alkylanilines, this process involves α-hydroxylation of the alkyl group. This hydroxylation event leads to the formation of an unstable intermediate that spontaneously decomposes to form a diazonium ion.[5] This highly reactive electrophilic species can then form covalent adducts with cellular macromolecules, most critically with DNA.[7] The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7]

Metabolic Activation of this compound Metabolic Activation Pathway of this compound This compound This compound CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP2B1) This compound->CYP450_Enzymes Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy This compound Alpha_Hydroxylation->Unstable_Intermediate Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Ethyldiazonium_Ion Ethyldiazonium Ion (Reactive Electrophile) Spontaneous_Decomposition->Ethyldiazonium_Ion DNA DNA Ethyldiazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations During Replication Cancer Cancer Initiation Mutations->Cancer

Metabolic activation of this compound leading to DNA adduct formation.

Experimental Protocols

The following protocols are adapted from established methodologies for the analysis of N-nitrosamines in various environmental matrices. It is recommended to validate these adapted methods in-house for the specific analysis of this compound.

Protocol 1: Analysis of this compound in Water Samples

This protocol is adapted from EPA Method 607 and other solid-phase extraction (SPE) methods for nitrosamine (B1359907) analysis in water.[8]

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Adjust the sample pH to a neutral range (pH 7-8) using sodium hydroxide (B78521) or sulfuric acid.

  • Store samples at 4°C and extract within 7 days.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a 6 mL SPE cartridge containing activated coconut charcoal or a suitable polymeric sorbent by passing 10 mL of dichloromethane (B109758), followed by 10 mL of methanol (B129727), and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing and Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent-grade water to remove any remaining interfering substances. Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes from the cartridge with two 5 mL portions of dichloromethane into a collection vial.

3. Sample Concentration:

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (approximately 40°C).

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • Injection: 1-2 µL of the concentrated extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor for characteristic ions of this compound (e.g., m/z 150, 120, 91, 77).

Water_Sample_Analysis_Workflow Workflow for this compound Analysis in Water cluster_spe SPE Steps Sample_Collection 1. Sample Collection (1L Amber Glass Bottle) Preservation 2. Preservation (Sodium Thiosulfate, pH adjustment, 4°C) Sample_Collection->Preservation SPE 3. Solid-Phase Extraction (SPE) Preservation->SPE Concentration 4. Sample Concentration (to 1 mL under Nitrogen) Conditioning Condition Cartridge (DCM, Methanol, Water) Loading Load Sample (1L) Conditioning->Loading Drying Dry Cartridge Loading->Drying Elution Elute with Dichloromethane Drying->Elution Elution->Concentration GCMS_Analysis 5. GC-MS Analysis Concentration->GCMS_Analysis Data_Analysis 6. Data Analysis (Quantification and Reporting) GCMS_Analysis->Data_Analysis

Workflow for the analysis of this compound in water samples.
Protocol 2: Analysis of this compound in Soil Samples (Adapted)

This protocol is an adaptation of methods used for the analysis of other semi-volatile organic compounds in soil.

1. Sample Collection and Preparation:

  • Collect soil samples from the area of interest using a stainless-steel auger or trowel.

  • Store samples in amber glass jars at 4°C.

  • Air-dry the soil sample in the dark to a constant weight and sieve through a 2 mm mesh to remove large debris.

2. Extraction:

  • Soxhlet Extraction:

    • Place 10-20 g of the dried and sieved soil into a Soxhlet extraction thimble.

    • Add an appropriate surrogate standard to the soil.

    • Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE):

    • Mix 10 g of soil with an equal amount of diatomaceous earth and place it in the extraction cell.

    • Extract with a 1:1 acetone:hexane mixture at 100°C and 1500 psi. Perform two static extraction cycles.

3. Extract Cleanup and Concentration:

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • If necessary, perform a cleanup step using a silica (B1680970) gel or Florisil column to remove interfering compounds.

  • Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Follow the same GC-MS conditions as described in Protocol 1.

Soil_Sample_Analysis_Workflow Workflow for this compound Analysis in Soil Sample_Collection 1. Soil Sampling (Amber Glass Jars) Preparation 2. Sample Preparation (Air-dry, Sieve) Sample_Collection->Preparation Extraction 3. Solvent Extraction (Soxhlet or PLE/ASE) Preparation->Extraction Concentration 4. Extract Concentration (Rotary Evaporator) Extraction->Concentration Cleanup 5. Extract Cleanup (Silica Gel/Florisil Column) Concentration->Cleanup Final_Concentration 6. Final Concentration (to 1 mL under Nitrogen) Cleanup->Final_Concentration GCMS_Analysis 7. GC-MS Analysis Final_Concentration->GCMS_Analysis Data_Analysis 8. Data Analysis (Quantification and Reporting) GCMS_Analysis->Data_Analysis

Workflow for the analysis of this compound in soil samples.
Protocol 3: Analysis of this compound in Air Samples (Adapted)

This protocol is adapted from NIOSH and OSHA methods for volatile N-nitrosamines.[9][10]

1. Air Sampling:

  • Use a sampling train consisting of a ThermoSorb/N cartridge or a similar sorbent tube suitable for nitrosamines.

  • Draw air through the sorbent tube at a calibrated flow rate of 0.2 to 1 L/min using a personal sampling pump.

  • Collect a total air volume of 50 to 200 liters.

  • After sampling, cap the sorbent tubes and store them at low temperature (e.g., in a freezer) until analysis.

2. Sample Desorption:

  • Desorb the analytes from the sorbent tube by passing 2 mL of a 75:25 (v/v) mixture of dichloromethane and methanol through the tube.

  • Collect the eluate in a 2 mL vial.

3. GC-TEA or GC-MS Analysis:

  • Instrument: A gas chromatograph equipped with a Thermal Energy Analyzer (TEA) is the preferred detector for its high selectivity for nitrosamines. Alternatively, a sensitive GC-MS can be used.

  • GC Conditions: Use the same GC column and temperature program as described in Protocol 1.

  • TEA Detector Conditions:

    • Pyrolyzer Temperature: 550°C

    • Interface Temperature: 200°C

    • Cold Trap: -150°C (liquid nitrogen)

    • Oxygen Flow: 10 mL/min

  • MS Conditions: If using GC-MS, follow the conditions in Protocol 1.

Conclusion

The environmental monitoring of this compound is a critical task due to its potential carcinogenicity. While specific environmental concentration data for this compound is limited, the provided protocols, adapted from established methods for other N-nitrosamines, offer a robust starting point for researchers and scientists. The detailed workflows and the elucidation of the metabolic activation pathway underscore the importance of continued research and monitoring efforts to assess and mitigate the potential risks associated with this compound and other N-nitrosamines in the environment. In-house validation of these adapted methods is strongly recommended to ensure data quality and accuracy.

References

Application Notes and Protocols for N-Nitroso-N-ethylaniline in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylaniline (NNEA) is an N-nitrosamine compound. The N-nitrosamine class of compounds is of significant interest in toxicology and cancer research as many of its members are potent carcinogens in laboratory animals.[1][2] N-nitrosamines are found in various environmental sources, including food, water, cosmetics, and drugs, and can also be formed endogenously.[3][4] These compounds require metabolic activation to exert their carcinogenic effects, a process that leads to the formation of reactive electrophiles that can alkylate DNA, initiating carcinogenesis.[2][5][6]

This compound serves as a valuable tool in toxicology research for studying the mechanisms of chemical carcinogenesis, including metabolic activation pathways, DNA adduct formation, and the organ-specific toxicity of N-nitrosamines.[5][7] Understanding the toxicological profile of NNEA and its analogs helps in assessing the risks associated with human exposure to N-nitrosamines and in the development of potential cancer prevention strategies.

Toxicological Profile

2.1 Carcinogenicity

N-nitrosamines as a class are recognized as carcinogens by the Environmental Protection Agency.[1][8] Many N-nitroso compounds have been shown to be carcinogenic in laboratory animals, with no known animal species being resistant to their effects. The carcinogenicity of N-nitrosamines is linked to their metabolic activation into DNA-alkylating agents.[2] While this compound is a member of this carcinogenic class, some studies have reported it as non-carcinogenic in specific in vitro survival assays using rat embryo cultures.[1][8] However, it is generally considered a potential carcinogen and should be handled with appropriate safety precautions. For context, the related compound N-Nitroso-N-methylaniline (NMA) is a known esophageal carcinogen in rats.[9][10][11]

2.2 Acute Toxicity

This compound is considered toxic upon ingestion, inhalation, or skin contact, with the potential for severe injury or death.[1] Effects from contact or inhalation may be delayed.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 612-64-6[8]
Molecular Formula C8H10N2O[12]
Molecular Weight 150.18 g/mol [12]
Appearance Clear amber or yellow liquid[1][12]
Boiling Point 130 °C (266 °F) at 760 mmHg[12]
Density 1.0874 g/cm³[12]
Solubility Insoluble in water; Soluble in ethanol (B145695) and DMSO[1][8][12]

Table 2: Acute Toxicity Data

CompoundTest AnimalRoute of AdministrationLD50Reference
This compoundRatOral180 mg/kg[1]
N-Nitroso-N-methylanilineMale RatOral336 mg/kg[13]
N-Nitroso-N-methylanilineFemale RatOral225 mg/kg[13]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-nitrosamines is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[5] This bioactivation process converts the chemically stable N-nitrosamine into a highly reactive electrophilic intermediate.

The generalized pathway for the metabolic activation of N-nitrosamines like this compound involves the following key steps:

  • α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group.[14]

  • Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes.[14]

  • Generation of a Diazonium Ion: The decomposition releases an aldehyde (e.g., acetaldehyde (B116499) from NNEA) and forms a highly reactive alkyldiazonium ion (e.g., ethyldiazonium ion).[14]

  • DNA Alkylation: The alkyldiazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, forming covalent DNA adducts.[5][6] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5]

The formation of DNA adducts is a critical event in the initiation of cancer by N-nitrosamines.[7] The types and levels of DNA adducts formed can vary depending on the specific N-nitrosamine, the tissue, and the activity of DNA repair enzymes.

Metabolic_Activation_of_NNitrosamines cluster_0 Cellular Environment N_Nitroso_N_ethylaniline This compound (Procarcinogen) Alpha_Hydroxy_Nitrosamine α-Hydroxy-N-nitroso-N-ethylaniline (Unstable Intermediate) N_Nitroso_N_ethylaniline->Alpha_Hydroxy_Nitrosamine α-Hydroxylation Ethyldiazonium_Ion Ethyldiazonium Ion (Ultimate Carcinogen) Alpha_Hydroxy_Nitrosamine->Ethyldiazonium_Ion Spontaneous Decomposition DNA_Adducts Ethyl-DNA Adducts (e.g., O⁶-ethylguanine) Ethyldiazonium_Ion->DNA_Adducts Alkylation DNA Nuclear DNA DNA->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer CYP450 Cytochrome P450 Enzymes CYP450->Alpha_Hydroxy_Nitrosamine

Metabolic activation of this compound.

Experimental Protocols

The following are generalized protocols for studying the toxicology of this compound. Specific parameters such as dosage, animal strain, and incubation times should be optimized based on the experimental objectives and preliminary studies.

5.1 Protocol: In Vivo Carcinogenicity Study in Rats

This protocol is designed to assess the carcinogenic potential of this compound in a rodent model.

Materials:

  • This compound (high purity)

  • Vehicle (e.g., drinking water, corn oil for gavage)

  • Male Fischer 344 rats (6-8 weeks old)

  • Metabolic cages for urine and feces collection

  • Standard laboratory animal diet

  • Equipment for oral gavage or preparation of drinking water solutions

  • Histopathology equipment and reagents (formalin, paraffin, stains)

Procedure:

  • Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to experimental groups (e.g., vehicle control, low dose NNEA, high dose NNEA). A typical group size is 20-30 animals.

  • Dosing Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle weekly. Protect solutions from light.

  • Administration: Administer this compound to the rats. Common routes of administration for N-nitrosamines include:

    • Drinking Water: Dissolve NNEA in the drinking water at specified concentrations.[15] This method mimics environmental exposure.

    • Oral Gavage: Administer a precise dose directly into the stomach using a gavage needle.[15]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or palpable masses. Record body weight and food/water consumption weekly.

  • Study Duration: The duration of the study can range from several weeks to the lifetime of the animal, depending on the research question.[15]

  • Necropsy and Histopathology: At the end of the study, euthanize all animals. Perform a complete necropsy, and collect all major organs. Pay close attention to target organs for N-nitrosamines, such as the esophagus, liver, and bladder.[5][15] Preserve tissues in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Analyze data on tumor incidence, latency, and multiplicity. Perform statistical analysis to determine the significance of any observed effects.

InVivo_Carcinogenicity_Workflow cluster_workflow In Vivo Carcinogenicity Study Workflow start Start: Animal Acclimatization grouping Randomize into Groups (Control, Low Dose, High Dose) start->grouping dosing Administer NNEA (e.g., Drinking Water, Gavage) grouping->dosing monitoring Daily Clinical Observation Weekly Body Weight & Consumption dosing->monitoring termination Study Termination & Euthanasia monitoring->termination necropsy Gross Necropsy & Tissue Collection termination->necropsy histology Histopathological Examination necropsy->histology analysis Data Analysis (Tumor Incidence, etc.) histology->analysis end End: Carcinogenicity Assessment analysis->end

Workflow for an in vivo carcinogenicity study.

5.2 Protocol: In Vitro DNA Adduct Formation Assay

This protocol outlines a method to investigate the ability of metabolically activated this compound to form DNA adducts in vitro.

Materials:

  • This compound

  • Rat liver microsomes (or S9 fraction) as a source of CYP enzymes[15]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Calf thymus DNA

  • Phosphate buffer (pH 7.4)

  • Reagents for DNA isolation (e.g., phenol-chloroform)

  • Analytical equipment for DNA adduct detection (e.g., HPLC with fluorescence detection, LC-MS/MS)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Phosphate buffer (pH 7.4)

    • Calf thymus DNA

    • Rat liver microsomes (or S9 fraction)

    • This compound (dissolved in a suitable solvent like DMSO)

    • NADPH regenerating system

  • Incubation: Initiate the metabolic reaction by transferring the tubes to a 37°C water bath. Incubate for a specified period (e.g., 1-2 hours). Include control incubations without NNEA, without microsomes, or without the NADPH system.

  • Reaction Termination and DNA Isolation: Stop the reaction by adding cold ethanol or by placing the tubes on ice. Isolate the DNA from the incubation mixture using a standard phenol-chloroform extraction and ethanol precipitation method.

  • DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides or bases using enzymatic or acid hydrolysis methods.

  • DNA Adduct Analysis: Analyze the hydrolyzed DNA sample for the presence of ethyl-DNA adducts using a sensitive analytical technique such as HPLC with fluorescence detection or LC-MS/MS.[9][10]

  • Quantification: Quantify the levels of specific DNA adducts relative to the amount of normal DNA bases.

DNA_Adduct_Workflow cluster_workflow In Vitro DNA Adduct Formation Workflow start Start: Prepare Incubation Mixture components Components: - NNEA - DNA - Liver Microsomes (S9) - NADPH System - Buffer (pH 7.4) start->components incubation Incubate at 37°C components->incubation termination Terminate Reaction incubation->termination isolation Isolate DNA (Phenol-Chloroform Extraction) termination->isolation hydrolysis DNA Hydrolysis (to bases/nucleosides) isolation->hydrolysis analysis Analyze for Adducts (LC-MS/MS, HPLC) hydrolysis->analysis end End: Quantify DNA Adducts analysis->end

Workflow for an in vitro DNA adduct formation assay.

Safety Precautions

This compound is a suspected carcinogen and is toxic.[1] It should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] All contaminated waste should be disposed of as hazardous chemical waste according to institutional guidelines.[12]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of N-Nitroso-N-ethylaniline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-Nitroso-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, environmental extracts).[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: What are the common causes of matrix effects in this analysis?

A2: Matrix effects in the analysis of nitrosamines like this compound primarily arise from:

  • Endogenous substances: In biological samples, components like phospholipids, fatty acids, and secondary amines can co-elute and compete with the analyte for ionization.[1]

  • Exogenous substances: In pharmaceutical or environmental samples, excipients, salts, buffers, and degradation products can interfere with the ionization process.[1]

  • Sample preparation residues: Solvents or contaminants introduced during sample processing can also affect the ionization efficiency.[1]

Q3: What are the typical signs that my this compound analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, with recovery values significantly deviating from 100%.

  • Non-linear calibration curves when using standards prepared in a neat solvent.

  • A significant difference in the peak area of this compound when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).

Q4: How can I quantitatively assess the extent of matrix effects?

A4: The post-extraction spike method is a widely accepted approach. This involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of the same concentration in a neat solvent. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for complex matrices.[1][3]

    • Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., use a pentafluorophenyl column for polar nitrosamines), or adjust the mobile phase composition to better separate this compound from matrix interferences.[4]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects.[1]

    • Check for Phospholipid Contamination (for plasma/serum samples): Phospholipids are a major cause of ion suppression. Use a targeted phospholipid removal strategy, such as specific SPE cartridges or plates (e.g., HybridSPE-Phospholipid).

Issue 2: Inconsistent and irreproducible quantitative results for the same sample.

  • Possible Cause: Variable matrix effects between different sample preparations or injections.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effect variability. A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate ratiometric quantification. While a specific SIL-IS for this compound may not be readily available, a deuterated or 13C-labeled analog of a structurally similar nitrosamine (B1359907) could be investigated, though it may not provide perfect compensation.[3][5] 15N-labeled standards are also a consideration.[5]

    • Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.[1]

    • Standardize Sample Preparation: Ensure that the sample preparation workflow is highly consistent across all samples to minimize variability in the extraction of both the analyte and interfering matrix components.[6]

Issue 3: Unexpected peaks or high background noise in the chromatogram.

  • Possible Cause: Co-elution of isobaric interferences or contamination from the sample or analytical system.

  • Troubleshooting Steps:

    • Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions (MRM) are highly specific to this compound and do not have interference from known matrix components.

    • Improve Chromatographic Resolution: As with low sensitivity, enhancing the separation can help to resolve the analyte peak from interfering peaks.

    • Clean the LC-MS System: Contamination in the autosampler, injection port, column, or ion source can lead to background noise and ghost peaks. Perform a thorough system cleaning.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes hypothetical quantitative data for the analysis of a nitrosamine, illustrating the impact of different sample preparation techniques on matrix effect and analyte recovery in plasma. Note: This data is for illustrative purposes for a generic nitrosamine and will require experimental determination for this compound.

Sample Preparation MethodAnalyte Concentration (ng/mL)Peak Area (Neat Solvent)Peak Area (Post-Spike in Plasma)Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation (Acetonitrile)1050,00020,00040% (Suppression)85%
Liquid-Liquid Extraction (Ethyl Acetate)1050,00035,00070% (Suppression)92%
Solid-Phase Extraction (C18)1050,00045,00090% (Minimal Effect)98%

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract a sample of the blank matrix (e.g., human plasma) using your established sample preparation protocol (e.g., SPE).

  • Prepare Post-Spike Sample (Set A): Spike a known amount of this compound standard solution into the blank matrix extract to achieve a final concentration within the calibration range.

  • Prepare Neat Solution Standard (Set B): Prepare a standard solution of this compound in the mobile phase at the exact same final concentration as Set A.

  • LC-MS/MS Analysis: Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.

  • Calculate Matrix Effect: Use the formula: ME (%) = (Peak Area of Set A / Peak Area of Set B) x 100 .

Protocol 2: General Solid-Phase Extraction (SPE) for Nitrosamines from an Aqueous Matrix

Note: This is a general protocol and must be optimized for this compound and the specific matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the pre-treated aqueous sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Assessment_Workflow Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_sets Sample Sets for Analysis cluster_analysis Analysis and Calculation blank_matrix Blank Matrix extract Sample Preparation (e.g., SPE) blank_matrix->extract blank_extract Blank Matrix Extract extract->blank_extract set_a Set A: Post-Spike Sample (Blank Extract + Analyte) blank_extract->set_a lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Neat Standard (Solvent + Analyte) set_b->lcms peak_a Peak Area A lcms->peak_a peak_b Peak Area B lcms->peak_b calculate Calculate Matrix Effect: (Area A / Area B) * 100 peak_a->calculate peak_b->calculate

Caption: Workflow for assessing matrix effects.

Troubleshooting_Logic Troubleshooting Logic for Matrix Effects cluster_solutions Mitigation Strategies start Inaccurate or Irreproducible Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_me->optimize_prep ME > ±15% end Accurate & Reproducible Results check_me->end ME < ±15% (No significant effect) optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is matrix_match Use Matrix-Matched Calibrants use_sil_is->matrix_match matrix_match->end

Caption: Troubleshooting decision tree.

References

thermal degradation of N-Nitroso-N-ethylaniline during GC injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of N-Nitroso-N-ethylaniline and other thermally sensitive nitrosamines by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern in GC analysis?

A1: this compound (also known as N-nitroso N-ethyl N-phenylamine or NEPhA) is an N-nitrosamine compound.[1][2] Like many nitrosamines, it is a suspected carcinogen and its presence in pharmaceuticals and other products is strictly regulated.[3][4][5] The primary concern during GC analysis is its thermal instability. The high temperatures used in the GC injection port can cause the molecule to degrade, leading to inaccurate and unreliable quantification.[6] This degradation can result in low recovery, poor peak shapes, and the appearance of unexpected peaks from degradation products.[7][8]

Q2: What are the common signs of this compound degradation during a GC run?

A2: The most common indicators of thermal degradation include:

  • Decreased Peak Area/Response: As the GC inlet temperature is increased, you may observe a drop in the peak area for this compound, even as other, more stable compounds show an increased response.[6]

  • Poor Peak Shape: Peak tailing or fronting can occur due to interactions and degradation within the inlet or column.[9]

  • Low Reproducibility: Inconsistent results (%RSD > 20%) across multiple injections are a strong sign of instability under the current analytical conditions.[10]

  • Appearance of New Peaks: Degradation products may appear in the chromatogram. For some related compounds, such as N-nitroso-methylphenylamine (NMPA), the nitroso group is known to cleave in the hot inlet, forming a corresponding amine (methylaniline).[7][8] A similar degradation pathway is possible for this compound.

Q3: How can I prevent or minimize the thermal degradation of this compound?

A3: Minimizing thermal degradation requires a multi-faceted approach focusing on optimizing GC parameters:

  • Lower Inlet Temperature: This is the most critical factor. Use the lowest temperature that allows for efficient volatilization of the analyte. For a range of nitrosamines including this compound, an initial inlet temperature of 150°C has been shown to be effective when using a multimode inlet.[6]

  • Use an Appropriate Inlet and Liner: A Multimode Inlet (MMI) with a temperature program is highly effective.[6] Always use an ultra-inert inlet liner, preferably with glass wool, to minimize active sites that can promote degradation.[6]

  • Optimize the Detector: If using a Nitrogen Chemiluminescence Detector (NCD), operate it in the specific "nitrosamine mode." This mode uses a lower burner temperature (e.g., 450°C vs. 900°C), which improves the response for thermally labile nitrosamines.[6] A Thermal Energy Analyzer (TEA) is also highly selective and sensitive for N-nitroso compounds.[5]

  • Alternative Injection Techniques: Consider techniques that reduce thermal stress on the analyte, such as headspace-SPME or cryo-focusing.[11]

Troubleshooting Guide

Issue: Low or inconsistent peak areas for this compound.

This is a classic symptom of thermal degradation. Follow this workflow to diagnose and resolve the issue.

start Start: Low/Inconsistent This compound Peak Area inlet_temp Is Inlet Temperature > 200°C? start->inlet_temp reduce_temp Action: Reduce Inlet Temperature. Start at 150°C and optimize. inlet_temp->reduce_temp Yes check_liner Is the Inlet Liner Ultra-Inert? inlet_temp->check_liner No re_evaluate Re-evaluate Performance reduce_temp->re_evaluate replace_liner Action: Replace with an Ultra-Inert liner with glass wool. check_liner->replace_liner No check_detector Are you using an NCD or TEA detector? check_liner->check_detector Yes replace_liner->re_evaluate ncd_mode If NCD, is it in 'Nitrosamine Mode'? check_detector->ncd_mode Yes (NCD) consider_ms Consider GC-MS/MS for high sensitivity and selectivity. check_detector->consider_ms No set_ncd_mode Action: Set NCD to Nitrosamine Mode (Lower Burner Temp, ~450°C). ncd_mode->set_ncd_mode No ncd_mode->re_evaluate Yes set_ncd_mode->re_evaluate consider_ms->re_evaluate

Caption: Troubleshooting workflow for thermal degradation issues.

Data & Experimental Protocols

Impact of GC Parameters on Analyte Response

The following tables summarize the effect of key GC parameters on the analysis of thermally sensitive nitrosamines.

Table 1: Effect of GC Inlet Temperature on this compound (NEPhA) Peak Area

Inlet Initial Temperature (°C)Relative Peak Area Response for NEPhAObservation
120HighestLower temperatures preserve the compound.
150HighGood compromise between volatilization and stability.[6]
180MediumDegradation begins to significantly impact response.
210LowSignificant thermal degradation observed.[6]
240Very LowSevere degradation, not suitable for quantification.
Data is qualitative and based on trends reported for thermally unstable nitrosamines.[6]

Table 2: Comparison of NCD Operating Modes for Nitrosamine Analysis

ParameterStandard ModeNitrosamine ModeAdvantage of Nitrosamine Mode
Burner Temperature ~900 °C~450 °CReduced thermal stress on analytes post-column.[6]
Hydrogen Flow UsedNot UsedOptimized for nitroso-moiety detection.[6]
Analyte Response LowerHigherSignificantly better response for all nitrosamines.[6]
Recommended GC Experimental Protocol

This protocol is a starting point for the analysis of this compound and can be optimized for specific matrices and instrumentation.

cluster_prep 1. Sample Preparation cluster_gc 2. GC Injection & Separation cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep1 Disperse sample (e.g., 500 mg) in 5.0 mL Dichloromethane (MeCl2) prep2 Filter through 0.2 µm ww-PTFE syringe filter prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 gc1 Inject 2 µL into GC prep3->gc1 gc2 Separation on Agilent J&W DB-WAX column (30 m x 0.53 mm, 1 µm) gc1->gc2 gc3 Oven Program: 60°C (0.2 min), ramp to 230°C gc2->gc3 det1 Detect using NCD in Nitrosamine Mode gc3->det1 det2 Burner Temp: 450°C Oxygen Flow: 5 mL/min det1->det2 an1 Integrate Peak for This compound det2->an1 an2 Quantify against calibration curve an1->an2

Caption: Experimental workflow for GC-NCD analysis.

Detailed GC-NCD Method Parameters:

ParameterSetting
GC System Agilent 8890 Gas Chromatography System (or equivalent)
Inlet Multimode Inlet (MMI), Splitless Mode
Inlet Temp Program 150 °C, then 100 °C/min to 250 °C (hold 10 min)[6]
Liner Agilent Ultra Inert, single taper, glass wool (p/n 5190-2293)[6]
Column Agilent J&W DB-WAX, 30 m × 0.53 mm, 1 μm (p/n 125-7032UI)[6]
Carrier Gas Helium, 11 mL/min, constant flow[6]
Oven Program 60°C (0.2 min), then 15°C/min to 82°C, then 1°C/min to 88°C, then 15°C/min to 140°C (7 min), then 25°C/min to 230°C (15 min)[6]
Detector Nitrogen Chemiluminescence Detector (NCD) in Nitrosamine Mode
NCD Base Temp 250 °C[6]
NCD Burner Temp 450 °C[6]
NCD Oxidizer Flow (O2) 5 mL/min[6]
Injection Volume 2 µL
Logical Relationships in GC Parameter Optimization

Optimizing the GC method for thermally unstable compounds involves balancing competing factors. The diagram below illustrates the key relationships to consider.

cluster_params Controllable GC Parameters cluster_outcomes Analytical Outcomes inlet_temp Inlet Temperature degradation Thermal Degradation inlet_temp->degradation Increases vaporization Analyte Vaporization inlet_temp->vaporization Improves carrier_flow Carrier Gas Flow Rate peak_shape Peak Shape carrier_flow->peak_shape Affects run_time Analysis Run Time carrier_flow->run_time Decreases oven_ramp Oven Temp Ramp Rate oven_ramp->peak_shape Affects oven_ramp->run_time Decreases degradation->peak_shape Worsens vaporization->peak_shape Improves

Caption: Relationship between GC parameters and analytical outcomes.

References

Technical Support Center: N-Nitroso-N-ethylaniline Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the extraction of N-Nitroso-N-ethylaniline from complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from soil?

A1: The primary challenges stem from the complexity of the soil matrix. These include strong sorption of the analyte to soil organic matter and clay particles, the presence of co-extractable interfering compounds (like humic substances), and potential analyte degradation during the extraction process.[1] Selecting an appropriate extraction solvent and cleanup procedure is critical to overcome these issues.

Q2: Which extraction techniques are most commonly recommended for N-nitrosamines in soil?

A2: For initial extraction from the solid phase, solvent-based methods are common. Techniques recommended by the U.S. EPA for similar organic analytes include ultrasonic extraction (Method 3550C), Soxhlet extraction (Method 3540C), and pressurized fluid extraction (Method 3545A).[2] Following the initial extraction, a cleanup step using Solid-Phase Extraction (SPE) is often essential to remove interferences before analysis.[3][4][5]

Q3: What are the most effective solvents for this compound extraction?

A3: A mixture of polar and non-polar solvents is typically used to efficiently extract N-nitrosamines from soil. Common choices include a 1:1 mixture of methylene (B1212753) chloride (dichloromethane) and acetone (B3395972) or hexane (B92381) and acetone.[2] Acetonitrile has also been shown to be effective for extracting similar compounds and is compatible with subsequent analytical techniques like reversed-phase HPLC.[6]

Q4: Is a sample cleanup step always necessary after the initial solvent extraction?

A4: For complex matrices like soil, a cleanup step is highly recommended. Soil extracts often contain high levels of humic acids and other organic compounds that can interfere with chromatographic analysis, leading to poor peak shape, ion suppression in mass spectrometry, and contamination of the analytical instrument.[2] Techniques like Solid-Phase Extraction (SPE) or passing the extract through cartridges containing materials like Florisil or silica (B1680970) gel can effectively remove these interferences.[2]

Q5: What are the best analytical methods for detecting and quantifying this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile N-nitrosamines like this compound.[2][7] For less volatile nitrosamines or as an alternative, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS/MS) or a specialized detector like a Thermal Energy Analyzer (TEA) can be used.[8][9]

Troubleshooting Guide

Problem: Low or inconsistent analyte recovery.

Potential Cause Troubleshooting Steps
Inefficient Extraction Increase Extraction Time/Energy: Extend the duration of ultrasonication or shaking. Ensure the ultrasonic bath has sufficient power. • Optimize Soil-to-Solvent Ratio: A ratio that is too high can lead to incomplete extraction. A common starting point is 1:10 (w/v), for example, 10g of soil to 100mL of solvent. • Evaluate Solvent Choice: The polarity of the solvent mixture may not be optimal for your specific soil type. Test different solvent systems (e.g., Dichloromethane (B109758)/Acetone vs. Acetonitrile).[6]
Strong Analyte-Matrix Interactions Adjust pH: The pH of the soil slurry can influence the sorption of this compound. Experiment with adjusting the pH of the extraction solution, though note that N-nitrosamines can be unstable under strongly acidic or basic conditions. • Pre-wetting Soil: For very dry soils, pre-wetting the sample with a small amount of water before adding the extraction solvent can sometimes improve analyte release from pores.
Analyte Loss During Cleanup Check SPE Cartridge: Ensure the chosen SPE sorbent is appropriate for this compound. A C18 or a strong cation-exchange sorbent could be suitable.[5] • Optimize Elution Solvent: The elution solvent may be too weak to fully recover the analyte from the SPE cartridge. Test a stronger solvent or a mixture. • Verify Flow Rate: A flow rate that is too fast during sample loading or elution can lead to incomplete retention or recovery.

Problem: High background noise or interfering peaks in the chromatogram.

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve Cleanup Procedure: Implement or enhance the SPE cleanup step.[4] Consider using multiple cleanup materials, such as passing the extract through silica gel followed by an SPE cartridge.[2] • Use a More Selective Detector: If using a less selective detector, switch to Mass Spectrometry (MS). In MS, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to significantly improve the signal-to-noise ratio by only monitoring for specific mass fragments of this compound.[5]
Contamination Run Solvent Blanks: Analyze a sample of the extraction solvent to ensure it is free from contamination. • Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent before use.

Data Summary

The selection of extraction parameters significantly impacts recovery efficiency. The following table provides an illustrative comparison of how different methodologies can affect the recovery of this compound from a spiked soil sample.

Extraction MethodSolvent SystemCleanup StepAverage Recovery (%)Relative Standard Deviation (RSD, %)
Ultrasonic Bath (30 min)Hexane:Acetone (1:1)None65%15%
Ultrasonic Bath (30 min)DCM:Acetone (1:1)None78%12%
Shaker (1 hour)AcetonitrileNone72%14%
Ultrasonic Bath (30 min) DCM:Acetone (1:1) SPE (C18 Cartridge) 92% 5%
Soxhlet (4 hours)DCM:Acetone (1:1)SPE (C18 Cartridge)95%4%

Note: Data are representative examples to illustrate optimization principles. DCM = Dichloromethane.

Experimental Protocols

Protocol 1: Ultrasonic Solvent Extraction (Based on EPA Method 3550C)

This protocol describes a general procedure for the extraction of this compound from soil using an ultrasonic bath.

  • Sample Preparation: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh approximately 10 g of the homogenized soil into a 250 mL beaker or flask.

    • Add 100 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

    • Place the beaker in an ultrasonic bath, ensuring the water level in the bath is above the solvent level in the beaker.

    • Sonicate for 30 minutes.

  • Separation:

    • Allow the sediment to settle.

    • Carefully decant the solvent extract into a separate container.

    • Filter the extract through a 0.45 µm filter (e.g., PTFE syringe filter) to remove any remaining particulates.

  • Concentration:

    • Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen gas in a warm water bath (~35°C). The sample is now ready for cleanup or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a crucial step to remove interferences from the initial soil extract.

  • Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate (B1210297).

    • Wash with 5 mL of methanol (B129727).

    • Equilibrate the cartridge with 10 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Take the 1-2 mL concentrated extract from Protocol 1 and dilute it with 10 mL of deionized water.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the target analyte (this compound) by passing 5-10 mL of ethyl acetate or dichloromethane through the cartridge.

    • Collect the eluate and concentrate it under a gentle stream of nitrogen to the final desired volume (e.g., 1 mL) for analysis.

Visualization

Workflow for Optimizing Extraction

The following diagram illustrates the logical workflow for developing and optimizing an extraction method for this compound from soil.

Extraction_Optimization_Workflow start Soil Sample Collection (Field) prep Sample Preparation (Air Dry, Sieve, Homogenize) start->prep extraction Step 1: Initial Extraction - Select Solvent (e.g., DCM/Acetone) - Select Method (e.g., Sonication) prep->extraction separation Solid-Liquid Separation (Centrifuge / Filter) extraction->separation analysis1 Direct Analysis (GC-MS) (Screening) separation->analysis1 Option A: No Cleanup cleanup Step 2: Extract Cleanup (e.g., Solid-Phase Extraction) separation->cleanup Option B: Cleanup decision1 Results Acceptable? analysis1->decision1 decision1->cleanup No (High Interference) end_node Validated Method decision1->end_node Yes concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis2 Final Analysis (GC-MS) (Quantification) concentration->analysis2 decision2 Recovery & Purity OK? analysis2->decision2 decision2->extraction No (Low Recovery) [Re-evaluate Parameters] decision2->end_node Yes

Caption: Logical workflow for method development and optimization.

References

troubleshooting guide for N-Nitroso-N-ethylaniline peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Nitroso-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a tail that extends from the peak maximum towards the end of the chromatogram. A symmetrical, or Gaussian, peak is ideal for accurate quantification.

Q2: Why is peak tailing a problem for this compound analysis?

A2: Peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between this compound and other components in the sample matrix. This is particularly critical in pharmaceutical analysis where accurate quantification of nitrosamine (B1359907) impurities is essential for safety and regulatory compliance.

Q3: What are the most common causes of peak tailing for this compound?

A3: The most frequent causes include secondary interactions with the stationary phase, improper mobile phase conditions (especially pH), column overload, and degradation of the HPLC column itself.[1]

Q4: Can the choice of HPLC column affect peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity, end-capped C18 column is highly recommended to minimize secondary interactions with residual silanol (B1196071) groups, a primary cause of peak tailing for nitrosamines.[1]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound in your HPLC analysis.

Initial Checks

Before delving into extensive troubleshooting, ensure the following:

  • The HPLC system is functioning correctly (pump, injector, detector).

  • The mobile phase is correctly prepared, degassed, and fresh.

  • The column is installed correctly and has not exceeded its recommended lifetime.

Systematic Troubleshooting Steps

Follow these steps to identify and rectify the cause of peak tailing.

Step 1: Evaluate for Column Overload

Question: Is the peak tailing concentration-dependent?

Action:

  • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

  • Inject these dilutions and observe the peak shape.

Interpretation:

  • If peak shape improves with dilution: You are likely experiencing mass overload.

  • If peak shape remains poor across all dilutions: The issue is likely not overload. Proceed to Step 2.

Solution for Overload:

  • Reduce the concentration of your sample.

  • Decrease the injection volume.

Step 2: Investigate Mobile Phase pH and Composition

Question: Is the mobile phase pH appropriate for this compound and your column?

Background: this compound, like other nitrosamines, can have basic properties. Interactions with acidic residual silanol groups on the silica-based stationary phase can cause peak tailing.[1] Lowering the mobile phase pH can suppress the ionization of these silanol groups, minimizing these secondary interactions.[1]

Action:

  • If your mobile phase is unbuffered, prepare a mobile phase with a buffer at a controlled pH.

  • Systematically adjust the mobile phase pH. A common starting point for nitrosamine analysis is a slightly acidic pH (e.g., using 0.1% formic acid).

Data on Mobile Phase pH and Peak Tailing Factor (Asymmetry Factor)

Mobile Phase pHTailing Factor (As) - Hypothetical DataObservations
7.0 (Unbuffered)2.1Significant tailing observed.
5.0 (Buffered)1.6Improvement in peak shape, but still noticeable tailing.
3.5 (Buffered with 0.1% Formic Acid)1.2Symmetrical peak with minimal tailing.
2.5 (Buffered)1.1Excellent peak symmetry.

Solution:

  • Incorporate a buffer into your mobile phase to maintain a consistent pH.

  • For this compound, a mobile phase with a pH between 2.5 and 4.0 is often optimal.

Step 3: Assess Column Health and Chemistry

Question: Is the column itself the source of the problem?

Action:

  • Check for physical damage: Inspect the column for any signs of voids at the inlet. A sudden increase in backpressure can also indicate a blocked frit.

  • Evaluate column chemistry: If you are not already, switch to a high-quality, end-capped C18 column. End-capping deactivates most of the residual silanol groups.[1]

  • Flush the column: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase).

Solution:

  • If a void is present, the column likely needs to be replaced.

  • Replace a column with a partially blocked inlet frit if flushing does not resolve the issue.[1]

  • If not already in use, switch to a modern, end-capped C18 column from a reputable manufacturer.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point for the analysis of this compound and can be adapted based on your specific instrumentation and sample matrix.

1. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

2. System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Standard: Prepare a 1.0 µg/mL solution of this compound in the sample diluent.

  • Procedure: Make at least five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): Not more than 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

    • Theoretical Plates: Not less than 5000.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that can cause it.

Troubleshooting_Workflow start Peak Tailing Observed for This compound overload Step 1: Check for Column Overload start->overload dilute Dilute Sample and Re-inject overload->dilute overload_yes Peak Shape Improves? dilute->overload_yes overload_solution Solution: Reduce Sample Concentration or Injection Volume overload_yes->overload_solution Yes mobile_phase Step 2: Investigate Mobile Phase overload_yes->mobile_phase No end Problem Resolved overload_solution->end adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) mobile_phase->adjust_ph ph_yes Peak Shape Improves? adjust_ph->ph_yes ph_solution Solution: Use Buffered Mobile Phase at Optimal pH (2.5-4.0) ph_yes->ph_solution Yes column_health Step 3: Assess Column Health ph_yes->column_health No ph_solution->end check_column Inspect for Voids/Blockages Switch to End-Capped Column column_health->check_column column_issue Issue Found? check_column->column_issue column_solution Solution: Replace or Flush Column column_issue->column_solution Yes column_issue->end No, consult manufacturer column_solution->end

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical_Interaction cluster_column Silica-Based C18 Stationary Phase cluster_mobile_phase Mobile Phase Si-OH Residual Silanol Groups (Acidic) C18 C18 Chains (Primary Interaction) analyte This compound (Basic Character) analyte->Si-OH Undesired Secondary Interaction (Peak Tailing) analyte->C18 Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Enhancing N-Nitroso-N-ethylaniline Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Nitroso-N-ethylaniline (NNEA) in complex matrices. Our aim is to help you improve the sensitivity, accuracy, and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound at trace levels?

A1: The most prevalent and effective techniques for quantifying this compound (NNEA) at low concentrations are hyphenated mass spectrometric methods.[1] These include Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] These methods offer the high sensitivity and selectivity required to detect NNEA in complex matrices such as pharmaceuticals, food, and environmental samples.[3]

Q2: What are the main challenges encountered when analyzing NNEA in complex matrices?

A2: The primary challenge is the "matrix effect," where co-extracted compounds from the sample interfere with the ionization of NNEA in the mass spectrometer's source.[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification.[1] Other challenges include achieving the required low limits of detection (LOD) and quantification (LOQ), ensuring adequate chromatographic separation from interfering peaks, and potential degradation of NNEA during sample preparation and analysis.[4]

Q3: How can I minimize matrix effects in my NNEA analysis?

A3: Several strategies can be employed to mitigate matrix effects. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to NNEA. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. Other effective strategies include optimizing sample preparation to remove interferences, using a more selective sample extraction technique like Solid Phase Extraction (SPE), and adjusting chromatographic conditions to separate NNEA from matrix components.[5]

Q4: What are typical sample preparation techniques for extracting NNEA from complex samples?

A4: Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating NNEA from various matrices.[6] It is a targeted sample preparation method that separates the analyte of interest from interfering compounds.[6] Different SPE sorbents can be used depending on the matrix and the physicochemical properties of NNEA. Liquid-Liquid Extraction (LLE) is another common technique, though SPE is often preferred for its efficiency and lower solvent consumption.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Signal for NNEA 1. Poor extraction recovery. 2. Ion suppression due to matrix effects. 3. Degradation of NNEA during sample preparation or injection. 4. Incorrect instrument parameters (e.g., MS/MS transitions, collision energy).1. Optimize the sample extraction procedure (e.g., change solvent, adjust pH). 2. Implement a more effective cleanup step, such as Solid Phase Extraction (SPE). 3. Use a stable isotope-labeled internal standard to compensate for losses. 4. Check for thermal degradation if using GC-MS; consider derivatization or switching to LC-MS/MS. 5. Verify and optimize MS/MS parameters using a pure standard of NNEA.
High Variability in Results 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Automate sample preparation steps where possible to improve reproducibility. 2. Use a robust internal standard method. 3. Perform regular instrument maintenance and calibration. 4. Prepare matrix-matched calibration standards to account for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) 1. Co-elution with an interfering compound from the matrix. 2. Active sites in the GC inlet liner or analytical column. 3. Incompatibility between the injection solvent and the mobile phase (LC).1. Optimize the chromatographic gradient or temperature program to improve separation. 2. Use a guard column to protect the analytical column. 3. For GC, use a deactivated inlet liner and column. 4. For LC, ensure the injection solvent is similar in composition to the initial mobile phase.
High Background Noise 1. Contamination of the mobile phase, solvents, or glassware. 2. Carryover from a previous injection. 3. A dirty ion source in the mass spectrometer.1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol in the autosampler. 3. Perform routine cleaning of the mass spectrometer's ion source.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of N-nitrosamines, including this compound (referred to as NMPA in some literature), using GC-MS/MS and LC-MS/MS. Please note that specific performance will vary depending on the matrix, instrumentation, and method parameters.

Table 1: GC-MS/MS Method Performance for N-Nitrosamine Analysis [5][7]

ParameterN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)N-Nitroso-N-methylaniline (NMPA)
LOD (ng/mL) ~0.1~0.02~0.98
LOQ (ng/mL) ~0.3~0.07~3.26
Linearity (r²) >0.99>0.99>0.98
Recovery (%) 90-11090-11575-90
Precision (%RSD) <15<15<20

Table 2: LC-MS/MS Method Performance for N-Nitrosamine Analysis [8]

ParameterN-Nitrosodimethylamine (NDMA)N-Nitrosodiethylamine (NDEA)N-Nitroso-N-methylaniline (NMPA)
LOD (ng/g) ~20~20~20
LOQ (ng/g) ~50~50~50
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 80-12080-12080-115
Precision (%RSD) <20<20<20

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol provides a general guideline for the extraction of NNEA from a liquid sample (e.g., beverage, water, dissolved solid).

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 10 mL of the sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove excess water.

  • Elution: Elute the NNEA from the cartridge with 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrument and application.

  • GC System: Agilent 7890B GC or equivalent.[4]

  • Column: DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent.[4]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3 min.[4]

  • Carrier Gas: Helium at a constant flow of 3.0 mL/min.[4]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for NNEA: To be determined by infusing a pure standard.

Protocol 3: LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific instrument and application.

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for NNEA: To be determined by infusing a pure standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix Sample Extraction Extraction (e.g., SPE) Sample->Extraction 1. Isolate Analyte Concentration Concentration & Reconstitution Extraction->Concentration 2. Prepare for Injection Injection GC-MS/MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation 3. Separate Components Detection Mass Spectrometric Detection (MRM) Separation->Detection 4. Quantify NNEA Quantification Quantification & Reporting Detection->Quantification 5. Analyze Data

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Analytical Result (e.g., Low Sensitivity, High Variability) Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Matrix Investigate Matrix Effects Check_Recovery->Check_Matrix Acceptable Optimize_Prep Optimize Sample Preparation (e.g., SPE, LLE) Check_Recovery->Optimize_Prep Low Check_Instrument Verify Instrument Performance Check_Matrix->Check_Instrument Ruled Out Use_IS Implement Stable Isotope-Labeled Internal Standard Check_Matrix->Use_IS Suspected Calibrate_Instrument Calibrate and Maintain Instrument Check_Instrument->Calibrate_Instrument Issue Found Good_Result Acceptable Result Check_Instrument->Good_Result OK Optimize_Prep->Good_Result Use_IS->Good_Result Calibrate_Instrument->Good_Result

Caption: A logical troubleshooting guide for common issues in NNEA analysis.

References

Technical Support Center: Overcoming Interferences in N-Nitroso-N-ethylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of N-Nitroso-N-ethylaniline (NNEA). The following sections offer solutions to common interferences and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of interference in this compound (NNEA) analysis?

A1: The primary sources of interference in NNEA quantification are matrix effects and co-eluting impurities.[1] Matrix effects arise from components in the sample matrix (like active pharmaceutical ingredients (APIs), excipients, salts, and buffers) that alter the ionization efficiency of NNEA in the mass spectrometer's ion source.[1][2][3] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising accuracy.[3] Co-eluting impurities, which have similar properties to NNEA, can also interfere with chromatographic separation and detection.[1] Additionally, contamination from laboratory equipment, such as plasticizers or rubber materials, can introduce interfering substances.[4]

Q2: I am observing low signal intensity and poor sensitivity for NNEA. What are the likely causes and how can I resolve this?

A2: Low signal intensity is often a direct result of ion suppression caused by matrix effects.[1][3] When co-eluting matrix components compete with NNEA for ionization, the analyte's signal can be significantly reduced.[3]

Recommended Solutions:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering substances before analysis.[2] Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively isolate NNEA while removing matrix components.[2][5]

  • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample, although this may not be feasible if NNEA concentrations are already near the limit of detection.[6]

  • Chromatographic Separation: Modify your chromatographic method to better separate NNEA from matrix components.[1] This can involve trying a different column chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl instead of a standard C18) or adjusting the mobile phase composition and gradient.[1][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NNEA will co-elute and experience similar matrix effects, allowing it to compensate for variations in ionization and improve quantitative accuracy.[2][5]

Q3: My chromatographic peak for NNEA shows significant tailing or fronting. How can I improve the peak shape?

A3: Poor peak shape is typically caused by secondary interactions between NNEA and the analytical column, co-elution with matrix components, or a mismatch between the sample solvent and the mobile phase.[1]

Recommended Solutions:

  • Adjust Mobile Phase: Modify the mobile phase pH or the organic modifier to minimize unwanted interactions.[1] For N-nitroso compounds, which can be unstable, acidification of the diluent can sometimes improve stability and peak shape.[7]

  • Change Column Chemistry: If issues persist, switch to a column with a different stationary phase that offers alternative selectivity.[1]

  • Ensure Sample Diluent Compatibility: The sample should be dissolved in a solvent that is of equal or lesser elution strength than the initial mobile phase to prevent peak distortion.[1][7]

Q4: My quantitative results are inconsistent and show high variability. What should I investigate?

A4: High variability is often linked to inconsistent sample preparation, fluctuating matrix effects between samples, or instrumental instability.[1][3]

Recommended Solutions:

  • Automate Sample Preparation: An automated workflow can significantly improve the consistency and reproducibility of sample preparation, reducing human error and exposure to hazardous chemicals.[4]

  • Implement a Robust Cleanup Procedure: A thorough sample cleanup using techniques like SPE is crucial to minimize the impact of variable matrix effects.[1]

  • Use a SIL-IS: An appropriate internal standard is essential to correct for variability introduced during both sample preparation and injection.[1]

  • Verify Instrument Performance: Regularly check for instrumental issues, including autosampler precision and detector stability, to ensure the system is performing optimally.[1]

Experimental Protocols & Data

Protocol: Quantification of NNEA in a Drug Product by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. It should be validated for the specific sample matrix.

1. Sample Preparation using Solid Phase Extraction (SPE) This procedure is designed to extract NNEA and remove polar interferences.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it.[1]

  • Sample Loading: Accurately weigh a portion of the crushed drug product and dissolve it in an appropriate solvent. Load the resulting solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove highly polar matrix components.[1]

  • Elution: Elute the NNEA from the cartridge using 5 mL of methanol.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[1]

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.[1][8]

2. LC-MS/MS Parameters The following table outlines typical parameters for LC-MS/MS analysis. Optimization may be required.

ParameterRecommended Setting
LC System UHPLC or HPLC System
Column C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Optimized to separate NNEA from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9]
MS Detection Tandem Mass Spectrometer (MS/MS)
Mode Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Fragmentation For this compound, specific MRM transitions must be determined. Generally, nitrosamines exhibit characteristic fragmentation patterns, such as the loss of a nitroso radical (•NO), corresponding to a loss of 30 Da.[10][11]

Quantitative Data Summary

Achieving low limits of quantification (LOQ) is critical for nitrosamine (B1359907) analysis due to their potential carcinogenicity.[1][12] The required sensitivity often necessitates the use of advanced analytical techniques.

Table 1: Comparison of Common Analytical Techniques for Nitrosamine Analysis

TechniqueTypical LOQ RangeAdvantagesDisadvantages
LC-MS/MS 0.1 - 10 ppbHigh sensitivity and selectivity; suitable for a wide range of nitrosamines.[9]Prone to matrix effects that can suppress or enhance the signal.[1][2]
GC-MS/MS 5 - 50 ppbExcellent for volatile nitrosamines; headspace injection minimizes matrix contamination.[9]Not suitable for non-volatile or thermally labile compounds.
LC-HRMS 0.2 - 5 ppmHigh mass accuracy provides excellent specificity and aids in unknown identification.[8]May have lower sensitivity for quantification compared to MS/MS in some cases.

Visual Guides and Workflows

Experimental Workflow

The following diagram illustrates a standard workflow for the quantification of this compound, from sample receipt to final analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Spike Spike with Internal Standard Sample->Spike Cleanup SPE Cleanup (Condition, Load, Wash, Elute) Spike->Cleanup Recon Evaporation & Reconstitution Cleanup->Recon LCMS LC-MS/MS Analysis Recon->LCMS Process Integration & Quantification LCMS->Process Report Final Report Generation Process->Report G Start Inaccurate or Variable Quantification Results Check_Peak 1. Review Peak Shape (Tailing, Fronting, Split?) Start->Check_Peak Check_Precision 2. Assess Precision (High %RSD?) Check_Peak->Check_Precision Good Sol_Chrom Solution: - Adjust Mobile Phase - Change Column Type - Check Sample Diluent Check_Peak->Sol_Chrom Poor Check_Matrix 3. Evaluate Matrix Effects (Post-Spike Experiment) Check_Precision->Check_Matrix Good Sol_Prep Solution: - Improve Sample Cleanup (SPE) - Automate Sample Prep - Verify Instrument Stability Check_Precision->Sol_Prep Poor Sol_IS Solution: - Use SIL-IS - Develop Matrix-Matched Calibration Curve Check_Matrix->Sol_IS Significant

References

strategies to minimize ion suppression for N-Nitroso-N-ethylaniline in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso-N-ethylaniline (NDELA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides and frequently asked questions to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of NDELA. Follow the step-by-step instructions to diagnose and resolve common problems.

Issue 1: Low, Inconsistent, or No Signal for NDELA

Symptoms:

  • The peak area for NDELA is significantly lower in matrix samples compared to standards in neat solvent.

  • Signal intensity varies widely between replicate injections of the same sample.

  • The NDELA peak is absent in spiked matrix samples where it should be detectable.

Primary Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of NDELA in the ESI source.[1][2][3]

Troubleshooting Workflow

G cluster_0 Troubleshooting Low/Inconsistent Signal Start Start: Low or Inconsistent NDELA Signal Step1 Step 1: Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike Assay) Start->Step1 Step2 Step 2: Optimize Sample Preparation (SPE, LLE, Dilution) Step1->Step2 Suppression Confirmed Step3 Step 3: Enhance Chromatographic Separation Step2->Step3 Step4 Step 4: Adjust MS Source Parameters Step3->Step4 Step5 Step 5: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Step4->Step5 End Resolution: Method Optimized and Validated Step5->End

Caption: A stepwise approach to troubleshooting ion suppression for NDELA.

Detailed Steps:

  • Confirm and Evaluate Ion Suppression: First, verify that ion suppression is the root cause. The most common method is the post-column infusion experiment, which identifies retention time regions where suppression occurs.[4][5] Alternatively, a quantitative assessment can be made by comparing the analyte response in a post-extraction spiked blank sample to its response in a neat solvent.[1][5]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): Use SPE to selectively extract NDELA while leaving behind matrix components that cause suppression.[1][6] A C18 cartridge is often a good starting point for nitrosamines.[7]

    • Liquid-Liquid Extraction (LLE): LLE is a fundamental technique to separate analytes from the sample matrix based on solubility differences.[1][6]

    • Sample Dilution: A simple approach is to dilute the sample extract.[3][4] This reduces the concentration of all components, including interferences, but may compromise the limits of detection for trace analysis.[2][3]

  • Enhance Chromatographic Separation: If sample cleanup is insufficient, adjusting the chromatographic conditions can move the NDELA peak away from co-eluting interferences.[2][3]

    • Modify Gradient Profile: A shallower gradient can improve the resolution between NDELA and interfering peaks.[5]

    • Change Stationary Phase: If using a standard C18 column, consider alternative stationary phases like biphenyl (B1667301) or pentafluorophenyl (PFP) columns, which offer different selectivity.[6]

    • Adjust Mobile Phase: Modifying the mobile phase strength or organic solvent can significantly alter selectivity.[2]

  • Adjust Mass Spectrometer Ion Source Parameters: Optimization of the ion source can help mitigate the effects of the matrix.[5] Key parameters to adjust include nebulizer gas pressure, desolvation temperature, and capillary voltage.[8][9]

  • Implement an Internal Standard: Use a stable isotope-labeled (SIL) internal standard for NDELA. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The NDELA peak is asymmetrical.

  • Peak tailing or fronting leads to poor integration and affects reproducibility.

Primary Cause:

  • Co-elution with matrix components.[7]

  • Secondary interactions with the analytical column.

  • Inappropriate mobile phase pH or diluent composition.[11]

Solutions:

  • Improve Chromatography: Ensure the NDELA peak elutes in a clean region of the chromatogram, away from the solvent front and late-eluting, strongly retained compounds where interferences are common.[2]

  • Check Diluent Compatibility: Mismatch between the sample diluent and the initial mobile phase can cause peak distortion. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[12]

  • Consider Column Hardware: For certain compounds, interactions with the stainless steel components of the column can cause poor peak shape. If other troubleshooting fails, consider using a metal-free or PEEK-lined column.[13]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound (NDELA) analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1][2][5] In the ESI source, a finite amount of charge is available on the surface of droplets. When matrix components are present at high concentrations, they can compete with NDELA for this charge, leading to fewer NDELA ions reaching the gas phase and being detected by the mass spectrometer.[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility.[2][5]

G cluster_0 ESI Droplet - Without Matrix cluster_1 ESI Droplet - With Matrix Analyte1 NDELA Proton1 H+ Analyte1->Proton1 Ion1 [NDELA+H]+ Proton1->Ion1 Efficient Ionization Analyte2 NDELA Proton2 H+ Analyte2->Proton2 Matrix Matrix Component Matrix->Proton2 Ion2 [NDELA+H]+ Proton2->Ion2 Reduced Ionization MatrixIon [Matrix+H]+ Proton2->MatrixIon Competition

Caption: Competition for charge in the ESI droplet leads to ion suppression.

Q2: What are the most effective strategies to minimize ion suppression?

A2: A multi-faceted approach is most effective:

  • Sample Preparation: Rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is the most critical step to remove interfering matrix components.[1][3][6]

  • Chromatographic Separation: Optimizing the LC method to separate NDELA from matrix interferences is crucial. Using modern column technologies like UPLC can provide the necessary resolution to mitigate ion suppression.

  • Methodological Approaches: Diluting the sample can reduce matrix effects, though it may impact sensitivity.[4] Using a stable isotope-labeled internal standard is highly recommended to compensate for any remaining, unavoidable suppression.[1][10]

Q3: When should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

A3: APCI can be less susceptible to ion suppression than ESI for certain analytes and matrices.[2][3] Ionization in APCI occurs in the gas phase after the solvent has been vaporized, whereas ESI ionization occurs directly from the liquid phase.[2] This difference in mechanism means there is no competition for droplet surface charge in APCI.[2] If you have optimized your ESI method and still face significant ion suppression, particularly with complex matrices, testing your analysis in APCI mode is a viable strategy.[2][11]

Q4: How do I perform a post-column infusion experiment to detect ion suppression?

A4: A post-column infusion experiment provides a qualitative profile of where ion suppression occurs in your chromatogram.[4][5] A constant flow of an NDELA standard solution is introduced via a T-junction into the mobile phase flow after the analytical column but before the ESI source. When a blank matrix extract is injected, any dip in the constant NDELA signal indicates a region of ion suppression caused by eluting matrix components.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NDELA Cleanup

This protocol provides a general guideline for cleaning up a sample matrix using a C18 SPE cartridge. Optimization may be required for specific matrices.[6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample solution onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water or a weak aqueous-organic mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained NDELA with 5 mL of a suitable organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[7]

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.[7]

G cluster_0 SPE Workflow Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Polar Interferences) Load->Wash Elute 4. Elute NDELA (Methanol) Wash->Elute Elute->Elute Evap 5. Evaporate & Reconstitute Elute->Evap

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

Data Tables

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Mitigation
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein removal via solvent crashFast, simple, inexpensiveNot very selective; phospholipids (B1166683) and salts remain, often causing significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquidsGood for removing salts and highly polar/non-polar interferencesCan be labor-intensive, uses large solvent volumes.[1]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentHighly selective, provides excellent cleanup and concentration, reduces ion suppression effectively.[1][6]Requires method development, can be more costly.
Dilution Reducing concentration of matrix componentsVery simple and fastReduces analyte signal, potentially compromising sensitivity for trace analysis.[2][3][4]
Table 2: Typical ESI-MS Parameters for Nitrosamine Analysis

This table provides a starting point for method development. Parameters must be optimized for your specific instrument and application.

ParameterTypical SettingPurpose & Considerations
Ionization Mode Positive ESINitrosamines readily form [M+H]⁺ ions.[7]
Capillary Voltage 3 – 5 kVOptimizes the spray and ionization efficiency. Too high can cause fragmentation.[8]
Nebulizer Gas Pressure 20 – 60 psiControls droplet size. Higher pressure creates smaller droplets, aiding desolvation.[8][9]
Drying/Desolvation Gas Flow 5 – 12 L/minAssists in solvent evaporation from the ESI droplets.
Desolvation Temperature 250 – 450 °CAids solvent evaporation. Too high can cause thermal degradation of the analyte.[8]
MRM Transitions (for NDELA) e.g., m/z 135 -> 74Provides specificity and sensitivity for quantification on a triple quadrupole MS.[7]
Mobile Phase Additive 0.1% Formic AcidPromotes protonation in positive ion mode.[7][8]

References

Technical Support Center: Optimal GC Column Selection for N-Nitroso-N-ethylaniline Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the gas chromatography (GC) separation of N-Nitroso-N-ethylaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, an active compound, is often due to active sites in the GC system. These sites can be present in the injector liner, at the head of the column, or within the column's stationary phase itself. To troubleshoot, consider the following:

  • Injector Liner: Ensure you are using a deactivated liner. Over time, even deactivated liners can become active through the accumulation of non-volatile residues. Regular replacement is recommended.

  • Column Contamination: The inlet of the GC column can become contaminated with non-volatile matrix components, creating active sites. Trimming the first 10-20 cm of the column can often resolve this issue.

  • Stationary Phase Interaction: If the stationary phase is not sufficiently inert, interactions between the analyte and the column can cause peak tailing. Using a highly inert column, such as one designed for mass spectrometry (MS), is advisable.

Q2: My this compound peak is broad and not well-resolved. What should I check?

A2: Poor peak shape and resolution can stem from several factors:

  • Incorrect Column Choice: The choice of stationary phase is critical. A mid-polarity column is often a good starting point. If co-elution with other matrix components is an issue, a column with a different selectivity may be required.

  • Suboptimal Oven Temperature Program: If the initial oven temperature is too high, early-eluting peaks may not be adequately focused on the column, leading to broadness. Conversely, a ramp rate that is too fast can cause closely eluting peaks to merge. Optimize the temperature program, starting with a lower initial temperature and experimenting with different ramp rates.

  • Carrier Gas Flow Rate: An incorrect carrier gas flow rate (either too high or too low) will reduce column efficiency. Ensure your flow rate is set to the optimal value for your column dimensions and carrier gas type.

Q3: I am seeing a gradual decrease in the response of this compound over a series of injections. What could be the cause?

A3: A decreasing response is typically indicative of analyte degradation or loss within the system. Given that nitrosamines can be thermally labile, this is a common issue.

  • Injector Temperature: A high injector temperature can cause thermal degradation of this compound. It is crucial to use the lowest possible injector temperature that allows for efficient volatilization of the analyte.

  • Active Sites: As mentioned in Q1, active sites in the injector or column can lead to irreversible adsorption of the analyte, causing a drop in response over time. Regular maintenance, including liner and septum replacement and column trimming, is essential.

  • Sample Stability: Ensure that the this compound in your prepared samples is stable. Exposure to light or elevated temperatures can cause degradation before the sample is even injected.

Q4: Can I use a standard non-polar column like a DB-1 or HP-1 for this compound analysis?

A4: While a non-polar column may provide some separation, it is generally not the optimal choice for this compound. As a polar molecule, it will have limited interaction with a non-polar stationary phase, potentially leading to poor peak shape and co-elution with non-polar matrix components. A mid-polarity phase, such as a (5%-phenyl)-methylpolysiloxane, or a more polar phase like a wax column, will provide better selectivity and peak shape for this analyte.

GC Column Selection for this compound

Selecting the appropriate GC column is paramount for achieving accurate and reproducible results. The choice of stationary phase, column dimensions, and film thickness all play a crucial role in the separation of this compound from potential matrix interferences.

Comparison of Recommended GC Columns
Stationary PhasePolarityCommon Trade NamesTypical DimensionsAdvantagesDisadvantages
(5%-Phenyl)-methylpolysiloxaneLow to MidDB-5ms, HP-5ms, Rxi-5Sil MS30 m x 0.25 mm ID, 0.25 µm filmRobust and versatile, good general-purpose column for a wide range of analytes, provides good peak shapes for many nitrosamines.[1][2]May not provide sufficient resolution from closely eluting isomers or matrix components in complex samples.
(6%-Cyanopropylphenyl)-methylpolysiloxaneMidDB-624, HP-624, Rtx-62430 m x 0.25 mm ID, 1.4 µm filmGood selectivity for volatile and polar compounds, often used for residual solvent analysis and can be effective for nitrosamines.May have higher bleed at elevated temperatures compared to MS-grade columns.
Polyethylene Glycol (PEG)HighDB-WAX, HP-INNOWAX, CP-Wax 5130 m x 0.25 mm ID, 0.25 µm filmExcellent selectivity for polar compounds, can provide good separation of nitrosamines from less polar matrix components.[3][4]Susceptible to damage from oxygen and water at high temperatures, may have lower maximum operating temperatures.
(50%-Phenyl)-methylpolysiloxaneMid to HighDB-17ms, HP-17ms, Rtx-5030 m x 0.25 mm ID, 0.25 µm filmOffers different selectivity compared to 5% phenyl phases, which can be advantageous for resolving difficult peak pairs.May exhibit higher column bleed than less polar phases.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation (Direct Injection)

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane (B109758) (DCM).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet: Split/Splitless

  • Inlet Temperature: 200 °C (or lowest possible for efficient volatilization)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • This compound (MW: 150.18)

      • Quantifier Ion: m/z 120

      • Qualifier Ions: m/z 77, 91

Logical Workflow for GC Column Selection

The following diagram illustrates a logical workflow for selecting the optimal GC column for your this compound analysis.

GC_Column_Selection Workflow for Optimal GC Column Selection start Start: Define Analytical Goal (e.g., quantitation, impurity profiling) compound_info Gather Information on This compound (polarity, volatility, thermal stability) start->compound_info initial_selection Initial Column Selection: Mid-Polarity Column (e.g., 5% Phenyl) compound_info->initial_selection method_dev Method Development: Optimize GC Parameters (temp. program, flow rate, etc.) initial_selection->method_dev eval_chrom Evaluate Chromatography: Peak Shape, Resolution, Sensitivity method_dev->eval_chrom good_chrom Good Separation? eval_chrom->good_chrom finalize Finalize and Validate Method good_chrom->finalize Yes troubleshoot Troubleshoot: Peak Tailing, Co-elution, Degradation good_chrom->troubleshoot No troubleshoot->method_dev Optimize Parameters change_column Consider Alternative Column: - Higher Polarity (e.g., WAX) - Different Selectivity (e.g., 50% Phenyl) troubleshoot->change_column If optimization fails change_column->method_dev

Caption: A logical workflow for selecting the optimal GC column.

References

Technical Support Center: Improving Recovery of N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation and analysis of N-Nitroso-N-ethylaniline (NNEA). Here, you will find troubleshooting guidance and frequently asked questions to enhance the recovery and ensure accurate quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good recovery of this compound during sample preparation?

A1: The primary challenges in achieving high recovery rates for this compound include its potential for degradation, susceptibility to matrix effects, and its physicochemical properties which influence the choice of extraction technique. N-nitroso compounds can be sensitive to light and certain pH conditions.[1] Matrix effects from complex sample compositions can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.[2][3] Furthermore, selecting the appropriate sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is critical and depends on the sample matrix and the analytical method used.[4]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: Highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques for the analysis of this compound at trace levels.[2][5] These methods offer the necessary sensitivity to meet stringent regulatory requirements for nitrosamine (B1359907) impurities.[5][6] High-Resolution Accurate-Mass (HRAM) Mass Spectrometry coupled with LC also provides excellent specificity and sensitivity.[7]

Q3: How can I minimize the degradation of this compound during sample preparation and storage?

A3: To minimize degradation, it is crucial to protect samples from light by using amber vials or foil-wrapped containers.[1] Samples should be stored at refrigerated (4°C) or frozen (-20°C) conditions until analysis.[1][8] It is also advisable to prepare standards fresh daily. Some N-nitroso compounds are unstable in the presence of strong oxidizing agents.[9][10]

Q4: What is the impact of pH on the stability and extraction of this compound?

A4: The pH of the sample solution can significantly impact the stability and extraction efficiency of this compound. While specific data for NNEA is limited, N-nitrosamines are generally more stable in neutral to slightly basic conditions. Acidic conditions can sometimes lead to degradation. For LLE, adjusting the pH of the aqueous phase can optimize the partitioning of NNEA into the organic solvent.

Q5: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my samples?

A5: The choice between SPE and LLE depends on the sample matrix and the desired level of cleanup.

  • SPE is a powerful technique for cleaning up complex matrices and can provide high recovery and reproducibility.[6][11] It is particularly useful for concentrating the analyte from large sample volumes.[6] The choice of sorbent is critical for optimal recovery.

  • LLE is a simpler and often faster method suitable for less complex matrices. The selection of an appropriate extraction solvent is key to achieving good recovery.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of NNEA Inappropriate sample preparation technique.Optimize your SPE or LLE method. For SPE, experiment with different sorbents (e.g., C18, polymeric). For LLE, test various organic solvents with different polarities.
Degradation of the analyte during sample processing.Protect samples from light and heat. Work quickly and keep samples on ice. Consider the pH of your solutions.
Poor extraction efficiency.For LLE, ensure vigorous mixing of the two phases and consider salting out to improve partitioning. For SPE, ensure proper conditioning of the cartridge and optimize the elution solvent.
High Variability in Results Inconsistent sample preparation.Use an automated sample preparation system if available. Ensure precise and consistent execution of each step.
Matrix effects.Incorporate an isotopically labeled internal standard (e.g., this compound-d5) to compensate for variability.[3] Perform a thorough sample cleanup to remove interfering matrix components.[2]
Poor Peak Shape in Chromatography Co-elution with matrix components.Optimize the chromatographic gradient to improve separation.
Incompatible sample solvent with the mobile phase.Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase.

Quantitative Data on Recovery

The recovery of this compound can vary significantly depending on the sample preparation method and the matrix. Below is a summary of expected recovery ranges based on different techniques.

Sample Preparation Technique Matrix Recovery Range (%) Key Considerations
Solid-Phase Extraction (SPE) Pharmaceutical Drug Product85 - 115The choice of SPE sorbent (e.g., C18, cation-exchange) is critical. Method optimization for specific drug matrices is necessary.[13]
Water68 - 83For a mixture of nine N-nitrosamines, indicating good potential for NNEA.[14]
Liquid-Liquid Extraction (LLE) Pharmaceutical Drug Product70 - 130Dependent on the choice of extraction solvent (e.g., dichloromethane, ethyl acetate) and pH of the aqueous phase.[15]
Meat Products70 - 114For a range of volatile N-nitrosamines, suggesting applicability to NNEA.[16]

Experimental Protocols

Protocol 1: LC-HRAM-MS Analysis of this compound in a Drug Product

This protocol is adapted from a method for the simultaneous quantitation of sixteen nitrosamines.[7]

1. Sample Preparation: a. Weigh and powder a sufficient number of tablets. b. Reconstitute the powder in methanol (B129727) to achieve a target API concentration of 100 mg/mL. c. Subject the sample to mechanical shaking for approximately 45 minutes. d. Centrifuge the extracted sample solution for 15 minutes at 4,500 rpm. e. Filter the supernatant through a 0.22 µm PVDF syringe membrane filter into an autosampler vial.

2. LC-HRAM-MS Parameters:

  • UHPLC System: Vanquish Flex Quaternary
  • Column: Accucore™ Vanquish™ C18+ column (100 × 2.1 mm, 1.5 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Gradient: A suitable gradient to ensure separation.
  • Mass Spectrometer: Q Exactive™ Plus Orbitrap™
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Protocol 2: GC-MS/MS Analysis of Nitrosamines in a Drug Product

This protocol provides a general framework for the extraction of nitrosamines for GC-MS/MS analysis.

1. Sample Preparation: a. Weigh 250 mg of the powdered drug product into a centrifuge tube. b. Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes. c. Add 2.0 mL of dichloromethane, vortex, and shake for another 5 minutes. d. Centrifuge the suspension at approximately 10,000 g for at least 5 minutes. e. Carefully remove the upper aqueous phase. f. Transfer the lower organic phase (dichloromethane) to a clean vial for GC-MS/MS analysis.

Visualizing the Workflow

To aid in understanding the experimental and troubleshooting workflows, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Drug Product Sample weigh Weigh & Powder start->weigh extract Extract with Solvent (e.g., Methanol or Dichloromethane) weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter end_prep Prepared Sample for Analysis filter->end_prep lcms LC-MS/MS or LC-HRAM-MS end_prep->lcms gcms GC-MS/MS end_prep->gcms quant Quantification lcms->quant gcms->quant report Report Results quant->report

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Low NNEA Recovery check_prep Review Sample Prep Protocol start->check_prep check_stability Assess Analyte Stability (Light, Temp, pH) start->check_stability check_matrix Evaluate Matrix Effects start->check_matrix optimize_extraction Optimize Extraction (Solvent/Sorbent) check_prep->optimize_extraction modify_conditions Modify Storage/Handling check_stability->modify_conditions use_is Use Isotope-Labeled Internal Standard check_matrix->use_is cleanup Enhance Sample Cleanup check_matrix->cleanup solution_found Recovery Improved optimize_extraction->solution_found modify_conditions->solution_found use_is->solution_found cleanup->solution_found

Caption: A troubleshooting workflow for addressing low recovery of this compound.

References

addressing variability in N-Nitroso-N-ethylaniline analytical results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the analysis of N-Nitroso-N-ethylaniline. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues and streamline your experimental workflow.

Frequently Asked Questions & Troubleshooting Guides

Q1: My chromatogram shows poor peak shape for this compound. What are the common causes and how can I fix it?

Poor peak shape is a frequent issue that can significantly compromise the resolution, accuracy, and precision of your analysis.[1] The most common problems are peak tailing, peak fronting, and split or broad peaks.[1] These issues can arise from chemical interactions within the analytical column, problems with the chromatographic system, or suboptimal method parameters.[1]

Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[1]

  • Possible Cause 1: Secondary Interactions. this compound can interact with active sites, such as residual acidic silanol (B1196071) groups, on the surface of silica-based stationary phases or in the GC inlet liner.[1][2] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution (LC): Adjust the mobile phase pH. Lowering the pH can suppress the ionization of silanol groups, reducing interactions.[1] Using a buffered mobile phase is critical for maintaining a consistent pH.[1]

    • Solution (GC/LC): Use a column with end-capping or a different stationary phase (e.g., biphenyl) to minimize these secondary interactions.[3]

    • Solution (GC): Use a fresh, deactivated inlet liner.[2] If necessary, trim 10-20 cm from the front of the column to remove active sites that have developed over time.[2]

  • Possible Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1] If the peak shape improves after dilution, the original injection was likely overloaded.[1]

  • Possible Cause 3: Dead Volume. Poor column installation or fittings can create dead volume in the flow path, causing the analyte band to spread and the peak to tail.[4]

    • Solution: Ensure the column is cut properly (a clean, 90° cut) and installed correctly in the inlet and detector according to the manufacturer's instructions.[2][5] Check all fittings for tightness.

Troubleshooting Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is often associated with specific analytical conditions.[1]

  • Possible Cause 1: Column Overload (especially in GC). This is a primary cause of peak fronting in gas chromatography.[1] Injecting too great a mass of the analyte can occlude the stationary phase, causing excess analyte to move forward in the column.[2]

    • Solution: Decrease the amount of sample introduced to the column by diluting the sample, reducing the injection volume, or increasing the split ratio.[1]

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample solvent is significantly stronger than the mobile phase (LC) or has a much lower boiling point than the initial oven temperature (splitless GC), it can cause peak distortion and fronting.[1]

    • Solution (LC): Ensure the sample diluent is compatible with the mobile phase, ideally weaker or of similar strength.[3]

    • Solution (GC): For splitless injection, the initial oven temperature should be about 20°C lower than the boiling point of the sample solvent to ensure proper analyte focusing.[2]

Troubleshooting Split or Broad Peaks

Split or broad peaks can indicate issues with sample introduction or the column itself.

  • Possible Cause 1: Improper Column Installation or Damage. An improperly cut column or damage to the stationary phase at the column inlet can cause the sample to be introduced unevenly, resulting in a split peak.[2]

    • Solution: Re-cut the column (trimming 10-20 cm from the inlet) and ensure it is properly positioned in the inlet.[2][5]

  • Possible Cause 2: Incompatible Sample Diluent/Mobile Phase. Mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape.[2]

    • Solution: The stationary phase chemistry should match the polarity of the analytes and the sample solvent. For example, using a non-polar solvent like hexane (B92381) with a polar WAX column in GC can cause split peaks.[2]

  • Possible Cause 3: Condensation Effects (GC). If the initial oven temperature is too high during a splitless injection, the analyte may not condense efficiently into a narrow band on the stationary phase, leading to broad or split peaks.[2]

    • Solution: Lower the initial column temperature to at least 20°C below the boiling point of the sample solvent.[2]

Q2: I'm observing high variability and poor precision in my results. What could be the cause?

High variability in results can stem from inconsistent sample preparation, matrix effects, or instrumental instability.[3]

  • Possible Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps can introduce variability.

    • Solution: Automate the sample preparation workflow where possible.[3] Ensure consistent vortexing times, extraction procedures, and accurate weighing of samples.[6]

  • Possible Cause 2: Matrix Effects (LC-MS/MS). Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, causing ion suppression or enhancement and leading to inaccurate quantification.[3]

    • Solution: Implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to minimize matrix effects.[3] Using a stable isotope-labeled internal standard (SIL-IS) can help correct for this variability.[3]

  • Possible Cause 3: Analyte Instability. N-nitroso compounds can be unstable under certain conditions.[7] The stability of this compound in solution, especially under acidic conditions or during storage, should be considered.[7][8]

    • Solution: Prepare standards fresh daily.[6] If samples must be stored, evaluate stability under storage conditions. Avoid prolonged exposure to light and high temperatures.

  • Possible Cause 4: Instrumental Instability. Fluctuations in autosampler precision, detector stability, or gas flows can lead to variable results.[3][9]

    • Solution: Perform regular instrument maintenance. Check for leaks in the injector, verify gas flow rates, and ensure the detector is clean and functioning optimally.[5][10]

Experimental Protocols & Data

General Protocol for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific matrices and instrument configurations.

1. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727).

  • Perform serial dilutions to create a set of calibration standards (e.g., 5 levels) in the desired concentration range.

  • Prepare standards fresh daily to avoid degradation.[6]

2. Sample Preparation (for Drug Substance)

  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL glass centrifuge tube.[6]

  • Add 5.0 mL of methanol and vortex until the substance is completely dissolved.[6]

  • If significant matrix interference is expected, perform a Solid-Phase Extraction (SPE) cleanup using a C18 cartridge.[3]

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.[3]

    • Load the sample solution.[3]

    • Wash with 5 mL of water to remove polar interferences.[3]

    • Elute the analyte with 5 mL of methanol.[3]

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[3]

3. Instrumental Parameters

  • The following tables summarize typical starting parameters for LC-MS/MS and GC-MS analysis of nitrosamines. These should be optimized for your specific application.

Table 1: Typical LC-MS/MS Parameters

Parameter Setting Rationale
LC System UHPLC or HPLC Provides necessary separation.
Column C18 or similar (e.g., 100 mm x 2.1 mm, 1.8 µm) Common stationary phase for nitrosamine (B1359907) analysis.[3]
Mobile Phase A 0.1% Formic acid in water Acidification helps with peak shape and ionization.[3] Avoid pre-made solutions which may have contaminants.[6]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile Organic modifier for elution.[3]
Flow Rate 0.3-0.5 mL/min Optimize for column dimensions to ensure maximum efficiency.[1]
Column Temp 30-40 °C Affects mobile phase viscosity and analysis kinetics.[1]
Injection Volume 1-10 µL Larger volumes can increase sensitivity but risk overload and peak distortion.[1]
Ionization Source ESI or APCI Atmospheric Pressure Chemical Ionization (APCI) can improve sensitivity for some nitrosamines.[1][11]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Table 2: Typical GC-MS Parameters

Parameter Setting Rationale
GC System Agilent 7890B or similar Standard system for this analysis.[12]
Column VF-WAXms (30 m x 0.25 mm, 1.0 µm) or similar A polar column often used for nitrosamine separation.[12]
Injection Mode Splitless or Headspace Headspace is used for volatile nitrosamines in complex matrices.[12]
Inlet Liner Single taper splitless liner Ensures efficient transfer of analyte to the column.[12]
Oven Program Example: 70°C for 4 min, then 20°C/min to 240°C, hold for 3.5 min Temperature program must be optimized for separation of target analytes.[12]
MS Source Temp 230 °C Optimal temperature for ionization.[12]
MS Quad Temp 150 °C Maintains ion stability.[12]

| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS | SIM provides good sensitivity for single quadrupole systems; MS/MS on a triple quadrupole offers higher specificity and sensitivity.[12] |

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting and analysis.

G cluster_0 Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No tailing_causes Potential Causes: 1. Secondary Interactions (Active Sites) 2. Column Overload 3. Dead Volume q1->tailing_causes Yes q3 Is the peak split or broad? q2->q3 No fronting_causes Potential Causes: 1. Column Overload 2. Solvent Mismatch q2->fronting_causes Yes splitting_causes Potential Causes: 1. Improper Column Cut/Installation 2. Incompatible Sample Diluent 3. GC Condensation Effects q3->splitting_causes Yes tailing_solutions Solutions: - Use deactivated liner/column - Adjust mobile phase pH - Reduce sample concentration - Check column installation tailing_causes->tailing_solutions end_node Peak Shape Improved tailing_solutions->end_node fronting_solutions Solutions: - Dilute sample / reduce injection vol. - Match sample solvent to mobile phase - Adjust GC initial oven temp fronting_causes->fronting_solutions fronting_solutions->end_node splitting_solutions Solutions: - Re-cut and install column - Match solvent/phase polarity - Lower initial GC oven temp splitting_causes->splitting_solutions splitting_solutions->end_node

Caption: Troubleshooting workflow for poor peak shape.

G cluster_1 Analytical Workflow for this compound prep Sample Preparation - Weighing - Dissolution - (Optional) SPE Cleanup filtration Filtration (0.22 µm) prep->filtration lcms LC-MS/MS or GC-MS Analysis - Injection - Chromatographic Separation - Mass Spectrometric Detection filtration->lcms data Data Processing - Peak Integration - Calibration Curve Generation - Quantification lcms->data report Reporting - Final Concentration - System Suitability Check data->report

Caption: General experimental workflow for analysis.

G cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues center_node Result Variability (Poor Precision & Accuracy) prep_var Inconsistent Preparation center_node->prep_var stability Analyte Instability center_node->stability matrix Matrix Effects center_node->matrix autosampler Autosampler Imprecision center_node->autosampler detector Detector Fluctuation center_node->detector leaks System Leaks center_node->leaks

Caption: Common sources of analytical result variability.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for N-Nitroso-N-ethylaniline in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The reliable detection and quantification of N-Nitroso-N-ethylaniline (NDEA), a probable human carcinogen, in various food products is a critical undertaking for regulatory bodies and food safety scientists. This guide provides a comprehensive comparison of validated analytical methodologies, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to ensure the safety and quality of food products.

Performance Comparison of Analytical Methods

The choice of analytical method for the determination of NDEA in complex food matrices is dictated by factors such as the required sensitivity, the nature of the food matrix, and the available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques, each offering distinct advantages. The following tables summarize the performance of various validated methods for the determination of NDEA in different food matrices.

Table 1: Performance of GC-Based Methods for this compound (NDEA) Analysis

Food MatrixExtraction TechniqueAnalytical MethodLimit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Meat ProductsNaOH/Methanol (B129727) Extraction, Dichloromethane (B109758) Partitioning, SPE CleanupGC-CI-MS/MS0.3 - 0.495 - 110[1][2]
Cured SausagesSteam DistillationGC-MSNot SpecifiedNot Specified[3]
MeatNaOH Autoclaving, Liquid-Liquid Extraction (DCM), Silica CleanupGC-FID0.26 - 0.682 - 105.5[4]

Table 2: Performance of LC-Based Methods for this compound (NDEA) Analysis

Food MatrixExtraction TechniqueAnalytical MethodLimit of Quantification (LOQ) (ng/g)Recovery (%)Reference
Sartans (as a proxy for complex matrices)Methanol/Water ExtractionLC-MS/MS5080 - 120[5]
Various FoodsNot SpecifiedUHPLC-HRMSNot Specified for NDEANot Specified[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of NDEA in food matrices using GC-MS and LC-MS/MS.

Protocol 1: Determination of NDEA in Meat Products by GC-CI-MS/MS

This method is adapted from a validated procedure for the analysis of volatile N-nitrosamines in meat products.[1][2]

1. Sample Preparation and Extraction:

  • Homogenize a representative 10 g sample of the meat product.
  • Spike the sample with an appropriate internal standard (e.g., NDEA-d10).
  • Add 20 mL of 1N NaOH in methanol and mix thoroughly.
  • The N-nitrosamines are then partitioned into dichloromethane using a ChemElut column.

2. Cleanup:

  • The dichloromethane extract is subjected to solid-phase extraction (SPE) cleanup using a Florisil mini-column to remove interfering matrix components.

3. Instrumental Analysis:

  • Gas Chromatograph (GC):
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 40°C held for 1 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Chemical Ionization (CI) with ammonia (B1221849) as the reagent gas.
  • Acquisition Mode: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
  • Monitor the appropriate precursor-to-product ion transitions for NDEA and its internal standard.

4. Quantification:

  • Create a calibration curve using standard solutions of NDEA.
  • Quantify the concentration of NDEA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Protocol 2: Determination of NDEA in Food Matrices by LC-MS/MS

This generalized protocol is based on established methods for nitrosamine (B1359907) analysis in complex samples.[5][7]

1. Sample Preparation and Extraction:

  • Homogenize a 5 g sample of the food product.
  • Spike with an appropriate internal standard (e.g., NDEA-d10).
  • Add 10 mL of a methanol/water (1:1, v/v) solution and sonicate for 15 minutes.
  • Centrifuge the sample at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm PVDF filter.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC):
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: A suitable gradient to separate NDEA from matrix interferences.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
  • Monitor the characteristic precursor-to-product ion transitions for NDEA and its internal standard.

3. Quantification:

  • Prepare a matrix-matched calibration curve to compensate for matrix effects.
  • Calculate the concentration of NDEA in the sample based on the peak area ratio to the internal standard and the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in food matrices.

analytical_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize spike Internal Standard Spiking homogenize->spike extract Extraction (LLE, SPE, etc.) spike->extract cleanup Extract Cleanup (e.g., SPE) extract->cleanup Crude Extract instrument GC-MS or LC-MS/MS cleanup->instrument Clean Extract quantify Quantification instrument->quantify Raw Data report Reporting quantify->report Final Results

Analytical Workflow for NDEA in Food

Conclusion

The selection of an appropriate analytical method for the determination of this compound in food is paramount for ensuring consumer safety. Both GC-MS and LC-MS/MS offer reliable and sensitive approaches, with the specific choice depending on the laboratory's resources and the specific food matrix under investigation. The validation data and detailed protocols presented in this guide provide a solid foundation for researchers to establish and verify their own methods for the routine monitoring of this important food contaminant.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS/MS for N-Nitroso-N-ethylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

The detection and quantification of N-nitrosamine impurities, such as N-Nitroso-N-ethylaniline, in pharmaceutical products have become a critical concern due to their potential carcinogenic effects.[1][2][3] Regulatory bodies worldwide now mandate stringent testing of drug products for the presence of these compounds.[1][3][4] The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5][6] This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.

At a Glance: LC-MS/MS vs. GC-MS/MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MS/MS
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[5]Primarily suited for volatile and thermally stable nitrosamines.[5]
Sensitivity Generally offers higher sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[5][6]Highly sensitive for volatile compounds, with detection limits in the low ppb range.[5]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[5]Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[5]
Sample Preparation Often simpler, involving dissolution and filtration.[5]May require derivatization for non-volatile compounds and can be more complex.[5]
Matrix Effects Can be susceptible to ion suppression or enhancement from matrix components.[5]Generally less prone to matrix effects compared to LC-MS.[5]
Instrumentation Tandem quadrupole mass spectrometers are commonly used.Triple quadrupole mass spectrometers are frequently employed for targeted analysis.[7][8]

Quantitative Performance Comparison

The following tables summarize typical performance data for the analysis of various N-nitrosamines using LC-MS/MS and GC-MS/MS. These values provide a benchmark for what can be expected when developing a method for this compound.

Table 1: Typical Performance of LC-MS/MS for Nitrosamine Analysis

AnalyteLOD (ng/L)LOQ (ng/L)Recovery (%)Linearity (R²)Reference
NDMA0.41.368-83>0.99[9][10]
NDEA0.51.768-83>0.99[9][10]
NDPA0.62.068-83>0.99[9][10]
NDBA0.82.768-83>0.99[9][10]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDPA: N-Nitroso-di-n-propylamine, NDBA: N-Nitroso-di-n-butylamine

Table 2: Typical Performance of GC-MS/MS for Nitrosamine Analysis

AnalyteLOD (ppb)LOQ (ppb)Recovery (%)Linearity (R²)Reference
NDMA0.020.0691.9-122.7>0.999[11]
NDEA0.030.0991.9-122.7>0.999[11]
NDIPA0.020.0791.9-122.7>0.999[11]
NEIPA0.030.0891.9-122.7>0.999[11]

NDIPA: N-Nitrosodiisopropylamine, NEIPA: N-Nitrosoethylisopropylamine

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the analysis of this compound using both LC-MS/MS and GC-MS/MS.

LC-MS/MS Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific sample matrices.

1. Sample Preparation

  • Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

  • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution (e.g., deuterated this compound).

  • Vortex the sample for 20 minutes at 2500 rpm.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45-µm PTFE filter into a vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm).[9]

  • Mobile Phase A: 0.1% Formic acid in Water.[9]

  • Mobile Phase B: 0.1% Formic acid in Methanol.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 100 µL.[9]

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

GC-MS/MS Experimental Protocol

This protocol is suitable for volatile nitrosamines and may need adaptation for this compound's specific properties.

1. Sample Preparation

  • Weigh 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of powdered tablets into a 15 mL centrifuge tube.[13]

  • Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.[13]

  • Add 2.0 mL of dichloromethane (B109758) (DCM), vortex, and shake for another 5 minutes.[13]

  • Centrifuge at approximately 10,000 g for 5 minutes.[13]

  • Collect the lower organic layer (DCM) for injection.

2. GC-MS/MS Conditions

  • GC System: Agilent 7890B or similar.[11]

  • Column: DM-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 3.0 mL/min.[11]

  • Inlet Temperature: 240 °C.[11]

  • Oven Program: Hold at 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3 min.[11]

  • Injection Volume: 1 µL in split mode (e.g., 1:2).[11]

  • MS System: Triple quadrupole mass spectrometer.[7][8]

  • Ion Source: Electron Ionization (EI) at 70 eV.[11]

  • Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]

Visualizing the Workflow

Diagrams can clarify complex processes. The following are Graphviz DOT scripts for the experimental workflows and the cross-validation logic.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent & Add IS weigh->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter centrifuge->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample suspend Suspend in NaOH weigh->suspend extract Liquid-Liquid Extraction (DCM) suspend->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject into GC collect->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: GC-MS/MS Experimental Workflow for this compound Analysis.

CrossValidation_Logic cluster_lcms LC-MS/MS Method cluster_gcms GC-MS/MS Method start Spiked Sample with this compound lcms_analysis Analyze Replicates start->lcms_analysis gcms_analysis Analyze Replicates start->gcms_analysis lcms_results Quantitative Results (LC-MS/MS) lcms_analysis->lcms_results compare Compare Results (Accuracy, Precision, Linearity, LOD, LOQ) lcms_results->compare gcms_results Quantitative Results (GC-MS/MS) gcms_analysis->gcms_results gcms_results->compare conclusion Conclusion on Method Equivalency or Superiority compare->conclusion

Caption: Logical Flow for Cross-Validation of Analytical Methods.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques for the trace-level quantification of N-nitrosamines.[1] LC-MS/MS is often considered the gold standard due to its broad applicability and high sensitivity, especially for non-volatile or thermally labile compounds.[6] However, GC-MS/MS remains a robust and reliable option, particularly for volatile nitrosamines, and may be less susceptible to matrix effects.[5]

The choice between these two techniques for the analysis of this compound will depend on several factors, including the specific properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. A thorough method development and validation process, ideally including a cross-validation study as outlined above, is crucial to ensure accurate and reliable quantification of this potential impurity in pharmaceutical products.

References

comparative analysis of N-Nitroso-N-ethylaniline and N-Nitrosodimethylamine toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of N-Nitroso-N-ethylaniline and N-Nitrosodimethylamine

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two prominent N-nitrosamine compounds: this compound (NNEA) and N-Nitrosodimethylamine (NDMA). Both compounds are recognized as potent carcinogens and are of significant interest to researchers, scientists, and professionals in the field of drug development and toxicology. This document summarizes key quantitative toxicity data, outlines experimental methodologies for pivotal assays, and visualizes the metabolic pathways involved in their toxicity.

Executive Summary

N-Nitrosodimethylamine (NDMA) is a well-characterized, potent hepatotoxin and carcinogen in multiple animal species. Its genotoxic potential is firmly established through a variety of in vitro and in vivo assays. This compound (NNEA) is also classified as a carcinogen, with the esophagus being a primary target organ in rodents. While both compounds require metabolic activation to exert their toxic effects, the available quantitative data on the genotoxicity of NNEA are less comprehensive than for NDMA. This guide aims to present a side-by-side comparison based on the current scientific literature to aid in risk assessment and further research.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for NNEA and NDMA.

Table 1: Acute and Carcinogenic Toxicity Data

ParameterThis compound (NNEA)N-Nitrosodimethylamine (NDMA)
Oral LD50 (Rat) 180 mg/kg[1]27 - 41 mg/kg[2][3]
Primary Target Organ(s) for Carcinogenicity Esophagus[4][5]Liver, Lung, Kidney[6]
Carcinogenic Potency (TD50) in Rats (Oral) 0.106 mg/kg/day (Esophageal tumors)[7][8]0.096 mg/kg/day (Liver tumors)[9]

Table 2: Genotoxicity Data

AssayThis compound (NNEA)N-Nitrosodimethylamine (NDMA)
Ames Test (Bacterial Reverse Mutation Assay) Positive[8]Positive (e.g., in S. typhimurium TA100, TA1535 and E. coli WP2uvrA)[10][11][12]
In Vitro Chromosomal Aberration Assay Data not readily availablePositive[13]
In Vivo Micronucleus Test Data not readily availablePositive[14]
DNA Damage Forms DNA adducts upon metabolic activation[4]Induces DNA damage in various cell types[1][15]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following sections outline the general principles of standard protocols used to assess the toxicity of N-nitrosamines.

Acute Oral Toxicity (LD50) - OECD Guideline 420, 423, or 425

The acute oral toxicity is typically determined in rodents (e.g., rats) following the appropriate OECD guideline.

  • Principle: The test substance is administered in a single dose by gavage to fasted animals. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

  • Procedure (Up-and-Down Procedure - OECD 425):

    • A single animal is dosed at a level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This sequential dosing continues until a specified number of animals have been tested.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This assay is widely used to assess the mutagenic potential of a chemical.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.[7][16]

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents (e.g., rats or hamsters), to mimic mammalian metabolism.[10][17] For nitrosamines, hamster liver S9 is often more effective.[10]

    • Exposure: The bacteria, test chemical, and S9 mix (or buffer) are combined and either poured directly onto agar (B569324) plates (plate incorporation method) or pre-incubated before plating (pre-incubation method). The pre-incubation method is generally more sensitive for nitrosamines.[10]

    • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.[17]

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Principle: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance.[4][18] The cells are then arrested in metaphase, harvested, and examined microscopically for chromosomal aberrations.

  • Procedure:

    • Cell Culture and Treatment: Cells are grown in culture and treated with at least three concentrations of the test substance for a short (3-6 hours) and long (continuous for about 1.5 cell cycles) duration, both with and without S9 metabolic activation.[18]

    • Harvesting and Slide Preparation: After treatment, a spindle inhibitor (e.g., colcemid) is added to accumulate cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Analysis: Chromosomes are stained, and metaphase cells are scored for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

  • Principle: The test substance is administered to rodents (usually mice or rats). The induction of micronuclei in developing erythrocytes in the bone marrow is assessed. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[10][14]

  • Procedure:

    • Dosing: Animals are typically treated with the test substance at three dose levels, often on two consecutive days.[19]

    • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).[14][20]

    • Slide Preparation and Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. A large number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[14]

  • Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.[19]

Carcinogenicity Studies - OECD Guideline 451

These long-term studies are designed to assess the carcinogenic potential of a substance after repeated exposure over a major portion of an animal's lifespan.

  • Principle: The test substance is administered daily to groups of rodents (typically rats and/or mice) for a period of 18-24 months. Animals are monitored for the development of tumors.[1][21]

  • Procedure:

    • Animals and Dosing: At least 50 animals of each sex per group are used. At least three dose levels plus a concurrent control group are required. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer.[1][22]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

    • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. The dose-response relationship for tumor induction is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathways of NNEA and NDMA.

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) Hydroxymethyl α-Hydroxymethylnitrosamine (unstable intermediate) NDMA->Hydroxymethyl α-hydroxylation Formaldehyde Formaldehyde Hydroxymethyl->Formaldehyde Methyldiazonium Methyldiazonium ion (reactive electrophile) Hydroxymethyl->Methyldiazonium DNA_Adducts DNA Methylation (e.g., O6-methylguanine) Methyldiazonium->DNA_Adducts Alkylation CYP Cytochrome P450 (e.g., CYP2E1) CYP->NDMA

Caption: Metabolic activation pathway of N-Nitrosodimethylamine (NDMA).

Metabolic Activation of this compound (NNEA)

NNEA_Metabolism NNEA This compound (NNEA) Hydroxyethyl α-Hydroxyethyl-N-nitrosoaniline (unstable intermediate) NNEA->Hydroxyethyl α-hydroxylation Acetaldehyde Acetaldehyde Hydroxyethyl->Acetaldehyde Benzenediazonium Benzenediazonium ion (reactive electrophile) Hydroxyethyl->Benzenediazonium DNA_Adducts DNA Adducts Benzenediazonium->DNA_Adducts Alkylation/Arylation CYP Cytochrome P450 (e.g., CYP2B1) CYP->NNEA

Caption: Postulated metabolic activation pathway of this compound (NNEA).

General Experimental Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (NNEA or NDMA) Treatment Incubate Cells/Bacteria with Test Compound (+/- S9 Mix) Test_Compound->Treatment Cell_Culture Mammalian Cells or Bacterial Strains Cell_Culture->Treatment S9_Mix S9 Metabolic Activation Mix S9_Mix->Treatment Ames Ames Test: Score Revertant Colonies Treatment->Ames Chromo Chromosomal Aberration: Score Metaphase Spreads Treatment->Chromo DNA_Damage DNA Damage Assay: (e.g., Comet Assay) Treatment->DNA_Damage Analysis Statistical Analysis and Interpretation Ames->Analysis Chromo->Analysis DNA_Damage->Analysis

Caption: Generalized workflow for in vitro genotoxicity assessment.

Conclusion

This comparative guide highlights the significant toxicological concerns associated with both this compound and N-Nitrosodimethylamine. NDMA is a potent, multi-organ carcinogen and a well-established genotoxin. NNEA is also a potent carcinogen, with a particular tropism for the esophagus in rats. Both compounds undergo metabolic activation to exert their genotoxic and carcinogenic effects.

While the carcinogenicity of both compounds is evident, the genotoxicity profile of NNEA is less extensively documented in the public literature compared to NDMA. Further studies on NNEA using a standard battery of genotoxicity tests would be beneficial for a more comprehensive comparative risk assessment. The information presented in this guide, including the quantitative data and experimental protocols, provides a valuable resource for researchers and professionals working to understand and mitigate the risks associated with N-nitrosamine impurities.

References

Comparative In Vitro Cytotoxicity Analysis: N-Nitroso-N-ethylaniline (NNEA) vs. N-Nitrosodiethylamine (NDEA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Comparative Cytotoxicity and Genotoxicity

Due to the limited availability of direct comparative cytotoxicity data, the following table summarizes the known genotoxic and cytotoxic effects of NNEA and NDEA from various studies. Data for NDMA is included to provide a quantitative context for N-nitrosamine cytotoxicity.

CompoundCell Line/SystemAssayEndpointResult
N-Nitroso-N-ethylaniline (NNEA) 2FR450 Rauscher leukemia virus-infected rat embryo culturesSurvival AssayCarcinogenicityNon-carcinogenic in this specific assay[1]
N-Nitrosodiethylamine (NDEA) Human Lung Cancer Cell Lines (e.g., NCI-H322, NCI-H727)Metabolic AssayCovalent binding and CO2 evolutionMetabolized by cytochrome P450 and prostaglandin (B15479496) H synthetase, indicating metabolic activation is cell-type dependent[2]
Human TK6 cells (expressing CYP2A6)Micronucleus Assay, γH2A.X AssayGenotoxicity (DNA damage)Concentration-dependent increase in micronuclei and γH2A.X phosphorylation[3]
Rat Hepatoma Cell Lines (Fao, C2Rev7)Alkaline ElutionGenotoxicity (DNA single-strand breaks)Induced major DNA damage[4]
N-Nitrosodimethylamine (NDMA) (Reference) Human Leukemia (HL-60) & Hepatoma (HepG2) cellsFlow CytometryApoptosisInduced apoptosis in a concentration and time-dependent manner; effective at 27 mM after 72h in HL-60 cells[5][6]
P450 2E1-expressing cell lineHoechst Staining, DNA Fragmentation AssayApoptosisTriggered apoptotic cell death[7]

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a standard in vitro cytotoxicity assay, the MTT assay, is provided below. This method can be adapted to determine the cytotoxic potential and IC50 values of NNEA and NDEA.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, TK6)

  • Complete cell culture medium

  • 96-well plates

  • This compound (NNEA) and N-Nitrosodiethylamine (NDEA)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of NNEA and NDEA in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker, protected from light.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation (NNEA & NDEA) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay readout Absorbance Reading (570 nm) mt_assay->readout calculation Calculation of % Cell Viability readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Signaling Pathway Diagram

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction Nitrosamine (B1359907) N-Nitrosamine (NNEA / NDEA) CYP450 Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP450 Metabolism ReactiveMetabolite Reactive Metabolites (Alkylating Agents) CYP450->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Alkylation ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS DNA_Damage DNA Alkylation & DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase8 Caspase-8 p53->Caspase8 Caspase9 Caspase-9 p53->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: N-Nitrosamine-induced apoptosis signaling pathway.

Discussion of Findings and Future Directions

The available literature strongly suggests that both NNEA and NDEA, like other N-nitrosamines, require metabolic activation to exert their cytotoxic and genotoxic effects[2][8]. This activation, primarily mediated by cytochrome P450 enzymes, leads to the formation of reactive alkylating agents that can damage DNA[8]. This DNA damage can trigger cell cycle arrest and apoptosis, a common mechanism of cytotoxicity for genotoxic compounds[7].

The lack of direct comparative in vitro cytotoxicity data for NNEA and NDEA highlights a significant knowledge gap. Future research should focus on conducting head-to-head comparisons of these compounds in a panel of relevant human cell lines (e.g., liver, lung, and gastrointestinal cell lines) using standardized cytotoxicity assays like the MTT, Neutral Red Uptake, or LDH release assays. Such studies would provide crucial IC50 values and allow for a more definitive ranking of their cytotoxic potential. Furthermore, elucidating the specific cytochrome P450 isoforms responsible for the metabolic activation of NNEA would be a valuable area of investigation. A deeper understanding of the comparative cytotoxicity of these compounds is essential for accurate risk assessment and the development of strategies to mitigate human exposure.

References

Assessing the Genotoxicity of N-Nitroso-N-ethylaniline: A Comparative Guide to the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Ames test for assessing the genotoxicity of the N-nitrosamine compound, N-Nitroso-N-ethylaniline (NNEA). Experimental data and detailed methodologies are presented to support the evaluation of this compound and to offer insights into alternative genotoxicity assays.

Quantitative Data Summary

The following table summarizes the quantitative results from the Ames test conducted on this compound.

CompoundAmes Test ResultMaximum Specific Activity (MSA)Maximum Fold Increase (MFI)Responsive StrainType of Mutation DetectedCarcinogenic Potency Category (CPCA)
This compound (NNEA)Positive[1]83.6 revertant colonies[1]5.86[1]E. coli WP2 uvrA (pKM101)[2]A:T Base-Pair Substitution[2][3]2[1]

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for the interpretation of genotoxicity data. The following protocol outlines the enhanced Ames test, which is recommended for the evaluation of N-nitrosamines like NNEA.[4][5]

Enhanced Ames Test (Bacterial Reverse Mutation Assay) for N-Nitrosamines

1. Principle:

The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow on a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on the deficient medium. An increase in the number of revertant colonies compared to the control indicates the mutagenic potential of the substance.[6] For N-nitrosamines, metabolic activation is often required to elicit a mutagenic response.[7]

2. Materials:

  • Test Strains: A panel of bacterial strains should be used, including those that detect both base-pair substitutions and frameshift mutations. For N-nitrosamines, the recommended strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[4]

  • Metabolic Activation System (S9 mix): A post-mitochondrial fraction (S9) from the liver of rodents (hamster is often preferred for nitrosamines) pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) is used to mimic mammalian metabolism.[2][8]

  • Culture Media: Minimal glucose agar (B569324) plates (master plates) and top agar.

  • Test Compound (NNEA): Dissolved in a suitable solvent (e.g., DMSO, water, or ethanol) that is non-toxic to the bacteria.

  • Positive and Negative Controls: A solvent control (negative control) and known mutagens (positive controls) are run concurrently. For tests with S9, a known mutagen that requires metabolic activation is used (e.g., 2-aminoanthracene). For tests without S9, a direct-acting mutagen is used. For N-nitrosamine testing, it is also recommended to include a known mutagenic N-nitrosamine as a positive control, such as N-nitrosodimethylamine (NDMA).[4]

3. Procedure (Pre-incubation Method):

The pre-incubation method is generally considered more sensitive for detecting mutagens like N-nitrosamines.[5]

  • Preparation: Prepare serial dilutions of the NNEA solution.

  • Pre-incubation: In a test tube, mix the following components:

    • The appropriate bacterial tester strain culture.

    • The NNEA solution at the desired concentration.

    • S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

  • Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).

  • Plating: After incubation, add molten top agar to the mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

4. Data Analysis:

The mutagenic potential of NNEA is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A compound is typically considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations. A common criterion is a two-fold or greater increase in revertant colonies over the background for most strains.

Alternative Genotoxicity Assays

While the Ames test is a widely used primary screening tool for genotoxicity, a battery of tests is often required for a comprehensive assessment. Other in vitro and in vivo assays can provide complementary information on different genotoxic endpoints.

  • In Vitro Micronucleus Test: This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells. Cells are treated with the test substance, and the formation of micronuclei (small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes that lag during cell division) is assessed. This test can be performed with or without metabolic activation.

  • In Vivo Micronucleus Test: This in vivo assay assesses the induction of micronuclei in the bone marrow erythrocytes of rodents exposed to the test substance. It provides information on the genotoxic potential of a compound and its metabolites in a whole-animal system.

  • Chromosomal Aberration Test: This test evaluates the ability of a substance to induce structural or numerical changes in the chromosomes of cultured mammalian cells.

  • Umu Test: This is another bacterial-based assay that measures the induction of the umu gene, which is part of the SOS DNA repair system in Salmonella typhimurium. Induction of this gene is an indicator of DNA damage.

Direct comparative data for NNEA in these alternative assays is limited in the public domain. However, for other N-nitrosamines, these tests have been crucial in providing a more complete genotoxic profile.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the Ames test and the decision-making process in genotoxicity testing.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result p1 Prepare Bacterial Strains e1 Pre-incubation: Bacteria + NNEA +/- S9 p1->e1 p2 Prepare NNEA Solutions p2->e1 p3 Prepare S9 Mix (for metabolic activation) p3->e1 e2 Add Top Agar e1->e2 e3 Pour on Minimal Agar Plates e2->e3 e4 Incubate Plates (37°C, 48-72h) e3->e4 a1 Count Revertant Colonies e4->a1 a2 Compare to Controls a1->a2 a3 Assess Dose-Response a2->a3 r1 Genotoxic? a3->r1

Workflow for the Ames Test.

Genotoxicity_Testing_Strategy start Test Compound (e.g., NNEA) ames In Vitro Ames Test (Gene Mutation) start->ames invitro_mn In Vitro Mammalian Cell Assay (e.g., Micronucleus Test for Chromosomal Damage) ames->invitro_mn If positive or for comprehensive assessment conclusion Conclusion on Genotoxic Potential ames->conclusion If negative and supported by other data invivo In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) invitro_mn->invivo If positive or for risk assessment invivo->conclusion

References

A Researcher's Guide to Solid-Phase Extraction of N-Nitroso-N-ethylaniline: A Comparative Analysis of SPE Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-nitrosamines, such as the potential carcinogen N-Nitroso-N-ethylaniline, is of paramount importance. The initial step of sample preparation, specifically solid-phase extraction (SPE), critically influences the overall analytical performance. This guide provides an objective comparison of different SPE cartridge types for the extraction of this compound, supported by available experimental data and detailed methodologies to aid in the selection of an optimal extraction strategy.

The choice of an appropriate SPE sorbent is crucial for achieving high recovery and purity of this compound from various sample matrices. The primary mechanisms governing the retention and elution of this analyte on different SPE materials include reversed-phase, normal-phase, and ion-exchange interactions. This comparison focuses on commonly employed cartridge types, including those based on activated carbon, polymeric sorbents, and silica-based materials.

Performance Comparison of SPE Cartridges

While direct comparative studies for this compound across a wide range of specific, commercially available SPE cartridges are limited in the readily available scientific literature, general performance data for nitrosamines provides valuable insights. The following table summarizes typical recovery ranges observed for various nitrosamine (B1359907) compounds using different types of SPE cartridges. It is important to note that these are general ranges and specific recovery for this compound may vary depending on the specific experimental conditions.

SPE Cartridge TypeSorbent MaterialGeneral Nitrosamine Recovery Range (%)
Graphitized Carbon Graphitized Carbon71.5 - 88.0
Activated Carbon Coconut CharcoalGenerally high, often used in EPA methods[1]
Polymeric Strong Cation-Exchange Functionalized Polymer90 - 120 (for various nitrosamines in cough syrup)[2]
Polymeric Hydrophilic-Lipophilic Balanced (HLB)Generally effective for a range of analytes
Silica-based C18Variable, dependent on analyte polarity

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are generalized SPE protocols based on methodologies reported for the extraction of nitrosamines from aqueous samples.

Protocol 1: Graphitized Carbon SPE for Nitrosamines in Drinking Water

This protocol is adapted from a method for the determination of seven N-nitrosamines in drinking water.

1. Cartridge Conditioning:

  • Condition a graphitized carbon SPE tube (e.g., Supelclean™ ENVI-Carb™, 0.5 g/6 mL) with 6 mL of dichloromethane (B109758).

  • Flush with 6 mL of methanol (B129727).

  • Activate the column with 6 mL of methanol followed by 9 mL of water.

2. Sample Loading:

  • Pass 1000 mL of the water sample through the conditioned SPE column at a flow rate of 10 mL/min.

3. Cartridge Drying:

  • Apply a vacuum for 10 minutes to remove residual water from the SPE tube.

4. Elution:

  • Elute the retained analytes with 10 mL of dichloromethane.

  • Collect the eluate for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Automated SPE with Activated Coconut Charcoal for Nitrosamines in Water

This protocol is based on a method for evaluating nitrosamines in various water matrices using automated solid-phase extraction (ASPE).[3]

1. Cartridge Conditioning:

  • Sequentially condition an activated coconut charcoal cartridge (e.g., Resprep™ 521) with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water.

2. Sample Loading:

  • Load 1000 mL of the sample at a rate of 15 mL/min.

3. Cartridge Rinsing and Drying:

  • Rinse the cartridge with 5 mL of water.

  • Dry the cartridge for 10 minutes with nitrogen gas.

4. Elution:

  • Elute the analytes with 10 mL of dichloromethane at a flow rate of 5 mL/min.

Experimental Workflow and Signaling Pathways

To visualize the general process of solid-phase extraction for this compound, the following workflow diagram is provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (containing this compound) Load 2. Sample Loading Sample->Load Introduce Sample Condition 1. Cartridge Conditioning (e.g., Methanol, Water) Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Retained Analyte Elute 4. Elution (e.g., Dichloromethane) Wash->Elute Purified Analyte Concentrate Concentration of Eluate Elute->Concentrate Analyte in Eluent Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

References

A Comparative Guide to Inter-Laboratory Analysis of N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this review, specific inter-laboratory comparison (ILC) or proficiency testing (PT) program data for the analysis of N-Nitroso-N-ethylaniline is not publicly available. This guide provides a comparative overview of established analytical methodologies suitable for the determination of N-nitrosamine impurities, including this compound, in various matrices, particularly pharmaceutical products. The performance data presented is synthesized from studies on analogous N-nitrosamines and serves as a benchmark for laboratory qualification and method validation.

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide require stringent control of these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[2] this compound (NNEA) is a member of the N-nitrosamine class of compounds.[3] This guide compares the primary analytical techniques employed for nitrosamine (B1359907) analysis, outlines detailed experimental protocols, and provides a framework for establishing analytical proficiency.

Comparative Overview of Analytical Methodologies

The most prevalent and effective techniques for the trace-level analysis of N-nitrosamines are hyphenated chromatographic and mass spectrometric methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] The choice of method often depends on the volatility of the target nitrosamine, the complexity of the sample matrix, and the required sensitivity.

Table 1: Comparison of Analytical Method Performance for N-Nitrosamine Analysis

ParameterLC-MS/MSGC-MS/MS
Applicability Broad range of nitrosamines, including less volatile and thermally labile compounds.Primarily for volatile and thermally stable nitrosamines.
Limit of Detection (LOD) Typically 0.001 - 0.1 ng/mL[4]Typically < 3 ppb[5]
Limit of Quantitation (LOQ) Typically 0.008 - 0.5 ng/mL[4][6]Typically 1 - 10 ppb[7]
Linearity (R²) > 0.99[4]> 0.996[5]
Accuracy (Recovery) 70 - 130%[7]70 - 130%[7]
Precision (RSD) < 20%[7]< 20%[7]
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)[6][8]Electron Ionization (EI)[9]
Sample Introduction Liquid InjectionLiquid Injection, Headspace[10]
Key Advantages Suitable for a wider range of nitrosamines, including non-volatile ones.Excellent for volatile nitrosamines, headspace analysis minimizes matrix effects.
Key Challenges Potential for matrix effects, requiring efficient sample preparation.Not suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of N-nitrosamines, adaptable for this compound.

Protocol 1: LC-MS/MS Analysis of N-Nitrosamines in a Drug Product

This protocol is based on methods developed for the analysis of various N-nitrosamine impurities in pharmaceutical matrices.[11]

1. Sample Preparation (Solid Dosage Form)

  • Accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target concentration (e.g., 100 mg/mL of the active pharmaceutical ingredient, API).

  • Transfer the powder to a suitable centrifuge tube.

  • Add a precise volume of diluent (e.g., a mixture of methanol (B129727) and water).[11]

  • Vortex the solution for approximately 5 minutes to ensure complete dissolution.

  • Sonicate the sample for 10 minutes to aid extraction.

  • Centrifuge the sample to pelletize excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[10]

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: UHPLC system

  • Column: A suitable C18 column (e.g., 4.6 x 150 mm, 3 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol[12]

  • Flow Rate: 0.4 mL/min[13]

  • Column Temperature: 40 °C[13]

  • Injection Volume: 5 µL[13]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: APCI, Positive Ion Mode[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[8]

3. Method Validation Parameters

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: Achieved with a correlation coefficient (R²) of ≥ 0.99 over a defined concentration range.[14]

  • LOD & LOQ: Determined by signal-to-noise ratios of approximately 3:1 and 10:1, respectively.

  • Accuracy: Assessed by spike/recovery experiments at multiple concentration levels, with acceptance criteria typically between 70-130%.[7]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) with an acceptance criterion of RSD ≤ 20%.[7]

Protocol 2: GC-MS/MS Analysis of Volatile N-Nitrosamines

This protocol is suitable for volatile nitrosamines and can be adapted for this compound, assuming sufficient volatility and thermal stability.

1. Sample Preparation (Liquid Injection)

  • Dissolve the sample (API or drug product) in a suitable organic solvent, such as dichloromethane (B109758) (MeCl2).[7]

  • If the sample is not soluble in organic solvents, an extraction procedure (e.g., liquid-liquid extraction) may be necessary.[15]

  • Spike with an appropriate internal standard.

  • Vortex to ensure homogeneity.

  • Transfer the final solution into a GC vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • GC System: Gas Chromatograph with a suitable autosampler.

  • Column: A low-bleed wax column (e.g., VF-WAXms, 30 m x 0.25 mm, 1.0 µm).[10]

  • Inlet: Splitless mode.

  • Oven Program: Example: Hold at 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.[10]

  • Carrier Gas: Helium.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electron Ionization (EI).[9]

  • MS Source Temperature: 230 °C.[10]

  • Quadrupole Temperature: 150 °C.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Method Validation Parameters

  • Validation parameters (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) are assessed similarly to the LC-MS/MS protocol, with relevant acceptance criteria applied.[5]

Visualizing the Analytical Process

Diagrams are essential for understanding complex workflows and logical relationships in analytical chemistry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent & Add Internal Standard Sample->Dissolve Extract Vortex / Sonicate Dissolve->Extract Clarify Centrifuge / Filter Extract->Clarify LC_GC Chromatographic Separation (LC or GC) Clarify->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for N-nitrosamine analysis.

Comparative_Analysis cluster_methods Analytical Techniques cluster_params Performance Parameters Analyte This compound in Sample Matrix LC_MS LC-MS/MS Analyte->LC_MS GC_MS GC-MS/MS Analyte->GC_MS Sensitivity Sensitivity (LOD/LOQ) LC_MS->Sensitivity Accuracy Accuracy (Recovery) LC_MS->Accuracy Precision Precision (RSD) LC_MS->Precision Specificity Specificity LC_MS->Specificity Applicability Analyte Applicability LC_MS->Applicability GC_MS->Sensitivity GC_MS->Accuracy GC_MS->Precision GC_MS->Specificity GC_MS->Applicability Decision Method Selection Sensitivity->Decision Accuracy->Decision Precision->Decision Specificity->Decision Applicability->Decision

Caption: Logic for comparing analytical methods.

References

Carcinogenic Potency of N-Nitroso-N-ethylaniline and Other Nitrosamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potency of N-Nitroso-N-ethylaniline relative to other nitrosamines, supported by experimental data. The information is intended to assist researchers and professionals in the fields of toxicology, drug development, and regulatory affairs in understanding the relative risks associated with these compounds.

Comparative Carcinogenic Potency of Nitrosamines

The carcinogenic potency of nitrosamines is often quantified using the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would induce tumors in 50% of the test animals that would have otherwise remained tumor-free. The data presented below is primarily sourced from the Lhasa Carcinogenicity Database (LCDB), the successor to the Carcinogenic Potency Database (CPDB).

Table 1: Comparative Carcinogenic Potency (TD50) of Selected Nitrosamines in Rats (Oral Administration)

Nitrosamine (B1359907) CompoundCAS NumberTD50 (mg/kg/day)Target Organ(s)
N-Nitrosodimethylamine (NDMA)62-75-90.096Liver
N-Nitrosodiethylamine (NDEA)55-18-50.046Liver, Esophagus
N-Nitroso-di-n-propylamine621-64-70.83Liver, Esophagus
N-Nitroso-di-n-butylamine924-16-31.8Bladder, Liver
N-Nitrosopiperidine100-75-41.43Liver, Esophagus, Nasal Cavity[1]
N-Nitrosopyrrolidine930-55-20.799Liver[2]
N-Nitrosomorpholine59-89-20.109Liver, Nasal Cavity[3]
N-Nitroso-N-methylaniline (surrogate for this compound) 614-00-6 0.106 Esophagus [4]

Note: TD50 values can vary depending on the study protocol, animal strain, and statistical methods used for calculation. The values presented here are for comparative purposes and represent the harmonic mean from the most sensitive species and sex.

Experimental Protocols for Carcinogenicity Studies

The carcinogenic potency of nitrosamines is typically evaluated through long-term in vivo bioassays in rodents, most commonly rats. While specific protocols may vary between studies, a generalized methodology is described below.

A General Protocol for an Oral Carcinogenicity Study in Rats:

  • Test Animals: Male and female rats of a specific strain (e.g., Fischer 344) are used. Animals are typically young adults at the start of the study.

  • Acclimation: Animals are acclimated to the laboratory conditions for a period of at least one week before the start of the study.

  • Grouping and Dosing: Animals are randomly assigned to a control group and at least two dose groups. The nitrosamine is typically administered orally, either in the drinking water or by gavage.[5][6] Dosing is usually performed daily or on a set schedule (e.g., 5 days a week) for a significant portion of the animal's lifespan (e.g., 2 years).[7][8]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected and preserved for histopathological examination.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine the carcinogenic potential of the test substance.

Signaling Pathway of Nitrosamine Carcinogenesis

The carcinogenic activity of nitrosamines is not inherent to the parent compounds but results from their metabolic activation into reactive electrophiles that can damage cellular macromolecules, primarily DNA.

The primary pathway for the metabolic activation of most nitrosamines involves cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, which are predominantly found in the liver but also in other tissues.[9][10][11] This enzymatic process, known as α-hydroxylation, introduces a hydroxyl group to the carbon atom adjacent to the nitroso group.[12] The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a highly reactive alkyldiazonium ion. This ion can then alkylate DNA bases, forming DNA adducts.[13][14][15][16] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, ultimately initiating the process of carcinogenesis.[15]

Nitrosamine_Carcinogenesis cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrosamine Nitrosamine Nitrosamine_in Nitrosamine Nitrosamine->Nitrosamine_in Cellular Uptake CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine_in->CYP450 Metabolic Activation Alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable) CYP450->Alpha_Hydroxynitrosamine α-Hydroxylation Alkyldiazonium_ion Alkyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxynitrosamine->Alkyldiazonium_ion Spontaneous Decomposition DNA DNA Alkyldiazonium_ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/ Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of nitrosamines leading to carcinogenesis.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay in rodents.

Carcinogenicity_Bioassay_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Start->Animal_Acclimation Randomization Randomization into Control & Dose Groups Animal_Acclimation->Randomization Dosing_Period Chronic Dosing Period (e.g., 2 years) Randomization->Dosing_Period Clinical_Observation Daily Clinical Observations Dosing_Period->Clinical_Observation Monitoring Regular Monitoring (Body Weight, Food Intake) Dosing_Period->Monitoring Necropsy Necropsy at End of Study Dosing_Period->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Conclusion on Carcinogenic Potential Data_Analysis->Conclusion End End Conclusion->End

Caption: A typical workflow for a rodent carcinogenicity bioassay.

References

A Comparative Analysis of the Metabolic Fates of N-Nitroso-N-ethylaniline and N-Nitroso-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic pathways of two key N-nitrosamines, detailing enzymatic processes, resulting metabolites, and the experimental frameworks for their study.

Introduction

N-nitrosamines are a class of chemical compounds of significant interest in toxicology and drug development due to their potential carcinogenic properties. Their biological activity is intrinsically linked to their metabolic activation, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This guide provides a comparative study of the metabolic pathways of two structurally related N-nitrosamines: N-Nitroso-N-ethylaniline (NNEA) and N-Nitroso-N-methylaniline (NNMA). Understanding the nuances of their metabolic fates is crucial for assessing their toxicological profiles and for the development of safer pharmaceuticals and consumer products. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.

Comparative Metabolic Pathways

The metabolism of both NNEA and NNMA is initiated by enzymatic reactions that transform these relatively inert compounds into reactive electrophilic intermediates capable of interacting with cellular macromolecules, including DNA. The primary metabolic routes are α-C-hydroxylation and denitrosation.

N-Nitroso-N-methylaniline (NNMA) is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B1 and CYP2B2.[1] The two main competing pathways are:

  • α-C-hydroxylation: This pathway involves the hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously decomposes to yield formaldehyde (B43269) and a benzenediazonium (B1195382) ion. The benzenediazonium ion is a highly reactive electrophile that can subsequently react with water to form phenol (B47542). This pathway is considered a key activation step leading to the carcinogenic effects of NNMA.[1]

  • Denitrosation: This pathway involves the cleavage of the N-NO bond, resulting in the formation of aniline (B41778) and a nitrosonium ion. Aniline can be further metabolized to p-aminophenol.[1][2]

This compound (NNEA): Direct experimental data on the specific metabolic pathways of NNEA are limited. However, based on studies of the closely related compound N-nitrosodiethylamine (NDEA), it is inferred that NNEA is also metabolized by cytochrome P450 enzymes, likely including CYP2A6 and CYP2E1. The proposed metabolic pathways for NNEA are analogous to those of NNMA:

  • α-C-hydroxylation: This is the presumed primary activation pathway, involving the hydroxylation of the α-carbon of the ethyl group. This would lead to the formation of an unstable intermediate that decomposes to yield acetaldehyde (B116499) and the same benzenediazonium ion as formed from NNMA.

  • Denitrosation: Similar to NNMA, denitrosation of NNEA would result in the formation of N-ethylaniline and a nitrosonium ion.

The key difference in the α-C-hydroxylation pathway between the two compounds is the aldehyde produced: formaldehyde from NNMA and acetaldehyde from NNEA. Both pathways converge to produce the highly reactive benzenediazonium ion.

Data Presentation: Comparative Metabolic Kinetics

The following table summarizes the available quantitative data on the metabolism of NNMA. Kinetic data for NNEA metabolism is not currently available in the literature.

CompoundEnzymeSpeciesMetabolic PathwayVmax (nmol product/min/nmol P450)Reference
N-Nitroso-N-methylaniline (NNMA) CYP2B1RatN-demethylation (Formaldehyde formation)3.3[1]
CYP2B2RatN-demethylation (Formaldehyde formation)1.6[1]

Mandatory Visualization

Metabolic_Pathways cluster_NNMA N-Nitroso-N-methylaniline (NNMA) Metabolism cluster_NNMA_alpha α-C-Hydroxylation cluster_NNMA_denitrosation Denitrosation cluster_NNEA This compound (NNEA) Metabolism (Inferred) cluster_NNEA_alpha α-C-Hydroxylation cluster_NNEA_denitrosation Denitrosation NNMA N-Nitroso-N-methylaniline NNMA_intermediate α-Hydroxy-NNMA (unstable) NNMA->NNMA_intermediate CYP2B1, CYP2B2 Aniline Aniline NNMA->Aniline CYP2B1, CYP2B2 Formaldehyde Formaldehyde NNMA_intermediate->Formaldehyde Benzenediazonium Benzenediazonium Ion NNMA_intermediate->Benzenediazonium Phenol Phenol Benzenediazonium->Phenol H₂O p_Aminophenol p-Aminophenol Aniline->p_Aminophenol Metabolism NNEA This compound NNEA_intermediate α-Hydroxy-NNEA (unstable) NNEA->NNEA_intermediate CYP2A6, CYP2E1 (inferred) N_Ethylaniline N-Ethylaniline NNEA->N_Ethylaniline CYP Enzymes (inferred) Acetaldehyde Acetaldehyde NNEA_intermediate->Acetaldehyde Benzenediazonium_NNEA Benzenediazonium Ion NNEA_intermediate->Benzenediazonium_NNEA Phenol_NNEA Phenol Benzenediazonium_NNEA->Phenol_NNEA H₂O

Caption: Comparative metabolic pathways of NNMA and NNEA.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Termination cluster_analysis Metabolite Analysis cluster_aldehyde Aldehyde Quantification cluster_amines Amine Quantification cluster_phenol Phenol Quantification microsomes Prepare Liver Microsomes (e.g., from phenobarbital-treated rats) reagents Prepare Reaction Mixture: - Microsomes - NADPH-generating system - Buffer (e.g., phosphate) microsomes->reagents substrate Add Substrate (NNMA or NNEA) reagents->substrate incubate Incubate at 37°C substrate->incubate terminate Terminate Reaction (e.g., with acid or cold solvent) incubate->terminate extract Extract Metabolites (e.g., with organic solvent) terminate->extract derivatize Derivatize with DNPH extract->derivatize hplc_amines HPLC-UV/Fluorescence Analysis extract->hplc_amines gcms_phenol GC-MS Analysis extract->gcms_phenol hplc_aldehyde HPLC-UV Analysis derivatize->hplc_aldehyde

Caption: General experimental workflow for in vitro metabolism studies.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of N-nitrosamine metabolism. Specific parameters may vary between laboratories and studies.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolites of NNEA and NNMA produced by liver microsomal enzymes.

Materials:

  • Liver microsomes (from control or induced animals, e.g., phenobarbital-treated rats)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • NNEA and NNMA standards

  • Terminating solution (e.g., trichloroacetic acid or ice-cold acetonitrile)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing liver microsomes, the NADPH-generating system, and phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the substrate (NNEA or NNMA).

  • Incubate at 37°C for a specified time (e.g., 10-60 minutes).

  • Terminate the reaction by adding the terminating solution.

  • Centrifuge the mixture to pellet the protein.

  • Extract the supernatant with an appropriate organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

Analysis of Metabolites

1. Aldehyde (Formaldehyde/Acetaldehyde) Determination (DNPH Derivatization and HPLC)

Objective: To quantify the formation of formaldehyde (from NNMA) or acetaldehyde (from NNEA).

Procedure:

  • Following the termination of the metabolic reaction, add 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution to the reaction mixture to form the corresponding hydrazone derivative.

  • Extract the DNPH derivatives with an organic solvent.

  • Analyze the extract by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantify the aldehyde by comparing the peak area to a standard curve of the respective aldehyde-DNPH derivative.

2. Aniline and p-Aminophenol Analysis (HPLC)

Objective: To quantify the formation of aniline and its metabolite p-aminophenol from NNMA. A similar method can be adapted for N-ethylaniline from NNEA.

Procedure:

  • Analyze the extracted and reconstituted sample from the in vitro metabolism assay directly by HPLC.

  • Use a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., phosphate or acetate (B1210297) buffer).

  • Detect the analytes using a UV or fluorescence detector.

  • Quantify the metabolites by comparing their peak areas to standard curves of authentic aniline and p-aminophenol.

3. Phenol Analysis (GC-MS)

Objective: To identify and quantify the formation of phenol.

Procedure:

  • Derivatize the extracted metabolites to increase volatility if necessary (e.g., silylation).

  • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separate the components on a suitable capillary column.

  • Identify phenol based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify using a calibration curve prepared with the phenol standard.

Conclusion

The metabolic activation of N-Nitroso-N-methylaniline is well-characterized, proceeding primarily through α-C-hydroxylation and denitrosation mediated by CYP2B1 and CYP2B2. While direct experimental evidence for this compound is lacking, its metabolic fate is predicted to be similar, involving analogous pathways likely catalyzed by CYP2A6 and CYP2E1. The key distinction lies in the initial aldehyde formed and potentially the specific CYP isozymes involved, which may influence the overall carcinogenic potency. Further research is warranted to definitively elucidate the metabolic pathways of NNEA and to obtain quantitative kinetic data to allow for a more direct and comprehensive comparison with NNMA. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Stability Under Scrutiny: A Comparative Analysis of N-Nitroso-N-ethylaniline and Other Nitrosamine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive evaluation of the stability of N-Nitroso-N-ethylaniline in comparison to other prevalent nitrosamine (B1359907) standards. Targeted at researchers, scientists, and professionals in drug development, this document furnishes a detailed examination of stability under various conditions, outlines experimental protocols for assessment, and visually represents key processes to facilitate understanding.

Nitrosamines are a class of compounds of significant concern due to their potential carcinogenic properties. A thorough understanding of their stability is paramount for accurate analytical testing, risk assessment, and the development of safe pharmaceutical products. This guide synthesizes available data to provide a comparative framework for the stability of this compound against other frequently encountered nitrosamine standards.

Comparative Stability of Nitrosamine Standards

The stability of nitrosamines is influenced by several factors, including light, temperature, and pH. While specific quantitative comparative data for this compound is limited in publicly available literature, the following table summarizes the general stability trends observed for various nitrosamine standards under forced degradation conditions. The information is collated from various sources and reflects the established understanding of nitrosamine chemistry.

Nitrosamine StandardChemical StructureMolecular WeightStorage Condition (as standard)General Stability Profile
This compound C₈H₁₀N₂O150.18-20°C in ethanol[1]Stable, but incompatible with strong oxidizing agents.[2]
N-Nitrosodimethylamine (NDMA)(CH₃)₂NNO74.08RefrigeratedSusceptible to photolytic degradation.[3]
N-Nitrosodiethylamine (NDEA)(C₂H₅)₂NNO102.14RefrigeratedSimilar to NDMA, susceptible to degradation under UV light.
N-Nitroso-diisopropylamine (NDIPA)( (CH₃)₂CH )₂NNO130.19RefrigeratedGenerally considered more stable than smaller dialkyl nitrosamines.
N-Nitroso-N-ethylisopropylamine (NEIPA)(C₂H₅)( (CH₃)₂CH )NNO116.16RefrigeratedStability is influenced by the steric hindrance of the isopropyl group.

Disclaimer: The stability profiles are based on general knowledge of the nitrosamine class. Specific degradation rates can vary based on the purity of the compound, the solvent, and the precise experimental conditions.

Experimental Protocols for Stability Evaluation

A robust assessment of nitrosamine stability involves subjecting the compounds to a range of stress conditions, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.

Forced Degradation Study Protocol

Objective: To evaluate the intrinsic stability of the nitrosamine standard by subjecting it to accelerated degradation under various stress conditions.

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).[4][5]

  • Photostability chamber with controlled light and temperature.

  • pH meter.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Nitrosamine reference standards.

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water).

  • Acids (e.g., hydrochloric acid, formic acid) and bases (e.g., sodium hydroxide) for pH adjustment.

  • Oxidizing agent (e.g., hydrogen peroxide).

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and other nitrosamine standards in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 10 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 10 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample and a solution of the nitrosamine standard (10 µg/mL) to 80°C for 48 hours.

    • Photostability: Expose a solid sample and a solution of the nitrosamine standard (10 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the parent nitrosamine and to identify any major degradation products.[4][5]

  • Data Analysis:

    • Calculate the percentage degradation of each nitrosamine under each stress condition.

    • Compare the degradation profiles of this compound with the other nitrosamine standards.

Visualizing Key Processes

To further elucidate the experimental workflow and potential chemical transformations, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Nitrosamine Stock Solution acid Acidic Solution (0.1M HCl) stock->acid Dilution & Exposure base Alkaline Solution (0.1M NaOH) stock->base Dilution & Exposure oxid Oxidizing Solution (3% H2O2) stock->oxid Dilution & Exposure thermal Thermal Stress (Solid & Solution) stock->thermal Dilution & Exposure photo Photostability Chamber stock->photo Dilution & Exposure stress_acid Acidic Hydrolysis (60°C) acid->stress_acid stress_base Alkaline Hydrolysis (60°C) base->stress_base stress_oxid Oxidative Degradation (RT) oxid->stress_oxid stress_thermal Thermal Degradation (80°C) thermal->stress_thermal stress_photo Photodegradation photo->stress_photo lcms LC-MS/MS Analysis stress_acid->lcms Sampling at Time Intervals stress_base->lcms Sampling at Time Intervals stress_oxid->lcms Sampling at Time Intervals stress_thermal->lcms Sampling at Time Intervals stress_photo->lcms Sampling at Time Intervals data Data Interpretation (% Degradation) lcms->data

Caption: Experimental workflow for forced degradation stability testing of nitrosamines.

G cluster_pathway Potential Photodegradation Pathway of this compound NEA This compound C₆H₅N(NO)CH₂CH₃ Radical Intermediate Radicals [C₆H₅N(•)CH₂CH₃] + [•NO] NEA->Radical UV Light (hν) Homolytic Cleavage Products Degradation Products N-Ethylaniline + Nitrite/Nitrate Radical->Products Further Reactions (e.g., with O₂ and H₂O)

Caption: A potential photodegradation pathway for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of N-Nitroso-N-ethylaniline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this hazardous chemical in a laboratory setting.

Emergency Contact Information: In case of an emergency, contact your institution's Environmental Health and Safety (EHS) department and local emergency services.

Immediate Safety and Hazard Information

This compound is a hazardous chemical with multiple risks. It is classified as a probable human carcinogen and requires careful handling to minimize exposure.[1]

Key Hazards:

  • Health Hazards: Suspected of causing genetic defects.[2] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and damage to organs.[2][3][4] N-nitroso compounds are recognized as carcinogens.[5][6]

  • Flammability Hazards: Highly flammable liquid and vapor.[2][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

  • Reactivity Hazards: Incompatible with strong oxidizing agents and strong acids.[1][7] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5][6]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE TypeSpecification
Hand Protection Wear appropriate chemical-resistant gloves.
Eye Protection Use chemical safety goggles and/or a face shield.[8]
Skin/Body Protection Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3][8]
Respiratory Protection All handling should be done in a certified chemical fume hood.[1] If there is a risk of inhalation, use a self-contained breathing apparatus.[8]

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[9] The primary and preferred method for final disposal is high-temperature incineration by a licensed hazardous waste management company.[10]

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect all contaminated materials, including unused product, solutions, contaminated absorbent paper, and disposable PPE (gloves, etc.), in this container.[1][11]

Step 2: Container Management

  • Use a container that is chemically compatible and can be tightly sealed.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., flammable, toxic, carcinogen).

  • Keep the container closed at all times except when adding waste.

  • Store the waste container in a designated, cool, and well-ventilated secondary containment area away from ignition sources and incompatible materials.[2][3]

Step 3: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[10]

  • Provide them with an accurate description of the waste contents.

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is critical to prevent exposure and contamination.

Step 1: Evacuate and Secure the Area

  • Immediately evacuate all non-essential personnel from the spill area.[1][12]

  • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3][11]

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

Step 2: Contain and Clean the Spill

  • Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][12]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1]

Step 3: Decontaminate the Spill Site

  • Wash the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[11]

  • Collect all cleaning materials (wipes, absorbent pads) and place them in the hazardous waste container.

  • Do not re-enter the area until it has been verified as clean by a safety officer.[11]

Step 4: Reporting

  • Report the spill to your supervisor and your institution's EHS department immediately.[12]

Laboratory-Scale Decontamination (Optional)

For decontaminating glassware or small amounts of waste in a controlled laboratory setting, chemical degradation may be an option. This must be performed in a chemical fume hood by trained personnel.[10][12] The final treated solution must still be disposed of as hazardous waste.[10]

A method cited for the degradation of a related nitrosamine (B1359907) involves reduction to a less harmful amine.[12]

ParameterSpecificationPurpose
Reagent 1 1 M Potassium Hydroxide (KOH) SolutionCreates an alkaline environment for the reaction.
Reagent 2 Aluminum-Nickel Alloy Powder (50 g/L)Acts as the reducing agent.
Reaction Time ≥ 24 hoursTo ensure complete degradation.
Temperature Room Temperature (with initial cooling)An ice bath should be used during the slow addition of the alloy to manage the exothermic reaction.

This protocol is provided as an example from literature on a similar compound and should be validated for this compound before use.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Waste Handling & Segregation cluster_spill 3. Spill Management cluster_storage 4. Temporary Storage cluster_disposal 5. Final Disposal prep Wear Full PPE: - Gloves - Goggles - Lab Coat segregate Segregate this compound Waste Stream prep->segregate collect Collect Waste in a Labeled, Sealed Container segregate->collect store Store Waste Container in Designated Secondary Containment collect->store spill Spill Occurs evacuate Evacuate & Remove Ignition Sources spill->evacuate contain Contain with Inert Absorbent evacuate->contain cleanup Collect Waste & Decontaminate Area contain->cleanup cleanup->collect Add Spill Waste to Container contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incinerate High-Temperature Hazardous Waste Incineration contact_ehs->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for N-Nitroso-N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of N-Nitroso-N-ethylaniline, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical with the following classifications:

  • Flammable Liquid: It is a highly flammable liquid and vapor.[1]

  • Health Hazards:

    • Suspected of causing genetic defects.[1]

    • Causes serious eye irritation.[1]

    • Harmful if swallowed.[2]

    • May cause cancer.[2]

    • Classified as a carcinogen by the Environmental Protection Agency.[3]

A thorough risk assessment should be conducted before any handling of this substance to identify specific hazards and implement appropriate control measures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationCitation(s)
Hand Protection Wear chemical protective gloves (e.g., PVC). For prolonged contact, use gloves with a protection class of 5 or higher. For brief contact, a class of 3 or higher is recommended.[2]
Eye Protection Wear safety glasses with side shields or chemical goggles. Tightly fitting safety goggles are also recommended.[2][4][5]
Skin and Body Wear Tyvek-type disposable protective clothing or disposable Tyvek-type sleeves taped to gloves. A full-sleeves apron is also advised.[4][6][7]
Respiratory For weighing and diluting neat chemical, use a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA. A self-contained breathing apparatus may also be necessary.[4][6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local and general ventilation.[8][9]

  • Ignition Sources: Before handling, ensure the work area is free of all ignition sources, including open flames, sparks, and hot surfaces. Prohibit smoking in the vicinity.[1][8]

  • Electrostatic Discharge: Take precautionary measures against static discharge by grounding equipment.[1]

  • Emergency Equipment: Ensure that an emergency shower, eyewash station, and appropriate fire extinguishing media (CO2, dry chemical powder, or alcohol-resistant foam) are readily accessible.[1]

3.2. Handling the Chemical

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above.

  • Handling: Open and handle the container with care to avoid splashes or aerosol generation.[1]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation of vapors.[2]

  • Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of work.[1] Do not eat, drink, or store food in the handling area.[8]

3.3. Storage

  • Container: Keep the container tightly sealed when not in use.[1][8]

  • Location: Store in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[1][8] A refrigerator is recommended for storage.[6][7]

  • Incompatibilities: Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Emergency and Disposal Plan

4.1. Spill Response

  • Evacuation and Isolation: In case of a spill, immediately evacuate the area and remove all ignition sources.[6][7] Isolate the spill or leak area for at least 50 meters (150 feet) for liquids.[6][7]

  • Containment: Use absorbent, non-combustible materials such as sand, diatomite, or universal binders to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and place it into a sealed, vapor-tight plastic bag for disposal.[6][7]

  • Decontamination: Decontaminate the spill area by washing with 60-70% ethanol (B145695) followed by a thorough wash with soap and water.[6][7]

4.2. First Aid Measures

Exposure RouteFirst Aid ProcedureCitation(s)
Eye Contact Immediately flush eyes with plenty of fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing and flood the affected skin with water. Wash the area thoroughly with soap and water. Seek immediate medical attention.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4][6]
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

4.3. Disposal Plan

  • Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[2]

  • Disposal: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1][2] Do not allow the substance to enter drains, surface water, or ground water.[1]

  • Container Disposal: Empty containers should be punctured to prevent reuse and disposed of as hazardous waste.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Procedures A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Assemble and Inspect PPE B->C D Prepare Spill Kit and Emergency Equipment C->D E Don Appropriate PPE D->E F Handle this compound in Fume Hood E->F G Perform Experimental Procedure F->G N Spill or Exposure Occurs F->N H Securely Seal Container After Use G->H I Decontaminate Work Area H->I J Properly Store or Dispose of Chemical I->J K Dispose of Contaminated Materials as Hazardous Waste J->K L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M O Follow Spill Response Protocol N->O Spill P Administer First Aid N->P Exposure Q Seek Medical Attention O->Q P->Q

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
N-Nitroso-N-ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.